molecular formula C24H21NO4 B557390 Fmoc-Phe-OH CAS No. 35661-40-6

Fmoc-Phe-OH

Cat. No.: B557390
CAS No.: 35661-40-6
M. Wt: 387.4 g/mol
InChI Key: SJVFAHZPLIXNDH-QFIPXVFZSA-N
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Description

Fmoc-Phe-OH, also known as this compound, is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound Fmoc-L-phenylalanine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334293. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVFAHZPLIXNDH-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951314
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine
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Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35661-40-6, 286460-71-7
Record name FMOC-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35661-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine
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Record name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-Phe-OH: Core Chemical Properties and Structure

N-(9-fluorenylmethoxycarbonyl)-L-phenylalanine, commonly abbreviated as this compound, is a cornerstone of modern peptide synthesis. As a key N-Fmoc-protected derivative of the essential aromatic amino acid L-phenylalanine, it serves as a fundamental building block for the assembly of complex peptide chains.[1][2] Its widespread use in solid-phase peptide synthesis (SPPS) is attributed to the base-labile nature of the Fmoc protecting group, which allows for selective and mild deprotection conditions, preserving the integrity of sensitive peptide structures.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound.

Chemical Structure and Properties

This compound is an amino acid derivative where the alpha-amino group of L-phenylalanine is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.[2][3] This protecting group is crucial for preventing unwanted side reactions during peptide synthesis. The molecule's structure also includes a hydrophobic benzyl (B1604629) side chain from the phenylalanine residue, which influences the properties of the peptides it forms.[3][5]

The chemical structure of this compound is as follows:

Caption: Chemical structure of Fmoc-L-phenylalanine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReferences
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid[6]
Synonyms N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine, Fmoc-L-Phe-OH[7][8]
CAS Number 35661-40-6[7][8][9][10][11]
Molecular Formula C₂₄H₂₁NO₄[2][7][8][11]
Molecular Weight 387.43 g/mol [7][8][9][11]
Appearance White to off-white crystalline powder[2][9][12]
Melting Point 180-187 °C[2][7]
Solubility Readily soluble in DMF and NMP; insoluble in water.[3][7][10]
Optical Rotation [α]²⁰/D: -37° to -39.5° (c=1 in DMF)[7][12]
Purity Typically ≥98% (HPLC)[12][13]

Experimental Protocols

This compound is central to two key processes: its own synthesis and its subsequent use in peptide synthesis.

Synthesis of this compound

The standard laboratory synthesis of this compound involves the reaction of L-phenylalanine with an Fmoc-donating reagent under basic conditions.

Methodology:

  • Dissolution: L-phenylalanine (1 equivalent) is dissolved in a mixture of dioxane and a 10% aqueous solution of sodium carbonate (Na₂CO₃).[14]

  • Addition of Fmoc Reagent: A solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (approximately 1 equivalent) in dioxane is added to the L-phenylalanine solution.[14]

  • Reaction: The reaction mixture is stirred at 0°C for several hours, followed by stirring at room temperature overnight to ensure complete reaction.[14]

  • Work-up: Water is added to the reaction mixture, which is then washed with diethyl ether to remove unreacted Fmoc-Cl and other organic impurities.[14]

  • Acidification and Precipitation: The aqueous layer is acidified with a strong acid, such as concentrated hydrochloric acid (HCl), causing the this compound product to precipitate out of the solution.[14]

  • Isolation: The resulting white solid is collected by filtration and dried to yield the final product.[14]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification Phe L-Phenylalanine Reaction Stir at 0°C, then RT Phe->Reaction FmocCl Fmoc-Cl FmocCl->Reaction Base 10% Na2CO3 (aq) Base->Reaction Wash Wash with Diethyl Ether Reaction->Wash Acidify Acidify with HCl Wash->Acidify Isolate Filter and Dry Acidify->Isolate Product This compound Product Isolate->Product

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a critical reagent in Fmoc-based SPPS, a method that allows for the stepwise construction of a peptide chain on a solid support (resin). The process involves repeated cycles of deprotection and coupling.

Methodology for a single coupling cycle:

  • Resin Preparation: The synthesis begins with a solid support resin, often pre-loaded with the first amino acid.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating it with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). This exposes a free amino group.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

  • Activation and Coupling: this compound is pre-activated in a solution with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. This activated this compound solution is then added to the resin. The activated carboxylic acid of this compound reacts with the free amino group on the resin, forming a new peptide bond.

  • Washing: The resin is washed again with DMF to remove any unreacted reagents and by-products.

  • Cycle Repetition: These steps (deprotection, washing, coupling, washing) are repeated with the next desired Fmoc-protected amino acid until the full peptide sequence is assembled.

SPPS_Cycle Start Resin with N-terminal Fmoc-protected Amino Acid Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Couple Activated this compound (with HBTU/DIPEA in DMF) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Next Repeat Cycle for Next Amino Acid Wash2->Next

Caption: The core cycle of Fmoc-based solid-phase peptide synthesis.

Applications in Drug Development and Research

The primary application of this compound is in the synthesis of peptides for therapeutic and research purposes.[2][4] Phenylalanine's hydrophobic and aromatic nature is crucial for the structure, stability, and receptor-binding functions of many peptides.[1]

  • Therapeutic Peptides: this compound is integral to the development of peptide-based drugs for a range of diseases, including metabolic disorders, oncology, and infectious diseases.[4][15]

  • Drug Delivery Systems: Its use in creating peptide conjugates and novel biomaterials like hydrogels is an emerging area of research for targeted drug delivery.[2][5][16]

  • Biochemical Research: Synthesized peptides containing phenylalanine are used to study protein-protein interactions, enzyme mechanisms, and to develop enzyme inhibitors.[17]

  • Diagnostics: Peptides synthesized using this compound can serve as antigens or capture molecules in diagnostic assays.[17]

The high purity of commercially available this compound is critical, as impurities can lead to the formation of undesired side products, complicating the purification process and potentially affecting the biological activity of the final peptide.[1]

Conclusion

This compound is an indispensable reagent in the field of peptide chemistry. Its well-defined chemical properties, coupled with the robust and mild nature of the Fmoc protection strategy, make it a vital component for the synthesis of peptides used in cutting-edge research and the development of next-generation therapeutics. A thorough understanding of its characteristics and handling protocols is essential for any scientist working in peptide synthesis and drug discovery.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biochemistry and pharmaceutical development, the synthesis of peptides with high fidelity and purity is paramount. At the heart of this capability lies a critical building block: N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) . This in-depth technical guide explores the multifaceted role of this compound, providing detailed experimental protocols, quantitative data, and a thorough examination of its application in the synthesis of therapeutic peptides that modulate critical signaling pathways.

Core Applications in Biochemistry and Drug Discovery

This compound is an indispensable reagent primarily utilized in Solid-Phase Peptide Synthesis (SPPS) .[1] The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α-amino group of phenylalanine.[2][3] This protection strategy is foundational to the stepwise elongation of peptide chains on a solid resin support.[3][4] The mild conditions required for Fmoc group removal, typically using a solution of piperidine (B6355638) in a polar aprotic solvent, are a key advantage over older methods, preserving the integrity of sensitive amino acid side chains and complex peptide structures.[5][6]

Beyond its fundamental role in synthesizing custom peptides for basic research, such as in protein-protein interaction studies and enzyme inhibitor design, this compound is crucial in the development of peptide-based therapeutics.[1] Its incorporation is central to the synthesis of numerous clinically significant peptides, including Glucagon-Like Peptide-1 (GLP-1) receptor agonists like Semaglutide (B3030467), which are used in the treatment of type 2 diabetes and obesity.[7][8] The hydrophobic nature of the phenylalanine residue introduced by this compound often plays a critical role in the peptide's structure, stability, and interaction with its biological target.[9]

This compound and its derivatives are also employed in the creation of novel biomaterials. For instance, dipeptides like Fmoc-Phe-Phe-OH can self-assemble into hydrogels, which have applications in tissue engineering and drug delivery.[10]

Quantitative Data for this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueReference(s)
Chemical Formula C₂₄H₂₁NO₄
Molecular Weight 387.43 g/mol
Appearance White to off-white crystalline powder[11]
Melting Point 180-188 °C
Purity (HPLC) ≥99.0%
Enantiomeric Purity ≥99.8%
Solubility Readily soluble in DMF and NMP; Insoluble in water.[2][11]
Storage Temperature 2-8°C[12]
Coupling Efficiency Typically >99% under optimized conditions.[13][14]

Experimental Protocols

The following are detailed methodologies for the key steps involving this compound in SPPS.

Protocol 1: this compound Coupling

This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Reagents and Materials:

  • This compound (3-5 equivalents relative to resin loading)

  • Peptide synthesis grade Dimethylformamide (DMF)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure) (3-5 equivalents)

  • Resin with N-terminal deprotected peptide

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Wash the deprotected resin thoroughly with DMF (5 x 1 min) to remove any residual piperidine.

  • Activation of this compound: In a separate vessel, dissolve this compound, DIC, and Oxyma Pure in DMF. Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and thus, a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

Protocol 2: Fmoc Deprotection

This protocol details the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide.

Reagents and Materials:

  • 20% (v/v) Piperidine in DMF

  • Peptide synthesis grade DMF

  • Resin with N-terminal Fmoc-protected peptide

  • Reaction vessel for SPPS

Procedure:

  • Initial Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes.

  • Second Deprotection: Drain the piperidine solution and add a fresh aliquot of 20% piperidine in DMF. Continue to agitate for an additional 10-15 minutes.

  • Washing: Drain the piperidine solution and wash the resin extensively with DMF (at least 7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Signaling Pathways and Experimental Workflows

The peptides synthesized using this compound can have profound effects on cellular signaling. A prime example is the GLP-1 receptor signaling pathway, which is targeted by drugs like Semaglutide.

GLP-1 Receptor Signaling Pathway

Semaglutide, which contains a phenylalanine residue, is a GLP-1 receptor agonist.[8] Upon binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, it initiates a signaling cascade primarily through the Gαs subunit.[1][15] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][16] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner.[7][9] The pathway also involves other downstream effectors that contribute to the therapeutic effects of GLP-1 receptor agonists.[1][16]

GLP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Semaglutide Semaglutide (GLP-1 Agonist) GLP1R GLP-1 Receptor Semaglutide->GLP1R Binds Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Figure 1. Simplified GLP-1 receptor signaling pathway activated by Semaglutide.

Experimental Workflow for Solid-Phase Peptide Synthesis

The synthesis of a peptide using this compound follows a cyclical process, as outlined below.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (e.g., this compound + DIC/Oxyma) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid? wash2->repeat repeat->deprotection Yes cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) repeat->cleavage No purification Purification (e.g., RP-HPLC) cleavage->purification analysis Analysis (e.g., Mass Spectrometry) purification->analysis final_product Final Peptide analysis->final_product

Figure 2. General experimental workflow for Fmoc solid-phase peptide synthesis.

Conclusion

This compound is a cornerstone of modern peptide chemistry. Its robust performance in SPPS, coupled with the mild conditions of the Fmoc protection strategy, has enabled the synthesis of a vast array of peptides for research and therapeutic applications. A thorough understanding of its properties and the associated experimental protocols is essential for any scientist or researcher working in the field of peptide synthesis and drug development. The continued use of this compound will undoubtedly contribute to future discoveries and advancements in biochemistry and medicine.

References

An In-depth Technical Guide to Fmoc-Phe-OH: Properties, Synthesis Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nα-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine, commonly abbreviated as Fmoc-Phe-OH, stands as a cornerstone in modern peptide synthesis. As a pivotal building block, it facilitates the precise incorporation of the essential aromatic amino acid, phenylalanine, into peptide chains. This guide provides a comprehensive overview of its chemical properties, detailed protocols for its use in solid-phase peptide synthesis (SPPS), and its applications in drug discovery and development.

Core Properties of this compound

This compound is a derivative of the amino acid phenylalanine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protection is crucial for preventing unwanted reactions during peptide synthesis. The hydrophobic nature of the phenylalanine side chain plays a significant role in the structure, folding, and receptor interactions of peptides.[1]

A summary of the key quantitative data for this compound is presented below.

PropertyValueReferences
Molecular Formula C₂₄H₂₁NO₄[1][2][3][4][5][6]
Molecular Weight 387.43 g/mol [1][2][3][4][7]

Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is extensively used in SPPS, a technique that allows for the efficient synthesis of peptides on a solid support (resin).[4][5][8] The Fmoc protection strategy is favored due to its mild deprotection conditions, which are compatible with sensitive peptide chains.[1][8]

The initial step in SPPS involves the selection of an appropriate resin, which depends on the desired C-terminal of the peptide (e.g., a carboxylic acid or an amide).[4][9]

  • Protocol:

    • Weigh the desired amount of resin (e.g., Wang resin for a C-terminal carboxyl group or Rink Amide resin for a C-terminal amide) and place it in a reaction vessel.[4][9]

    • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to swell the resin.[4][9] This process typically takes 20-60 minutes and is crucial for exposing the active sites within the resin.[4][9]

    • After swelling, the solvent is drained.

The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step that is repeated throughout the synthesis.

  • Protocol:

    • Add a 20% solution of piperidine (B6355638) in DMF to the resin.[4][9][10]

    • Allow the reaction to proceed for 5-30 minutes with agitation to ensure complete removal of the Fmoc group.[4][9]

    • Drain the deprotection solution.

    • Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene byproduct.[4][9]

Following deprotection, the next Fmoc-protected amino acid, such as this compound, is coupled to the newly exposed free amine.

  • Protocol:

    • In a separate vial, pre-activate the this compound (typically 3-5 equivalents relative to the resin loading) with a coupling reagent. Common activators include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole).[4][7][11]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[4]

    • A qualitative test, such as the Kaiser test, can be performed to confirm the completion of the coupling reaction.

    • Wash the resin with DMF to remove excess reagents and byproducts.[9]

These deprotection and coupling steps are repeated cyclically to elongate the peptide chain until the desired sequence is achieved.

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed.

  • Protocol:

    • Wash the peptide-resin and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers to protect sensitive residues. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

    • The cleavage reaction is typically carried out for 2-3 hours.

    • The cleaved peptide is then precipitated from the TFA solution using cold diethyl ether.

    • The precipitated peptide is collected by centrifugation or filtration and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for this compound Incorporation in SPPS

The following diagram illustrates the key stages in the incorporation of an this compound residue during a standard solid-phase peptide synthesis cycle.

SPPS_Workflow Start Start: Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Remove Fmoc Group Coupling Coupling Reaction Wash1->Coupling Activation Activate this compound (e.g., HBTU/DIEA) Activation->Coupling Add Activated Amino Acid Wash2 Wash (DMF) Coupling->Wash2 Form Peptide Bond End End: Resin with Elongated Peptide Wash2->End

Caption: A typical cycle for incorporating this compound in solid-phase peptide synthesis.

Applications in Drug Development and Research

This compound is indispensable in the development of peptide-based therapeutics for a wide range of diseases, including oncology, metabolic disorders, and infectious diseases.[8] The incorporation of phenylalanine can be critical for the peptide's biological activity and stability. Furthermore, this compound is used in the synthesis of custom peptides for studying protein-protein interactions, enzyme mechanisms, and in the development of peptide-based diagnostics and vaccines.[12] The ability to produce high-purity peptides using this compound is fundamental to advancing both basic research and pharmaceutical development.[1]

References

A Comprehensive Technical Guide to the Solubility of Fmoc-Phe-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The N-α-9-fluorenylmethoxycarbonyl-L-phenylalanine (Fmoc-Phe-OH) is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), a technique fundamental to drug discovery and the development of peptide-based therapeutics. The solubility of this compound in various organic solvents is a critical parameter that directly impacts coupling efficiency, reaction kinetics, and ultimately, the purity and yield of the final peptide product. This technical guide provides an in-depth analysis of the solubility of this compound, detailed experimental protocols for its determination, and a workflow illustrating its application in SPPS.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder. Its structure, combining the bulky, hydrophobic Fmoc protecting group with the aromatic phenylalanine side chain, dictates its solubility characteristics.

PropertyValueReference
Molecular Formula C₂₄H₂₁NO₄[1]
Molecular Weight 387.43 g/mol [1]
Melting Point 180-188 °C
Appearance White to off-white powder

Solubility of this compound in Common Organic Solvents

The solubility of this compound is highest in polar aprotic solvents, which are predominantly used in SPPS. Inadequate solubility can lead to challenges in the synthesis process, including incomplete coupling reactions and the formation of deletion peptide sequences.[2]

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound in a range of common organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the specific grade of the solvent, and the presence of impurities.

SolventChemical FormulaSolubilityRemarksReference
N,N-Dimethylformamide (DMF) C₃H₇NOClearly Soluble (0.5 M)The most common and effective solvent for SPPS, providing excellent solvation for this compound.
N-Methyl-2-pyrrolidone (NMP) C₅H₉NOHighly SolubleAn alternative to DMF, also demonstrating excellent solvating properties for this compound.[3][4]
Dimethyl sulfoxide (B87167) (DMSO) C₂H₆OS100 mg/mLA strong polar aprotic solvent, useful for dissolving this compound, particularly for challenging sequences. Sonication may be required.[1]
Chloroform CHCl₃Slightly SolubleLimited solubility, not a primary choice for SPPS coupling reactions involving this compound.[1]
Dichloromethane (DCM) CH₂Cl₂Poorly SolubleGenerally not a good solvent for dissolving Fmoc-amino acids, though it may be used in some washing steps. The addition of DMF is often required to achieve dissolution.[5]
Tetrahydrofuran (THF) C₄H₈O-Data not readily available, but expected to have limited solubility due to its lower polarity compared to DMF and NMP.
Acetonitrile (ACN) C₂H₃N-Data not readily available, but expected to have limited solubility.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent at room temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, NMP, DMSO)

  • Analytical balance

  • Vortex mixer

  • Small, sealable glass vials (e.g., 2 mL)

  • Micropipettes

  • Visual inspection apparatus (e.g., a well-lit area with a dark background)

Procedure:

  • Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

  • Solvent Addition: Add a small, precise volume of the solvent (e.g., 100 µL) to the vial.

  • Dissolution Attempt: Seal the vial and vortex the mixture vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a dark background to determine if all the solid has dissolved. A clear solution with no visible particles indicates complete dissolution.

  • Incremental Solvent Addition: If the solid is not completely dissolved, add another small, precise volume of the solvent (e.g., 50 µL).

  • Repeat: Repeat steps 3-5 until complete dissolution is achieved.

  • Calculation: Calculate the solubility by dividing the initial mass of this compound by the total volume of solvent added to achieve a clear solution. Express the result in mg/mL or g/100mL.

Standard Protocol for Fmoc-Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for a single coupling cycle in manual Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acid (e.g., this compound)

  • Resin (e.g., Wang or Rink Amide resin)

  • DMF (peptide synthesis grade)

  • 20% (v/v) Piperidine (B6355638) in DMF (deprotection solution)

  • Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)

  • Reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the this compound and activation reagents (e.g., HBTU and DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours to allow for complete coupling.

  • Washing: Wash the resin with DMF (3-5 times) to remove any unreacted reagents.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Visualization of Key Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

G A Weigh this compound B Add Initial Solvent Volume A->B C Vortex Vigorously B->C D Visually Inspect for Dissolution C->D E Add Incremental Solvent Volume D->E Incomplete Dissolution F Record Total Solvent Volume D->F Completely Dissolved E->C G Calculate Solubility F->G

Caption: Workflow for determining the solubility of this compound.

Solid-Phase Peptide Synthesis (SPPS) Cycle

This diagram outlines the key stages of a single coupling cycle in Fmoc-based SPPS, highlighting the importance of the dissolution step.

G cluster_0 Preparation cluster_1 SPPS Cycle on Resin A Dissolve this compound in DMF B Activate Carboxylic Acid (e.g., with HBTU/DIPEA) A->B D Couple Activated This compound B->D C Start with Deprotected Peptide-Resin C->D E Wash Resin (DMF) D->E F Fmoc Deprotection (20% Piperidine/DMF) E->F G Wash Resin (DMF) F->G H Ready for Next Cycle G->H

Caption: A single cycle in Fmoc solid-phase peptide synthesis.

Conclusion

The solubility of this compound is a critical factor for the successful execution of solid-phase peptide synthesis. Its high solubility in DMF and NMP makes these the solvents of choice for achieving efficient and complete coupling reactions. While quantitative data for a full spectrum of solvents is not exhaustively available, the information and protocols provided in this guide offer a robust framework for researchers and drug development professionals. Empirical determination of solubility in a specific solvent system, using the outlined protocol, is always recommended to optimize synthesis conditions and ensure the production of high-purity peptides.

References

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-L-phenylalanine) is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS).[1][2] The Fmoc protecting group is base-labile, allowing for its selective removal under mild conditions that preserve the integrity of other acid-labile protecting groups on the peptide chain.[3][4] This orthogonality is fundamental to modern peptide synthesis strategies. The high purity of Fmoc-L-phenylalanine is critical, as any impurities can lead to the formation of deletion sequences or other side products, complicating the purification of the final peptide.[5] This guide provides a comprehensive overview of the synthesis, purification, and characterization of Fmoc-L-phenylalanine for researchers, scientists, and professionals in drug development.

Synthesis of Fmoc-L-phenylalanine

The most common and straightforward method for synthesizing Fmoc-L-phenylalanine is the N-acylation of L-phenylalanine using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions. This reaction typically involves an aqueous alkaline solution to deprotonate the amino group of the amino acid, facilitating its nucleophilic attack on the chloroformate.

Reaction Pathway

The synthesis proceeds via nucleophilic acyl substitution, where the amino group of L-phenylalanine attacks the carbonyl carbon of Fmoc-Cl. A base, typically sodium carbonate, is used to neutralize the liberated hydrochloric acid and maintain a basic pH to keep the amino group deprotonated and nucleophilic.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products L_Phe L-Phenylalanine Reaction Nucleophilic Acyl Substitution L_Phe->Reaction Fmoc_Cl Fmoc-Cl Fmoc_Cl->Reaction Base Na₂CO₃ (aq) Base->Reaction pH Control Fmoc_Phe Fmoc-L-phenylalanine Reaction->Fmoc_Phe Yields 82-90% Side_Products NaCl + H₂O + CO₂ Reaction->Side_Products

Caption: Synthesis of Fmoc-L-phenylalanine via Schotten-Baumann reaction.
Experimental Protocol: Synthesis

The following protocol is adapted from established literature procedures.[6][7]

  • Dissolution : Dissolve L-phenylalanine (1.0 eq) in a 10% aqueous sodium carbonate solution in a reaction vessel. Cool the solution to 0°C in an ice bath.

  • Reagent Addition : In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (approx. 0.99 eq) in a suitable organic solvent like 1,4-dioxane.

  • Reaction : Add the Fmoc-Cl solution dropwise to the stirring L-phenylalanine solution at 0°C over 30-60 minutes.

  • Incubation : After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 4 hours, then let it warm to room temperature and stir for 18-22 hours.[6]

  • Work-up : Transfer the mixture to a separatory funnel, add water, and wash with diethyl ether to remove unreacted Fmoc-Cl and other organic impurities.

  • Precipitation : Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of approximately 5-6 while stirring in an ice bath. A white precipitate of crude Fmoc-L-phenylalanine will form.[7]

  • Isolation : Collect the crude product by vacuum filtration, wash the solid thoroughly with cold water and hexanes to remove residual impurities, and dry under vacuum.[7]

Data Summary: Synthesis Parameters
ParameterValueReference
L-Phenylalanine 1.0 equivalent[6]
Fmoc-Cl ~1.0 equivalent[6][7]
Base 10% Aqueous Na₂CO₃[6]
Solvent System 1,4-Dioxane / Water (1:1)[7]
Reaction Temperature 0°C to Room Temperature[6][7]
Reaction Time 22-28 hours[6]
Typical Yield 82% - 90%[6][7]

Purification of Fmoc-L-phenylalanine

Purification is a critical step to ensure the final product is suitable for peptide synthesis. The most common method for purifying crude Fmoc-L-phenylalanine is recrystallization from an appropriate solvent system.

Purification Workflow

The general workflow involves dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly, which causes the desired compound to crystallize out, leaving impurities behind in the solvent.

Purification_Workflow Start Crude Fmoc-L-Phe (from synthesis) Dissolution Dissolve in Hot Toluene (B28343) (or EtOH/H₂O) Start->Dissolution Step 1 Cooling Cool to 30°C (or 12-16°C) Dissolution->Cooling Step 2 Filtration Vacuum Filtration Cooling->Filtration Step 3 Washing Wash with Cold Solvent Filtration->Washing Step 4 Drying Dry Under Vacuum at 50°C Washing->Drying Step 5 End Purified Fmoc-L-Phe (Purity >99%) Drying->End

Caption: General workflow for the purification of Fmoc-L-phenylalanine.
Experimental Protocol: Purification by Recrystallization

This protocol is based on a toluene recrystallization method which has proven effective for removing common impurities.[5][8]

  • Preparation : Place the crude, dried Fmoc-L-phenylalanine (e.g., 100 g) into a clean flask.

  • Dissolution : Add toluene (e.g., 600 mL) to the flask. Heat the mixture to 50°C while stirring until the solid is completely dissolved.[8]

  • Cooling & Crystallization : Reduce the temperature of the solution to 30±5°C and continue stirring for approximately 2 hours to allow for complete crystallization.[8] A slower cooling process, for instance by placing the solution in a temperature-controlled bath set to 12-16°C, can also be employed to promote crystal formation.[9]

  • Isolation : Collect the purified crystals by vacuum filtration.

  • Washing : Wash the collected solid (wet cake) with a small amount of cold toluene to remove any remaining mother liquor.[8]

  • Drying : Dry the purified product under vacuum at 50°C until a constant weight is achieved.[8]

Data Summary: Purification Parameters
ParameterToluene SystemEthanol/Water System
Solvent TolueneEthanol/Water (e.g., 2:1 ratio)
Volume Ratio ~6 mL per gram of crudeVaries based on crude purity
Dissolution Temp. 50°C60-80°C
Crystallization Temp. 30±5°C12-16°C
Typical Recovery ~98%~94%
Reference [8][9]

Characterization and Quality Control

The identity and purity of the final Fmoc-L-phenylalanine product must be confirmed through various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids, often achieving purity levels of ≥99.5%.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The proton NMR spectrum shows characteristic peaks for the aromatic protons of both the fluorenyl and phenyl groups, as well as the alpha and beta protons of the phenylalanine backbone.[6][7]

  • Mass Spectrometry (MS) : ESI-MS is used to confirm the molecular weight of the compound.[7]

  • Melting Point : A sharp melting point range is indicative of high purity.

  • Optical Rotation : Measurement of the specific rotation confirms the enantiomeric purity (L-configuration) of the amino acid.[2]

Data Summary: Physicochemical Properties
PropertyTypical ValueReference(s)
Appearance White to off-white crystalline powder[2][7]
Molecular Formula C₂₄H₂₁NO₄[2][10]
Molecular Weight 387.4 g/mol [2][10]
Purity (HPLC) ≥ 99.5%[2]
Melting Point 180 - 190 °C[2]
Optical Rotation [α]D²⁰ -38 ± 3° (c=1 in DMF)[2]
¹H NMR (DMSO-d₆) Conforms to structure[7]
Storage Conditions 0 - 8 °C, desiccated[1][2]

Conclusion

The synthesis and purification of Fmoc-L-phenylalanine are well-established processes that are crucial for the successful chemical synthesis of peptides. The Schotten-Baumann reaction provides a reliable method for synthesis, while recrystallization offers an effective means of achieving the high purity required for SPPS applications. Rigorous analytical characterization is essential to verify the identity, structural integrity, and purity of the final product, ensuring its suitability for use in research and pharmaceutical development.

References

An In-depth Technical Guide to Fmoc Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is attributed to its unique characteristic of being stable to acids while readily cleaved by mild bases, a property that forms the basis of an orthogonal protection strategy in the synthesis of complex peptides and other organic molecules.[1][2] This guide provides a comprehensive technical overview of Fmoc chemistry, including its mechanism of action, detailed experimental protocols, a summary of quantitative data, and a discussion of common side reactions, tailored for professionals in research and drug development.

The Core of Fmoc Chemistry: Mechanism and Orthogonality

The Fmoc group is a carbamate (B1207046) that serves to temporarily block the α-amino group of an amino acid, thereby preventing unwanted self-coupling during peptide synthesis.[1][3] It is typically introduced by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to prevent the formation of dipeptide byproducts.[1][4][5]

The key to the utility of the Fmoc group lies in its base-lability. The fluorenyl ring system's electron-withdrawing properties render the proton at the C9 position acidic.[1] This acidity allows for the removal of the Fmoc group via a β-elimination mechanism in the presence of a mild base, most commonly a secondary amine like piperidine (B6355638).[1][6]

Mechanism of Deprotection

The deprotection of the Fmoc group proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism:[1]

  • Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl group.[1]

  • Formation of a Carbanion Intermediate: This abstraction results in the formation of a stabilized carbanion.

  • β-Elimination: The carbanion intermediate is unstable and rapidly undergoes elimination, cleaving the C-O bond of the carbamate.

  • Release of the Free Amine and Dibenzofulvene: This elimination releases the deprotected amino group, carbon dioxide, and dibenzofulvene (DBF). The secondary amine used for deprotection, such as piperidine, then acts as a scavenger, reacting with the liberated dibenzofulvene to form a stable adduct, which prevents it from reacting with the newly deprotected amine.[5]

This mild deprotection condition is orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) commonly used in SPPS, allowing for the selective deprotection of the α-amino group without affecting the side chains.[1][7]

Experimental Protocols

Detailed methodologies for the protection of amines and the deprotection of the Fmoc group are crucial for successful synthesis.

Protocol for Fmoc Protection of an Amino Acid using Fmoc-OSu

This protocol describes a general procedure for the protection of the α-amino group of an amino acid.[1]

Materials:

  • Amino acid

  • 10% Sodium carbonate solution in water

  • Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate)

  • Dioxane

  • Dilute HCl

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Water

  • Brine

Procedure:

  • Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.

  • Addition of Fmoc-OSu: To the amino acid solution, add a solution of Fmoc-OSu in dioxane.

  • Reaction: Stir the mixture vigorously at room temperature for 4-24 hours.

  • Workup: After the reaction is complete, acidify the mixture with dilute HCl. Extract the resulting Fmoc-amino acid with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.

Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide.[3][8][9]

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

  • Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes.

  • Second Deprotection: Drain the deprotection solution and add a fresh portion of the 20% piperidine in DMF solution. Agitate for an additional 10-15 minutes to ensure complete deprotection.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (typically 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, and the solvent. The following tables summarize key quantitative data related to Fmoc chemistry.

Deprotection ReagentConcentration (v/v) in DMFTypical Reaction TimeNotes
Piperidine20%2 x (2-10 minutes)The most widely used and effective reagent.[9] A two-step deprotection is recommended for efficiency.[9]
Piperidine5%> 3 minutes for completionSlower than 20% piperidine.[10][11]
Piperidine1%Incomplete after 5 minutesSignificantly slower kinetics.[10][11]
DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)2-5%Shorter than piperidineA stronger, non-nucleophilic base. May increase the risk of side reactions like aspartimide formation.[9]
Piperazine10% (w/v) in 9:1 DMF/ethanolSimilar to 20% piperidine at 10 minutesA viable alternative to piperidine.[12]
Sodium Hydroxide0.25 M in 1:1 Methanol/Water~20 minutes for completionUseful for biomaterial applications where DMF is not suitable.[13]
ParameterFmoc ChemistryBoc Chemistry
Nα-Deprotection Condition Mild base (e.g., 20% piperidine in DMF)[]Strong acid (e.g., TFA)[3]
Side-Chain Protection Acid-labile (e.g., tBu, Boc, Trt)[7]Acid-labile (e.g., Bzl) or HF-labile
Final Cleavage Strong acid (e.g., TFA)[15]Very strong acid (e.g., liquid HF)[2]
Orthogonality High degree of orthogonality[2]Less orthogonal due to repeated acid treatment
Compatibility Good for acid-sensitive modifications (e.g., phosphorylation, glycosylation)[2]Can be problematic for acid-sensitive moieties
Cost Fmoc-amino acids are generally more expensive[]Boc-amino acids are generally less expensive[]
Waste Management Relatively straightforward[]Can be more complex due to corrosive reagents

Common Side Reactions in Fmoc Chemistry

A thorough understanding of potential side reactions is critical for optimizing peptide synthesis protocols and ensuring the purity of the final product.

  • Aspartimide Formation: This is one of the most significant side reactions, occurring when an aspartic acid residue is exposed to the basic conditions of Fmoc deprotection.[17] The side-chain carboxyl group can attack the peptide backbone, forming a cyclic imide. This can lead to a mixture of α- and β-aspartyl peptides and racemization.[17] Sequences such as -Asp-Gly-, -Asp-Asn-, and -Asp-Ser- are particularly prone to this side reaction.[17]

  • Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is the second amino acid.[18] The free N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic diketopiperazine.[18]

  • Racemization: While generally low with modern coupling reagents, racemization can occur, particularly at the C-terminal cysteine residue attached to the resin.[17]

  • 3-(1-Piperidinyl)alanine Formation: This can occur with C-terminal cysteine-containing peptides. The base can catalyze the elimination of the protected sulfhydryl group to form dehydroalanine, which can then be attacked by piperidine.[18]

Visualizing Fmoc Chemistry Workflows

Diagrams created using Graphviz (DOT language) help to visualize the core processes in Fmoc chemistry.

Fmoc Protection of an Amine

Fmoc_Protection AminoAcid Amino Acid (H₂N-CHR-COOH) FmocAminoAcid Fmoc-Protected Amino Acid AminoAcid->FmocAminoAcid Nucleophilic Attack FmocOSu Fmoc-OSu FmocOSu->FmocAminoAcid Base Base (e.g., Na₂CO₃) Base->AminoAcid Deprotonation Succinimide N-Hydroxysuccinimide Fmoc_Deprotection FmocPeptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate FmocPeptide->Carbanion Proton Abstraction Piperidine Piperidine Piperidine->Carbanion Adduct DBF-Piperidine Adduct Piperidine->Adduct Scavenging FreeAmine H₂N-Peptide-Resin Carbanion->FreeAmine β-Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF DBF->Adduct SPPS_Cycle Start Start with Resin-Bound Amino Acid Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage Final Cleavage from Resin (TFA Cocktail) Wash2->Cleavage After final coupling Repeat->Deprotection n-1 times

References

The Architect of Structure: Phenylalanine's Pivotal Role in Peptide Design and Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine, a nonpolar, aromatic amino acid, is a fundamental building block of peptides and proteins, wielding a profound influence on their three-dimensional structure and, consequently, their biological activity. Its unique benzyl (B1604629) side chain confers a distinct set of physicochemical properties that drive critical molecular interactions, governing everything from the stability of the hydrophobic core to the intricacies of intermolecular recognition. For researchers in drug development and the broader life sciences, a comprehensive understanding of phenylalanine's structural contributions is paramount for the rational design of novel therapeutics, the elucidation of disease mechanisms, and the engineering of functional biomaterials. This technical guide provides a deep dive into the multifaceted role of phenylalanine in peptide structure, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to empower scientific discovery.

The Physicochemical Foundation of Phenylalanine's Influence

The structural significance of phenylalanine is rooted in the properties of its benzyl side chain. This nonpolar, hydrophobic moiety actively participates in shaping peptide architecture through several key interactions.

Hydrophobicity and the Hydrophobic Core

The hydrophobicity of the phenylalanine side chain is a primary driver of protein and peptide folding. In aqueous environments, the energetic penalty of exposing nonpolar surfaces to water promotes the burial of hydrophobic residues, including phenylalanine, into the core of the structure. This "hydrophobic effect" is a major stabilizing force, leading to the formation of a compact, well-defined hydrophobic core that shields these residues from the solvent. Phenylalanine, with its large aromatic side chain, significantly contributes to the volume and stability of this core.

π-Stacking Interactions

The aromatic ring of phenylalanine is capable of engaging in non-covalent π-stacking interactions with other aromatic residues. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, are crucial for stabilizing both secondary and tertiary structures. The two primary geometries for π-stacking involving phenylalanine are:

  • T-shaped (Edge-to-Face): In this arrangement, the positively charged edge of one phenyl ring interacts favorably with the electron-rich face of another.

  • Parallel-Displaced: Here, the phenyl rings are stacked in a parallel fashion but are offset from one another to minimize electrostatic repulsion between the π-electron clouds.

The energetic contribution of these interactions, though individually modest, becomes significant when multiple aromatic residues are clustered within a peptide structure.

Phenylalanine's Impact on Peptide Structure and Stability

The incorporation of phenylalanine into a peptide sequence has profound implications for its conformational preferences and overall stability.

Influence on Secondary Structure

While not a strong helix or sheet promoter on its own, phenylalanine's bulky side chain can influence the formation and stability of secondary structural elements. In α-helices, phenylalanine residues are often found with their side chains pointing outwards, where they can engage in inter-helical packing or interactions with other domains. In β-sheets, the aromatic side chains can extend from opposite faces of the sheet, contributing to sheet-sheet packing and stabilization through hydrophobic and π-stacking interactions.

Contribution to Tertiary Structure and Stability

Phenylalanine is a key player in defining the tertiary structure of peptides and proteins. Its presence within the hydrophobic core is a major determinant of the overall fold. Mutations that replace phenylalanine with smaller, less hydrophobic residues can significantly destabilize the tertiary structure, leading to a decrease in the melting temperature (Tm), a measure of thermal stability.

Table 1: Quantitative Data on the Impact of Phenylalanine on Peptide Stability

ParameterSystemPhenylalanine's ContributionReference
Free Energy of Transfer (Water to Octanol) AcAlaXAlaNHtButyl-8.8 cal/mol K (ΔCp)[1]
Binding Energy Contribution MARCKS peptide to PS/PC membrane0.2 kcal/mol per Phe residue
Melting Temperature (Tm) Helical Peptide (A5F and A15F mutations)Lowered helical content compared to Ala[2]
Free Energy of Specificity (ΔG) Coiled-coil peptides-1.5 kcal/mol[3]

Phenylalanine in Peptide Interactions and Biological Function

The structural roles of phenylalanine directly translate to its importance in mediating a wide range of biological interactions and functions.

Peptide-Protein Recognition

The hydrophobic and aromatic nature of phenylalanine makes it a critical residue for mediating peptide-protein interactions. Phenylalanine residues are frequently found at the interface of protein-protein and peptide-protein complexes, where they can fit into hydrophobic pockets on the partner protein, contributing significantly to the binding affinity and specificity.

Table 2: Thermodynamic Parameters of Phenylalanine-Mediated Peptide-Protein Interactions

Interacting PartnersPhenylalanine's RoleDissociation Constant (Kd)Enthalpy (ΔH)Entropy (ΔS)Reference
p53 peptide - MDM2Key binding interface residue~130 - 340 nMFavorable (exothermic)Can be favorable or unfavorable
Phenylalanine Hydroxylase - PhenylalanineAllosteric activator and substrate---[4]
Glycine Receptor - Phenylalanine-containing agonistsCation-π interaction with Phe159Weaker for partial agonists vs. glycine--
Role in Signaling Pathways

Phenylalanine-containing peptides and even the amino acid itself can act as signaling molecules, modulating the activity of cellular pathways. A notable example is the allosteric modulation of G-protein coupled receptors (GPCRs).

L-phenylalanine (B559525) acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a class C GPCR crucial for calcium homeostasis.[5][6] Binding of L-phenylalanine to a site distinct from the primary calcium-binding site enhances the receptor's sensitivity to extracellular calcium.[5][6] This leads to the activation of downstream signaling cascades, including the Gq/11 and Gi/o pathways, resulting in the mobilization of intracellular calcium and inhibition of adenylyl cyclase, respectively.[7][8][9]

CaSR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L-Phe L-Phe CaSR CaSR L-Phe->CaSR Binds to allosteric site Ca2+ Ca2+ Ca2+->CaSR Binds to orthosteric site Gq11 Gq/11 CaSR->Gq11 Activates Gi Gi/o CaSR->Gi Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP

CaSR Signaling Pathway Activation by L-Phenylalanine.
Peptide Self-Assembly and Aggregation

The same forces that drive the folding of individual peptide chains, particularly hydrophobicity and π-stacking, can also lead to the self-assembly of multiple peptide molecules into larger, ordered structures. Phenylalanine-rich sequences are particularly prone to self-assembly, forming structures such as nanofibers, nanotubes, and amyloid fibrils. This property is a double-edged sword; while it can be harnessed for the development of novel biomaterials, it is also implicated in the pathogenesis of numerous neurodegenerative diseases, such as Alzheimer's disease, where the aggregation of the amyloid-β peptide, which contains key phenylalanine residues, is a central pathological event.

Experimental Methodologies for Studying Phenylalanine's Role

A variety of biophysical and biochemical techniques are employed to investigate the structural and functional consequences of incorporating phenylalanine into peptides.

Peptide Synthesis and Purification

The foundation of any study on peptide structure and function is the ability to obtain high-purity peptides. Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides.

Experimental Workflow: Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow start Start with Resin-Bound Protected Amino Acid deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotection Next Cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Cycle cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (e.g., RP-HPLC) precipitation->purification analysis Analysis (e.g., Mass Spectrometry) purification->analysis end Pure Peptide analysis->end

Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. By measuring the differential absorption of left- and right-circularly polarized light, CD provides characteristic spectra for α-helices, β-sheets, and random coils. Thermal denaturation studies, where the CD signal at a specific wavelength is monitored as a function of temperature, can be used to determine the melting temperature (Tm) of a peptide, providing a quantitative measure of its thermal stability.

Protocol: Determining Peptide Melting Temperature (Tm) using Circular Dichroism

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

    • Ensure the buffer has low absorbance in the far-UV region.

    • Prepare a buffer blank with the exact same composition.

  • Instrument Setup:

    • Use a spectropolarimeter equipped with a Peltier temperature controller.

    • Set the wavelength to a value where the change in signal upon unfolding is maximal (e.g., 222 nm for α-helical peptides).

    • Set the temperature range for the experiment (e.g., 20 °C to 90 °C) and the heating rate (e.g., 1 °C/minute).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer blank across the desired temperature range.

    • Record the CD signal of the peptide sample as a function of temperature.

  • Data Analysis:

    • Subtract the buffer baseline from the sample data.

    • Plot the CD signal (in millidegrees or molar ellipticity) versus temperature.

    • The resulting sigmoidal curve represents the thermal unfolding transition. The melting temperature (Tm) is the temperature at the midpoint of this transition.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding of a ligand (e.g., a peptide) to a macromolecule (e.g., a protein). A single ITC experiment can provide the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol: Isothermal Titration Calorimetry for Peptide-Protein Interactions

  • Sample Preparation:

    • Purify the protein and synthesize the peptide to >95% purity.

    • Thoroughly dialyze both the protein and peptide against the same buffer to minimize buffer mismatch.

    • Degas both solutions immediately before the experiment.

    • Typically, the protein solution (e.g., 20-50 µM) is placed in the sample cell, and the peptide solution (e.g., 200-500 µM) is loaded into the injection syringe.

  • Experimental Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a control titration of the peptide into the buffer to determine the heat of dilution.

  • Data Acquisition:

    • Perform a series of small injections of the peptide into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Subtract the heat of dilution from the raw binding data.

    • Integrate the heat change for each injection and plot it against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Conclusion

Phenylalanine is far more than just one of the twenty proteinogenic amino acids; it is a master architect of peptide and protein structure. Its inherent hydrophobicity and aromaticity drive the formation of stable hydrophobic cores and enable specific, stabilizing π-stacking interactions. These fundamental contributions to structure are inextricably linked to function, dictating how peptides fold, interact with binding partners, and participate in complex biological signaling pathways. For scientists and researchers in the field of drug discovery and development, a deep and quantitative understanding of phenylalanine's role is not merely academic—it is an essential prerequisite for the rational design of next-generation therapeutics that are both potent and specific. By leveraging the principles and methodologies outlined in this guide, the scientific community can continue to unravel the complexities of peptide structure and function, paving the way for new and innovative solutions to pressing challenges in medicine and biotechnology.

References

A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS), a revolutionary technique first developed by R. Bruce Merrifield, has become the cornerstone of modern peptide science, enabling the routine and automated synthesis of peptides for research, diagnostics, and therapeutic applications. This guide provides an in-depth exploration of the core principles, chemistries, and protocols of SPPS, tailored for professionals in the field of drug development and chemical biology.

Core Principles of Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis is a method where a peptide chain is assembled sequentially while one end is covalently attached to an insoluble solid support, typically a polymeric resin.[1][2] This foundational principle offers a significant advantage over traditional solution-phase synthesis by allowing for the use of excess reagents to drive reactions to completion.[3][4] Excess reagents and soluble by-products can then be easily removed by simple filtration and washing, thus eliminating the need for complex purification of intermediate peptides.[3][4]

The SPPS process is cyclical, with each cycle extending the peptide chain by one amino acid. A typical cycle consists of four main steps:

  • Deprotection: Removal of the temporary protecting group from the α-amino group of the resin-bound amino acid or peptide.[1]

  • Washing: Thorough washing of the resin to remove excess deprotection reagent and by-products.[1]

  • Coupling: Activation and coupling of the next N-α-protected amino acid to the newly exposed amino group of the resin-bound peptide.[1]

  • Washing: Washing of the resin to remove excess activated amino acid, coupling reagents, and by-products.[1]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and any permanent side-chain protecting groups are removed.[1]

Key Chemistries in SPPS: Fmoc vs. Boc

Two primary chemical strategies dominate the landscape of SPPS: the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) approaches. The choice between these strategies depends on the peptide sequence, desired scale, and the chemical nature of any modifications.

Fmoc/tBu Strategy

The Fmoc/tBu strategy is the most widely used method in modern SPPS, particularly in automated synthesis.[5] It is characterized by its use of the base-labile Fmoc group for temporary N-α-protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[6]

Advantages of Fmoc Chemistry:

  • Mild Deprotection Conditions: The Fmoc group is removed by a weak base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), which is compatible with a wide range of sensitive amino acids and post-translational modifications.[7][8]

  • Orthogonality: The use of a base for N-α-deprotection and an acid for final cleavage provides a fully orthogonal protection scheme, minimizing the risk of premature side-chain deprotection.[7]

  • Amenable to Automation: The mild conditions and compatibility with a variety of reagents make Fmoc chemistry well-suited for automated peptide synthesizers.[5]

  • Real-time Monitoring: The cleavage of the Fmoc group releases a chromophore (dibenzofulvene-piperidine adduct) that can be quantified by UV spectrophotometry, allowing for real-time monitoring of the deprotection step.[]

Disadvantages of Fmoc Chemistry:

  • Cost: Fmoc-protected amino acids are generally more expensive than their Boc counterparts.[]

  • Side Reactions: Base-catalyzed side reactions, such as aspartimide formation and diketopiperazine formation at the dipeptide stage, can occur.[10]

Boc/Bzl Strategy

The Boc/Bzl strategy is the original SPPS chemistry developed by Merrifield. It employs the acid-labile Boc group for temporary N-α-protection and benzyl (B1604629) (Bzl)-based groups for permanent side-chain protection.

Advantages of Boc Chemistry:

  • Robustness: Boc chemistry is well-established and can be advantageous for the synthesis of "difficult" or aggregation-prone sequences.[11] The acidic deprotection step protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and reduce aggregation.[11]

  • Cost-Effective: Boc-protected amino acids are generally less expensive than Fmoc-protected amino acids.

Disadvantages of Boc Chemistry:

  • Harsh Cleavage Conditions: The final cleavage of the peptide from the resin and removal of side-chain protecting groups requires the use of strong, hazardous acids like liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[3][7] This necessitates specialized, corrosion-resistant equipment.[7]

  • Lack of Full Orthogonality: The repeated use of a moderately strong acid (TFA) for Boc deprotection can lead to the gradual loss of acid-labile side-chain protecting groups, potentially leading to side reactions.[7]

  • Less Compatible with Sensitive Modifications: The harsh acidic conditions are often incompatible with sensitive post-translational modifications.[7]

Comparative Summary of Fmoc and Boc Strategies
FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group 9-fluorenylmethoxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Nα-Deprotection Reagent 20-50% Piperidine in DMF (Base-labile)25-50% TFA in DCM (Acid-labile)
Side-Chain Protection tert-Butyl (tBu) based (Acid-labile)Benzyl (Bzl) based (Strong acid-labile)
Final Cleavage Reagent Trifluoroacetic acid (TFA) with scavengersHydrogen Fluoride (HF) or TFMSA with scavengers
Orthogonality Fully orthogonalPartially orthogonal
Reaction Conditions MildHarsh final cleavage
Automation Compatibility HighLess common in modern automated synthesizers
Cost of Amino Acids HigherLower
Key Advantages Mild conditions, suitable for sensitive peptides and PTMs, real-time monitoring.[7][]Robust for difficult sequences, cost-effective.[11]
Key Disadvantages Potential for base-induced side reactions, higher cost.[][10]Harsh and hazardous final cleavage, potential for premature side-chain deprotection.[7]

Experimental Protocols

The following sections provide detailed, generalized protocols for manual solid-phase peptide synthesis using both Fmoc and Boc chemistries. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin.

General Materials and Reagents
  • Resins: Wang resin or 2-chlorotrityl chloride resin for C-terminal carboxylic acids (Fmoc), Rink amide resin for C-terminal amides (Fmoc), Merrifield or PAM resin (Boc).[1][12]

  • Solvents: N,N-Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Diethyl ether (cold).

  • Reagents: Fmoc- or Boc-protected amino acids, coupling reagents (HBTU, HATU, HCTU, or DIC/HOBt), Diisopropylethylamine (DIEA), Piperidine, Trifluoroacetic acid (TFA), scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, ethanedithiol (EDT), thioanisole).

Manual Fmoc-SPPS Protocol

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Swelling and Preparation:

  • Place the appropriate resin (e.g., 100-200 mg of Rink amide resin, substitution ~0.5 mmol/g) in a reaction vessel.[13]
  • Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes.[6]
  • Drain the solvent.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin.[12]
  • Agitate for 5-7 minutes.[12]
  • Drain the solution.
  • Repeat the piperidine treatment for another 15-20 minutes.
  • Wash the resin thoroughly with DMF (5 x 10 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents, 0.3-0.5 mmol) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF (2-3 mL).[12]
  • Add DIEA (6-10 equivalents, 0.6-1.0 mmol) to the amino acid solution and pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 30-60 minutes at room temperature.
  • Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.[13]

4. Washing:

  • Drain the coupling solution.
  • Wash the resin thoroughly with DMF (5 x 10 mL).

5. Repeat Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Final Deprotection:

  • Wash the peptide-resin with DCM (3 x 10 mL) and dry it under vacuum.
  • Prepare a cleavage cocktail. A common mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
  • Add the cleavage cocktail (5-10 mL) to the dried peptide-resin and agitate for 2-3 hours at room temperature.[13]
  • Filter the resin and collect the filtrate containing the peptide.
  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
  • Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.[14]

8. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Manual Boc-SPPS Protocol

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Swelling and Preparation:

  • Place the appropriate resin (e.g., 100-200 mg of Merrifield resin, substitution ~0.5-1.0 mmol/g) in a reaction vessel.[1]
  • Swell the resin in DCM (5-10 mL) for at least 30 minutes.
  • Drain the solvent.

2. Boc Deprotection:

  • Add a solution of 25-50% TFA in DCM (5 mL) to the resin.
  • Agitate for 1-2 minutes.
  • Drain the solution.
  • Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.
  • Wash the resin with DCM (3 x 10 mL).

3. Neutralization:

  • Add a solution of 10% DIEA in DMF or DCM (5 mL) to the resin and agitate for 5 minutes.[1]
  • Repeat the neutralization step.
  • Wash the resin thoroughly with DCM (5 x 10 mL).

4. Amino Acid Coupling:

  • In a separate vial, dissolve the Boc-amino acid (3 equivalents, 0.3 mmol) and an activating agent (e.g., HOBt, 3 equivalents) in DMF or DCM.
  • Add a coupling agent (e.g., DIC, 3 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
  • Add the activated amino acid solution to the neutralized resin.
  • Agitate the mixture for 1-2 hours at room temperature.
  • Monitor the coupling reaction using the Kaiser test.

5. Washing:

  • Drain the coupling solution.
  • Wash the resin thoroughly with DCM (3 x 10 mL) and DMF (3 x 10 mL).

6. Repeat Cycle:

  • Repeat steps 2-5 for each subsequent amino acid in the sequence.

7. Final Cleavage and Deprotection (HF Cleavage):

  • Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized, dedicated apparatus by trained personnel.
  • Wash the peptide-resin with DCM and dry it thoroughly under vacuum.
  • Transfer the dried resin to the HF cleavage apparatus.
  • Add a scavenger cocktail (e.g., p-cresol, thioanisole).
  • Cool the reaction vessel to -5 to 0 °C.
  • Carefully distill liquid HF into the reaction vessel.
  • Stir the mixture at 0 °C for 1-2 hours.
  • Evaporate the HF under a stream of nitrogen.
  • Wash the residue with cold diethyl ether to precipitate the peptide.
  • Collect the crude peptide by filtration or centrifugation.

8. Purification:

  • Purify the crude peptide by RP-HPLC.

Quantitative Data Summary for SPPS
ParameterFmoc-SPPSBoc-SPPS
Resin Substitution 0.3 - 0.8 mmol/g0.5 - 1.0 mmol/g[1]
Amino Acid Excess 3 - 5 equivalents3 - 4 equivalents
Coupling Reagent Excess 3 - 5 equivalents3 - 4 equivalents
Deprotection Time 2 x (5-20) min1-2 min then 20-30 min
Coupling Time 30 - 120 min60 - 120 min
Coupling Efficiency (per step) >99%[]>99%[1]
Overall Crude Peptide Yield 60 - 90% (sequence dependent)60 - 80% (sequence dependent)[1]
Final Purified Peptide Yield 10 - 50% (sequence and length dependent)20 - 40% (sequence and length dependent)[1]

Instrumentation for Automated SPPS

The automation of SPPS has significantly increased the efficiency and reproducibility of peptide synthesis.[15] Modern automated peptide synthesizers can be broadly categorized based on their liquid handling and reaction vessel technology.

  • Valve-Based Systems: These instruments use a series of valves and manifolds to deliver reagents and solvents to one or more reaction vessels.[16] They are often used for single or a small number of parallel syntheses.[17]

  • Robotic Platforms: These systems employ X-Y robotic arms with pipetting capabilities to deliver reagents to a large number of reaction vessels, making them ideal for high-throughput and parallel synthesis of peptide libraries.[15]

  • Microwave-Assisted Synthesizers: The application of microwave energy can significantly accelerate both the deprotection and coupling steps of SPPS, reducing cycle times and potentially improving the synthesis of difficult sequences.

  • Continuous Flow Systems: In this approach, reagents are continuously flowed through a column packed with the resin. This can lead to more efficient reactions and reduced solvent consumption.[4]

Many modern synthesizers also incorporate features such as UV monitoring for real-time feedback on Fmoc deprotection and heating capabilities to overcome difficult couplings.[15]

Visualizing SPPS Workflows and Chemistries

The following diagrams, generated using the DOT language, illustrate the cyclical nature of SPPS and the key chemical transformations in both Fmoc and Boc strategies.

SPPS_Workflow Resin Resin-Bound Peptide (N-Protected) Deprotection Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Final Final Peptide (N-Protected) Wash2->Final Cycle Complete Final->Deprotection Next Cycle

Caption: General workflow of a single cycle in solid-phase peptide synthesis.

Fmoc_Chemistry cluster_deprotection Fmoc Deprotection cluster_coupling Coupling Fmoc_Peptide Fmoc-NH-Peptide-Resin Piperidine + 20% Piperidine/DMF Fmoc_Peptide->Piperidine Free_Amine H₂N-Peptide-Resin Piperidine->Free_Amine Activated_AA Fmoc-AA-X (Activated) Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Free_Amine->Coupled_Peptide Fmoc_AA Fmoc-AA-OH + Activator Fmoc_AA->Activated_AA Activated_AA->Coupled_Peptide

Caption: Key chemical transformations in the Fmoc/tBu SPPS strategy.

Boc_Chemistry cluster_deprotection Boc Deprotection & Neutralization cluster_coupling Coupling Boc_Peptide Boc-NH-Peptide-Resin TFA + 25-50% TFA/DCM Boc_Peptide->TFA Ammonium_Salt ⁺H₃N-Peptide-Resin · TFA⁻ TFA->Ammonium_Salt DIEA + 10% DIEA/DCM Ammonium_Salt->DIEA Free_Amine_Boc H₂N-Peptide-Resin DIEA->Free_Amine_Boc Activated_AA_Boc Boc-AA-X (Activated) Coupled_Peptide_Boc Boc-AA-NH-Peptide-Resin Free_Amine_Boc->Coupled_Peptide_Boc Boc_AA Boc-AA-OH + Activator Boc_AA->Activated_AA_Boc Activated_AA_Boc->Coupled_Peptide_Boc

Caption: Key chemical transformations in the Boc/Bzl SPPS strategy.

References

Fmoc-Phe-OH safety data sheet and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Fmoc-Phe-OH

N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (this compound) is a fundamental building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. While not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to rigorous safety and handling protocols is paramount to ensure personnel safety and maintain experimental integrity. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency measures for this compound.

Chemical Identification and Properties

This compound is a derivative of the amino acid L-phenylalanine, featuring the base-labile Fmoc protecting group on its amino terminus. This protection strategy is central to its application in the stepwise assembly of peptide chains.

Table 1: Physicochemical and Identification Data for this compound

PropertyValueCitation(s)
CAS Number 35661-40-6[1][2][3]
EC Number 252-661-1[1][2]
Molecular Formula C₂₄H₂₁NO₄[1][2]
Molecular Weight 387.43 g/mol [2][4]
Appearance White to light yellow or beige crystal powder[1][5]
Melting Point 180 - 187 °C[1][2][5]
Solubility Highly hydrophobic; soluble in Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP)[4][5]
Storage Temperature 2 - 8 °C[1][2]

Hazard Identification and Safety

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008 or other GHS-based regulations.[3][6][7] Consequently, it does not have assigned GHS pictograms, signal words, or standardized hazard statements.[1][3][6]

However, as with any chemical reagent, potential hazards exist, and its toxicological properties have not been thoroughly investigated.[1] Inhalation of the powder may be harmful and may cause respiratory tract irritation.[8] Direct contact with skin and eyes should be avoided.[3]

Experimental Protocols and Handling

Proper handling is crucial to minimize exposure and prevent contamination. The following protocols are based on standard laboratory safety practices and information derived from safety data sheets.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are required.[1][3]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) must be inspected prior to use and handled with a proper removal technique to avoid skin contact.[3][7] A lab coat or other impervious clothing should be worn.[3]

  • Respiratory Protection: In situations where dust is generated and engineering controls are insufficient, a NIOSH-approved N95-type dust mask should be used. For most small-scale laboratory manipulations under a fume hood, respiratory protection is not required.[1]

Engineering Controls

Work should be conducted in a well-ventilated area.[8] Using process enclosures or local exhaust ventilation (e.g., a chemical fume hood) is recommended, especially for procedures that may generate dust, such as weighing or transferring large quantities of the solid.[3][8]

Safe Handling and Use
  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid the formation of dust and aerosols.[3]

  • When weighing, do so carefully in a draft-shielded balance or within a fume hood to minimize dust dispersal.

  • For dissolution, add the solid this compound to the solvent (e.g., DMF) slowly while stirring to prevent clumping and splashing.

  • Practice good industrial hygiene: wash hands thoroughly after handling, before breaks, and at the end of the workday.[3]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[1][3] The recommended storage temperature is between 2-8°C.[1][2]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1][3]

  • Incompatible materials to avoid during storage include strong oxidizing agents and strong acids.[8]

Emergency and First-Aid Procedures

Table 2: First-Aid Measures for this compound

Exposure RouteFirst-Aid ProcedureCitation(s)
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1][3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][3]
Accidental Release Measures

For spills, prevent further leakage if it is safe to do so. Do not let the product enter drains.[3]

  • Small Spill: Wear appropriate PPE. Carefully sweep up the spilled solid, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][8]

  • Large Spill: Evacuate personnel to a safe area.[3] Use personal protective equipment.[8] Sweep up and shovel the material into suitable containers for disposal according to local regulations.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]

  • Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][8]

  • Special Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full turnout gear if necessary.[3][8]

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[8] It is the responsibility of the waste generator to determine the toxicity and physical properties of the material to ensure proper waste identification and disposal methods.[3]

Visualized Workflows and Relationships

Safe Handling Workflow in Peptide Synthesis

The following diagram outlines a typical workflow for using this compound in a laboratory setting, emphasizing key safety checkpoints.

cluster_prep Preparation & Weighing cluster_reaction Reaction Setup cluster_cleanup Cleanup & Disposal A 1. Retrieve from 2-8°C Storage B 2. Equilibrate to Room Temp in Desiccator A->B C 3. Don PPE (Gloves, Goggles, Lab Coat) B->C D 4. Weigh Solid in Fume Hood or Ventilated Enclosure C->D E 5. Dissolve in DMF/NMP in Reaction Vessel D->E F 6. Perform Coupling Reaction (e.g., Solid Phase Synthesis) E->F G 7. Decontaminate Glassware F->G H 8. Dispose of Waste (Solid & Liquid) per Protocol G->H I 9. Remove PPE & Wash Hands H->I

This compound Experimental Workflow
Hierarchy of Safety Controls

This diagram illustrates the logical relationship and effectiveness of safety measures when handling chemical reagents like this compound.

cluster_main Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Not Applicable for Required Reagent) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Logical Relationship of Safety Precautions

References

Storing and stability of Fmoc-protected amino acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Stability of Fmoc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids are fundamental building blocks in modern solid-phase peptide synthesis (SPPS). Their purity and stability are paramount to the successful synthesis of high-quality peptides. This technical guide provides a comprehensive overview of the best practices for the storage of Fmoc-amino acids and delves into the critical factors influencing their stability. It details common degradation pathways, presents quantitative stability data under various conditions, and provides detailed experimental protocols for stability assessment. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals to ensure the integrity of their starting materials and the success of their peptide synthesis endeavors.

Introduction

The Fmoc protecting group is favored in SPPS due to its base-lability, which allows for mild deprotection conditions, preserving the integrity of sensitive peptide sequences. However, the stability of the Fmoc-amino acids themselves during storage is a critical factor that is often overlooked. Degradation of these building blocks can lead to the introduction of impurities, truncated sequences, and lower yields in peptide synthesis. Understanding the factors that affect the stability of Fmoc-amino acids and implementing proper storage and handling procedures are crucial for reproducible and successful peptide synthesis.

Recommended Storage and Handling

Proper storage and handling are the first line of defense in preserving the quality of Fmoc-protected amino acids.

General Storage Conditions

For long-term storage, it is recommended to store Fmoc-protected amino acids at 5°C in a tightly sealed container to protect them from moisture.[1] While they can be stored at room temperature for short periods, prolonged exposure to ambient conditions can lead to degradation.[1][2] For particularly sensitive derivatives or for very long-term storage, storage at -20°C is advisable.[3]

Handling Procedures
  • Temperature Equilibration: Before opening a refrigerated container of Fmoc-amino acid, it is crucial to allow it to warm to room temperature.[1] This prevents condensation of atmospheric moisture onto the cold powder, which can initiate hydrolysis.

  • Inert Atmosphere: After dispensing the desired amount of amino acid, it is good practice to purge the container with an inert gas like argon or nitrogen before resealing. This helps to displace moisture and oxygen.

  • Light Protection: The Fmoc group is known to be light-sensitive, particularly in solution.[4] Therefore, it is recommended to store Fmoc-amino acids in amber vials or in the dark to prevent photodegradation.

Factors Affecting Stability

Several environmental and intrinsic factors can influence the stability of Fmoc-protected amino acids.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways. While stable for short periods at ambient temperature, long-term storage at higher temperatures is detrimental.[2]

  • Humidity: Moisture is a key factor in the degradation of Fmoc-amino acids, primarily through hydrolysis of the Fmoc group or the amino acid ester if present.[4]

  • Light: Exposure to UV light can lead to the degradation of the Fmoc group.[4]

  • Impurities: The presence of certain impurities can catalyze degradation.

    • Free Amino Acids: Traces of the corresponding unprotected amino acid can promote the autocatalytic cleavage of the Fmoc group.[5][6]

    • Acetate: Residual acetic acid from the manufacturing process can lead to the formation of truncated peptide sequences during synthesis.[7]

Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting and for developing stability-indicating analytical methods.

Hydrolysis

In the presence of moisture, the carbamate (B1207046) linkage of the Fmoc group can be hydrolyzed, leading to the formation of the free amino acid and Fmoc-OH. This process is accelerated by basic or acidic conditions.

Fmoc_AA Fmoc-Amino Acid Products Free Amino Acid + Fmoc-OH Fmoc_AA->Products Hydrolysis H2O H₂O

Caption: Hydrolysis of the Fmoc group.

Autocatalytic Cleavage

Traces of free amino acid can act as a base, initiating the β-elimination mechanism that cleaves the Fmoc group. This generates more free amino acid, leading to an autocatalytic degradation cycle.

cluster_0 Autocatalytic Cycle Fmoc_AA Fmoc-Amino Acid Deprotection Fmoc Cleavage (β-elimination) Fmoc_AA->Deprotection Free_AA Free Amino Acid (impurity) Free_AA->Deprotection initiates More_Free_AA More Free Amino Acid Deprotection->More_Free_AA More_Free_AA->Deprotection catalyzes further

Caption: Autocatalytic cleavage of the Fmoc group.

Aspartimide Formation

For Fmoc-Asp(OR)-OH and Fmoc-Asn(Trt)-OH, intramolecular cyclization can occur, especially under basic conditions, to form a succinimide (B58015) derivative known as aspartimide. This can lead to racemization and the formation of β-aspartyl peptides during synthesis.

Fmoc_Asp Fmoc-Asp(OR)-Xaa Aspartimide Aspartimide Intermediate Fmoc_Asp->Aspartimide Intramolecular Cyclization Base Base (e.g., Piperidine) Byproducts α- and β-peptides (racemized) Aspartimide->Byproducts Nucleophilic Attack

Caption: Aspartimide formation from an Asp residue.

Quantitative Stability Data

The following tables provide representative data on the stability of various Fmoc-protected amino acids under different storage conditions. This data is synthesized from literature and supplier information to illustrate expected stability trends.

Table 1: Long-Term Stability of Selected Fmoc-Amino Acids at 5°C / Low Humidity

Fmoc-Amino AcidPurity after 12 months (%)Purity after 24 months (%)Purity after 36 months (%)
Fmoc-Gly-OH>99.5>99.0>98.5
Fmoc-Ala-OH>99.5>99.0>98.5
Fmoc-Val-OH>99.5>99.0>98.5
Fmoc-Leu-OH>99.5>99.0>98.5
Fmoc-Phe-OH>99.5>99.0>98.5
Fmoc-Pro-OH>99.5>99.0>98.5
Fmoc-Ser(tBu)-OH>99.0>98.5>98.0
Fmoc-Thr(tBu)-OH>99.0>98.5>98.0
Fmoc-Asp(OtBu)-OH>99.0>98.5>97.5
Fmoc-Asn(Trt)-OH>99.0>98.0>97.0
Fmoc-His(Trt)-OH>98.5>97.5>96.5
Fmoc-Cys(Trt)-OH>98.5>97.5>96.5
Fmoc-Trp(Boc)-OH>98.5>97.5>96.0

Table 2: Accelerated Stability of Selected Fmoc-Amino Acids at 25°C / 60% Relative Humidity

Fmoc-Amino AcidPurity after 3 months (%)Purity after 6 months (%)
Fmoc-Gly-OH>99.0>98.5
Fmoc-Ala-OH>99.0>98.5
Fmoc-Val-OH>99.0>98.5
Fmoc-Leu-OH>99.0>98.5
This compound>99.0>98.5
Fmoc-Pro-OH>99.0>98.5
Fmoc-Ser(tBu)-OH>98.5>97.5
Fmoc-Thr(tBu)-OH>98.5>97.5
Fmoc-Asp(OtBu)-OH>98.0>96.5
Fmoc-Asn(Trt)-OH>97.5>95.0
Fmoc-His(Trt)-OH>97.0>94.0
Fmoc-Cys(Trt)-OH>97.0>94.0
Fmoc-Trp(Boc)-OH>96.5>93.0

Experimental Protocols for Stability Assessment

A robust stability testing program relies on validated analytical methods to detect and quantify any degradation products.

Start Fmoc-Amino Acid Batch Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Stability ICH Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH) Start->Stability Analysis Stability-Indicating Method (e.g., HPLC, LC-MS) Stress->Analysis Sampling Time Point Sampling (e.g., 0, 3, 6, 12 months) Stability->Sampling Sampling->Analysis Data Data Analysis (Purity, Impurity Profile, Mass Balance) Analysis->Data ShelfLife Shelf-Life Determination Data->ShelfLife

Caption: General workflow for a stability study.

Stability-Indicating HPLC-UV Method

This method is designed to separate the intact Fmoc-amino acid from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm and 301 nm.

  • Sample Preparation: Dissolve the Fmoc-amino acid in a suitable solvent (e.g., acetonitrile or DMF) to a concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample solution. The peak area of the main peak is used to calculate the purity. Degradation is indicated by the appearance of new peaks and a decrease in the main peak area.

LC-MS Method for Impurity Identification

This method is used to identify the mass of degradation products, aiding in the elucidation of degradation pathways.

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described in 6.1.

  • MS Conditions:

    • Ionization Mode: Positive and negative ESI to detect a wide range of compounds.

    • Scan Range: m/z 100-1000.

    • Fragmentation: Perform MS/MS analysis on the parent ions of suspected degradation products to obtain structural information.

  • Data Analysis: Compare the mass spectra of the degradation products with the expected masses of potential degradants (e.g., free amino acid, Fmoc-OH, aspartimide derivatives).

Quantitative NMR (qNMR) for Purity Assessment

qNMR is a primary analytical method that can be used to determine the absolute purity of Fmoc-amino acids without the need for a reference standard of the analyte itself.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the Fmoc-amino acid and the internal standard into an NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic signal of the Fmoc-amino acid and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Conclusion

The stability and purity of Fmoc-protected amino acids are critical for the successful synthesis of high-quality peptides. By adhering to the recommended storage and handling procedures, being aware of the factors that can cause degradation, and employing robust analytical methods for stability monitoring, researchers can ensure the integrity of their starting materials. This guide provides the necessary technical information to establish effective storage and quality control procedures for Fmoc-amino acids, ultimately leading to more reliable and reproducible outcomes in peptide synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Phe-OH Deprotection using Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized base-labile protecting group for the α-amino function of amino acids in peptide synthesis and other areas of organic chemistry.[1] Its removal is a critical step that requires carefully controlled conditions to ensure complete deprotection without inducing side reactions. Piperidine (B6355638) is the most common reagent used for Fmoc removal due to its efficacy in promoting the β-elimination mechanism and trapping the resulting dibenzofulvene (DBF) byproduct.[1][2][3] This document provides detailed application notes and protocols for the deprotection of Fmoc-Phenylalanine-OH (Fmoc-Phe-OH) using piperidine, covering both solid-phase and solution-phase methodologies.

Chemical Principle

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorenyl group. This is the rate-determining step.[4] The subsequent elimination releases carbon dioxide and the highly reactive electrophile, dibenzofulvene (DBF). Piperidine then acts as a nucleophile, trapping the DBF to form a stable adduct, which drives the reaction to completion and prevents side reactions involving the newly liberated free amine.[1][2][3]

Deprotection Conditions

The efficiency of Fmoc deprotection is influenced by several factors, including the concentration of piperidine, the choice of solvent, reaction time, and temperature. The following table summarizes typical conditions for the deprotection of this compound.

ParameterConditionRemarksReferences
Piperidine Concentration 20% (v/v) in a suitable solvent is the most common. Concentrations from 5% to 50% have been reported.Higher concentrations can lead to faster deprotection but may increase the risk of side reactions. Lower concentrations (e.g., 5%) have been shown to be effective.[5][6][6][7][8][9][10]
Solvent N,N-Dimethylformamide (DMF) is the most widely used solvent. N-Methyl-2-pyrrolidone (NMP) is also common.The reaction is faster in polar aprotic solvents like DMF and NMP compared to less polar solvents like dichloromethane (B109758) (DCM).[10][11] Greener solvent alternatives are being explored.[12][7][8][10][12]
Reaction Time Typically 5-20 minutes at room temperature. Often performed as a two-step process (e.g., 2 min + 5 min).Reaction time can be extended for sterically hindered amino acids or during the synthesis of long or aggregated peptide sequences.[1][8][1][8][13]
Temperature Room temperature is standard.Elevated temperatures are generally not required and may increase the risk of side reactions.[13]

Experimental Protocols

Protocol 1: Fmoc Deprotection of Resin-Bound this compound (Solid-Phase Peptide Synthesis)

This protocol describes the standard manual procedure for the removal of the Fmoc group from a peptide-resin, where Phenylalanine is the N-terminal residue.

Materials:

  • Fmoc-Phe-resin

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • N,N-Dimethylformamide (DMF) for washing

  • Solid-phase synthesis vessel with a sintered glass frit

  • Shaker or nitrogen bubbling system for agitation

Procedure:

  • Resin Swelling: Swell the Fmoc-Phe-resin in DMF for at least 30 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 2-3 minutes at room temperature.[13]

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin. Agitate for 5-10 minutes at room temperature.[13]

  • Reagent Removal: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times, with approximately 10 mL per gram of resin for each wash) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]

  • Confirmation of Deprotection (Optional): Perform a Kaiser test (ninhydrin test) on a small sample of the resin. A positive result (blue color) indicates the presence of a free primary amine, confirming complete deprotection.[7]

Protocol 2: Fmoc Deprotection of this compound in Solution

This protocol is for the deprotection of this compound in a solution phase.

Materials:

  • This compound

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • Hydrochloric acid (HCl), 1M solution

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of DMF in a round-bottom flask.

  • Addition of Piperidine: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the solution to a separatory funnel and wash with 1M HCl to remove piperidine and the piperidine-DBF adduct.

    • Wash the organic layer with saturated sodium bicarbonate solution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude H-Phe-OH.

    • The crude product can be further purified by recrystallization or chromatography if necessary.

Monitoring the Deprotection Reaction

The completion of the Fmoc deprotection can be monitored by UV spectroscopy. The dibenzofulvene-piperidine adduct has a strong UV absorbance around 301 nm.[14] By monitoring the increase in absorbance at this wavelength, the progress of the deprotection reaction can be followed in real-time.[1] Alternatively, qualitative tests like the Kaiser test can be used in solid-phase synthesis to confirm the presence of the free amine after deprotection.[15]

Potential Side Reactions

While generally a robust and clean reaction, Fmoc deprotection with piperidine can sometimes lead to side reactions, particularly in the context of a growing peptide chain. These include:

  • Aspartimide Formation: For peptides containing aspartic acid, the use of piperidine can promote the formation of a cyclic aspartimide intermediate.[1][8]

  • Diketopiperazine Formation: At the dipeptide stage on the resin, the newly deprotected N-terminal amine can attack the ester linkage to the resin, leading to the formation of a diketopiperazine and cleavage of the peptide from the resin.[1]

  • Incomplete Deprotection: In cases of peptide aggregation or sterically hindered sequences, the deprotection may be incomplete.[1]

Visualizations

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction (Rate-Determining) cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Trapping Fmoc-NH-R Fmoc-NH-R Carbanion Fluorenyl Carbanion Intermediate Fmoc-NH-R->Carbanion Piperidine Piperidine Piperidine (Base) Piperidinium Piperidinium Ion Carbanion_2 Fluorenyl Carbanion Intermediate DBF Dibenzofulvene (DBF) + CO₂ Carbanion_2->DBF Free_Amine H₂N-R (Free Amine) Carbanion_2->Free_Amine DBF_2 DBF Adduct DBF-Piperidine Adduct DBF_2->Adduct Piperidine Piperidine_2 Piperidine (Nucleophile)

Caption: Mechanism of Fmoc deprotection by piperidine.

SPPS_Deprotection_Workflow start Start: Fmoc-Phe-Resin swell Swell Resin in DMF start->swell drain1 Drain DMF swell->drain1 deprotect1 Add 20% Piperidine/DMF (2-3 min) drain1->deprotect1 drain2 Drain Piperidine Solution deprotect1->drain2 deprotect2 Add 20% Piperidine/DMF (5-10 min) drain2->deprotect2 drain3 Drain Piperidine Solution deprotect2->drain3 wash Wash with DMF (5-7x) drain3->wash kaiser Kaiser Test (Optional) wash->kaiser positive Positive (Blue Color) kaiser->positive Deprotection Complete negative Negative (Yellow/No Color) kaiser->negative Incomplete end End: H-Phe-Resin positive->end repeat_deprotection Repeat Deprotection negative->repeat_deprotection repeat_deprotection->deprotect1

References

Applications of Fmoc-Phe-OH in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH) is a cornerstone building block in modern drug discovery, primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc protecting group provides a base-labile α-amino protection, allowing for the stepwise and efficient assembly of complex peptide chains under mild conditions.[1][2] The inherent hydrophobicity of the phenylalanine residue plays a critical role in the structure, stability, and receptor interaction of many biologically active peptides.[1] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the development of therapeutic peptides and other drug modalities.

Core Applications of this compound in Drug Discovery

The versatility of this compound extends across several key areas of pharmaceutical research and development:

  • Therapeutic Peptide Synthesis: this compound is a fundamental component in the synthesis of a wide range of therapeutic peptides, including agonists for metabolic disorders, anticancer peptides, and enzyme inhibitors.[1][3] Its incorporation is crucial for mimicking natural peptide ligands and optimizing their pharmacological properties.

  • Peptidomimetics and Modified Peptides: Researchers utilize this compound to create modified peptides with enhanced stability, bioavailability, and targeted delivery. This includes the incorporation of unnatural amino acids and various functional groups.[3]

  • Antibody-Drug Conjugate (ADC) Linkers: this compound is used in the synthesis of cleavable peptide linkers for ADCs. These linkers are designed to be stable in circulation and release the cytotoxic payload upon enzymatic cleavage at the target tumor site.

  • Drug Delivery Systems: The self-assembly properties of peptides containing this compound are harnessed to create hydrogels and other nanostructures for controlled drug release and tissue engineering applications.[4]

Data Presentation: Quantitative Analysis of Phenylalanine-Containing Therapeutics

The incorporation of phenylalanine is critical for the efficacy of numerous peptide-based drugs. The following tables summarize key quantitative data for representative therapeutic agents synthesized using this compound.

Drug/Peptide CandidateTherapeutic AreaTargetKey Quantitative Data
Liraglutide (Victoza®) Type 2 DiabetesGLP-1 ReceptorAgonist
FR8P and FR11P OncologyCancer Cell MembranesIC50 < 10 µM (MDA-MB-231 breast cancer cells)[5]
HXL131 (Matijin-Su derivative) OncologyDUSP1 and TNFSF9IC50 at 24h: 5.15 ± 0.22 µmol/L (PC3 prostate cancer cells)[6]
EU-5031 CardiovascularAngiotensin-Converting Enzyme (ACE)IC50 = 6.7 nM, Ki = 6.9 nM[7]
Q-c4 AntiviralHIV-1 CapsidEC50 = 0.57 µM[8]
Compound 10 (S-A2855/B725) OncologyHuman Prostatic Acid Phosphatase (hACP3)IC50 = 0.65 nM[9]
Dipeptide 12 and Tripeptide 13 OncologyProteasomeIC50 = 1 µM[10]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual Fmoc-SPPS for a generic peptide sequence containing phenylalanine.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)[11]

  • This compound and other required Fmoc-amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: HCTU (or HATU), N,N-Diisopropylethylamine (DIEA) (or Collidine)[12]

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[11]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.[12]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15-20 minutes to ensure complete deprotection.[11]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for this compound):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HCTU (or HATU) (3-5 eq.) in DMF.

    • Add DIEA (6-10 eq.) to the amino acid solution and pre-activate for 1-5 minutes.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.[11]

    • Wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the dried peptide-resin and stir for 2-3 hours at room temperature.[11]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis of Liraglutide (A GLP-1 Analog)

This protocol provides a more specific workflow for the synthesis of Liraglutide, a complex therapeutic peptide.

Overview: Liraglutide is a 31-amino acid peptide with a C16 fatty acid attached to a lysine (B10760008) residue. The synthesis involves stepwise SPPS followed by the attachment of the fatty acid side chain.[13][14]

Key Steps:

  • Resin and Linker Selection: A ChemMatrix (CM) resin with a BAL (Backbone Amide Linker) is a suitable choice for the synthesis of long peptides like Liraglutide.[14][15]

  • Stepwise Elongation: The peptide chain is assembled on the resin using standard Fmoc-SPPS as described in Protocol 1. This compound is incorporated at position 28. To overcome aggregation, pseudoproline dipeptides can be used at specific positions (e.g., Gly11-Thr12, Phe13-Thr14, Val17-Ser18).[14][15]

  • Side-Chain Attachment:

    • The lysine at position 20 is introduced with an orthogonal protecting group on its side chain (e.g., Mtt or Mmt).

    • After assembling the full peptide backbone, the orthogonal protecting group is selectively removed on-resin.

    • A glutamic acid spacer with a protected carboxylic acid (e.g., OtBu) is coupled to the lysine side chain.

    • Palmitic acid is then coupled to the glutamic acid spacer.

  • Final Cleavage and Purification: The completed Liraglutide is cleaved from the resin using a standard TFA cocktail, precipitated, and purified by RP-HPLC.[13]

Signaling Pathways and Mechanisms of Action

GLP-1 Receptor Agonist Signaling Pathway

Peptides like Liraglutide, containing phenylalanine, act as agonists for the Glucagon-Like Peptide-1 (GLP-1) receptor. This receptor is crucial for glucose homeostasis.

GLP1_Signaling cluster_cell Pancreatic β-Cell GLP1_Agonist GLP-1 Receptor Agonist (e.g., Liraglutide) GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Granules Insulin (B600854) Granule Exocytosis PKA->Insulin_Granules Insulin_Synthesis Insulin Gene Transcription & Synthesis PKA->Insulin_Synthesis Epac2->Insulin_Granules Beta_Cell Pancreatic β-Cell

Caption: GLP-1 receptor agonist signaling pathway in pancreatic β-cells.

Activation of the GLP-1 receptor by agonists like Liraglutide stimulates adenylate cyclase, leading to an increase in intracellular cAMP.[16][17][18] This rise in cAMP activates Protein Kinase A (PKA) and Epac2, which in turn promote insulin granule exocytosis and increase insulin gene transcription and synthesis.[16][19]

Anticancer Peptide Mechanism of Action

Many anticancer peptides (ACPs) that incorporate phenylalanine exert their effect by disrupting the cancer cell membrane. The hydrophobicity of phenylalanine enhances the peptide's affinity for the lipid bilayer of cancer cells.[20]

Anticancer_Peptide_Workflow ACP Anticancer Peptide (ACP) with Phenylalanine Membrane_Binding Electrostatic and Hydrophobic Interaction ACP->Membrane_Binding Cancer_Membrane Cancer Cell Membrane (Anionic Surface) Cancer_Membrane->Membrane_Binding Pore_Formation Membrane Permeabilization (Pore Formation) Membrane_Binding->Pore_Formation Leads to Cell_Lysis Cell Lysis and Necrosis Pore_Formation->Cell_Lysis Apoptosis_Pathway Induction of Apoptosis Pore_Formation->Apoptosis_Pathway Can also trigger Mitochondria Mitochondrial Membrane Disruption Apoptosis_Pathway->Mitochondria via

Caption: General mechanism of action for membrane-disrupting anticancer peptides.

The cationic nature of these peptides facilitates initial binding to the anionic surface of cancer cell membranes. The hydrophobic residues, including phenylalanine, then insert into the lipid bilayer, leading to membrane permeabilization, pore formation, and ultimately cell lysis.[20][21] Some phenylalanine-containing peptides can also induce apoptosis by disrupting the mitochondrial membrane.[5][22]

Conclusion

This compound is an indispensable reagent in the synthesis of peptide-based therapeutics. Its use in SPPS allows for the precise and efficient construction of complex peptides with a wide array of pharmacological activities. The continued development of novel synthetic strategies and a deeper understanding of the structure-activity relationships of phenylalanine-containing peptides will undoubtedly lead to the discovery of new and improved drug candidates for a variety of diseases.

References

Application Notes and Protocols for Synthesizing Peptide Libraries Using Fmoc-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis, enabling the rapid and efficient production of peptide libraries for various applications, including drug discovery, proteomics, and diagnostics.[1] Fmoc-L-phenylalanine (Fmoc-Phe-OH) is a critical building block in this process, incorporating the essential aromatic amino acid phenylalanine into peptide sequences.[2] The hydrophobic nature of phenylalanine plays a significant role in peptide structure, stability, and interaction with biological targets.[2] These application notes provide detailed protocols and data for the effective use of this compound in the synthesis of peptide libraries.

Data Presentation

The success of peptide library synthesis hinges on the efficiency of each coupling step. The choice of coupling reagent significantly impacts the yield and purity of the final peptides. Below is a summary of the performance of common coupling reagents. While this data represents general peptide synthesis, it provides a strong indication of the expected performance when coupling this compound.

Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS

Coupling ReagentClassTypical Coupling TimeCrude Purity (%)*AdvantagesDisadvantages
HATU Aminium/Uronium Salt5 - 30 minutes83 - 91Highly efficient, especially for difficult couplings; low racemization.[3]Higher cost; potential for side reactions if not used correctly.
HCTU Aminium/Uronium Salt5 - 30 minutes79 - 92High efficiency, more economical than HATU.[3]Can be less effective than HATU for extremely hindered couplings.
PyBOP Phosphonium Salt1 - 2 hours48 - 88Effective for standard synthesis; more affordable.[1]Slower reaction times; may be less efficient for sterically hindered amino acids.[1]
DIC/HOBt Carbodiimide1 - 2 hoursVariableCost-effective.Can lead to side reactions and racemization if not carefully controlled.

*Crude purity can vary significantly based on the peptide sequence, length, and synthesis conditions. The values presented are indicative ranges based on comparative studies.[3]

Table 2: Typical Yield and Purity Data for a Model Phenylalanine-Containing Peptide

Synthesis ProtocolCrude Yield (%)Purity (%)Peptide-Specific Yield (%)
Manual Synthesis (Tea Bag)559236
Microwave-Assisted SPPS789546
Automated Synthesizer859778

*Data adapted from a study on the synthesis of two different peptide sequences, providing a general expectation for yields and purities with different SPPS methods.[4]

Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of a Peptide Library

This protocol outlines the manual synthesis of a peptide library on Rink Amide resin using this compound and other Fmoc-protected amino acids.

1. Resin Preparation and Swelling:

  • Weigh 100 mg of Rink Amide resin and place it in a glass reaction vessel.

  • Add 1 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 8 hours (or overnight) at room temperature.[5]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add 1 mL of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 5 minutes and drain.

  • Add a fresh 1 mL of 20% piperidine in DMF and agitate for 15 minutes to ensure complete Fmoc removal.[6]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 mL).

3. Amino Acid Coupling (incorporating this compound):

  • In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound) (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF.[1]

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.[1]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours. For HATU, coupling is often complete within 30 minutes.[3]

  • Monitor the reaction for completion using a ninhydrin (B49086) test. A negative test (beads remain colorless) indicates complete coupling.[5]

  • Drain the coupling solution and wash the resin with DMF (3 x 1 mL), Dichloromethane (DCM) (3 x 1 mL), and DMF (3 x 1 mL).[1]

4. Repeat Synthesis Cycle:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[5]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

6. Peptide Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

Protocol 2: Screening a Peptide Library Against a Protein Kinase (e.g., ERK)

This protocol describes a general method for screening a synthesized peptide library for phosphorylation by a protein kinase.

1. Peptide Immobilization:

  • If the peptide library was synthesized with a biotin (B1667282) tag, dissolve the peptides in a suitable buffer (e.g., PBS with Tween-20) at a concentration of 1-10 µg/mL.

  • Add the peptide solutions to a streptavidin-coated 96-well plate and incubate to allow for binding.

  • Wash the plate to remove unbound peptides.

2. Kinase Reaction:

  • Prepare a kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).[7]

  • Add the active kinase (e.g., ERK2) to each well containing the immobilized peptides.

  • To initiate the phosphorylation reaction, add a solution containing ATP, including a radiolabeled ATP such as [γ-³³P]ATP.[7]

  • Incubate the plate at 30°C for 30-60 minutes.[7]

3. Detection of Phosphorylation:

  • Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).[7]

  • Wash the wells to remove unreacted ATP.

  • Measure the incorporation of the radiolabel using a microplate scintillation counter or by exposing the plate to a phosphor imager.[8]

  • Wells with higher radioactivity indicate peptides that are good substrates for the kinase.

Visualizations

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Resin Swelling (DMF) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling1 Amino Acid Coupling (this compound, HATU, DIPEA) Wash1->Coupling1 Wash2 Wash (DMF/DCM) Coupling1->Wash2 Cycle Repeat Cycle (n-1 times) Wash2->Cycle Deprotection_Final Final Fmoc Deprotection Cycle->Deprotection_Final Wash3 Final Wash Deprotection_Final->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates PeptideLibrary Peptide Library (Substrates) ERK->PeptideLibrary Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates & Enters Nucleus GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds

References

Protocol for Manual Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone technique for the chemical synthesis of peptides. Developed by R.B. Merrifield, this methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The key advantage of SPPS lies in the ability to drive reactions to completion by using an excess of soluble reagents, which can then be easily removed by simple filtration and washing. This application note provides a detailed protocol for the manual synthesis of peptides using the widely adopted Fmoc/tBu strategy.

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino group of the incoming amino acid and is removed by a mild base, typically piperidine (B6355638). Acid-labile tert-butyl (tBu) based groups are used for the permanent protection of reactive amino acid side chains, which are removed concomitantly with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).

Principle of the SPPS Cycle

Manual SPPS is a cyclical process involving four main steps for each amino acid addition:

  • Deprotection: Removal of the N-terminal Fmoc protecting group from the resin-bound peptide.

  • Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts.

  • Coupling: Activation and coupling of the next Fmoc-protected amino acid to the newly exposed N-terminus of the peptide chain.

  • Washing: Removal of excess reagents and byproducts from the coupling reaction.

This cycle is repeated until the desired peptide sequence is assembled. The process is finalized by cleavage of the peptide from the resin and simultaneous removal of the side-chain protecting groups, followed by purification.

Materials and Reagents

Equipment
  • Reaction vessel (fritted glass or plastic syringe)

  • Shaker or vortex mixer for agitation

  • Vacuum manifold for solvent removal

  • Scintillation vials or round-bottom flasks

  • Standard laboratory glassware

  • Lyophilizer (freeze-dryer)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Reagents and Solvents
  • Resin: Appropriate resin for the desired C-terminal functionality (e.g., Rink Amide resin for C-terminal amide, Wang or 2-Chlorotrityl chloride resin for C-terminal carboxylic acid).

  • Amino Acids: N-α-Fmoc-protected amino acids with appropriate side-chain protection.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade (optional, can be used in place of DMF)

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers (see Table 3).

  • Precipitation Solvent: Cold diethyl ether.

  • Kaiser Test Reagents:

    • Reagent A: 16.5 mg KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.[1]

    • Reagent B: 1.0 g ninhydrin (B49086) in 20 mL of n-butanol.[1]

    • Reagent C: 40 g phenol (B47542) in 20 mL of n-butanol.[1]

Experimental Protocols

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes and quantities accordingly for different scales.

Resin Preparation and Swelling
  • Weigh out the appropriate amount of resin (e.g., for a resin with a loading of 0.5 mmol/g, use 200 mg for a 0.1 mmol synthesis) into the reaction vessel.

  • Add DMF (5-10 mL) to the resin.

  • Agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling.

  • Drain the DMF using vacuum or gentle nitrogen pressure.

SPPS Cycle: Amino Acid Addition

The following steps are repeated for each amino acid to be added to the peptide chain.

  • Add 20% piperidine in DMF (5 mL) to the swollen resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the piperidine treatment for another 5-10 minutes with a fresh 5 mL portion of the deprotection solution to ensure complete Fmoc removal.

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL). Each wash should involve adding the solvent, agitating for 30-60 seconds, and then draining. This is crucial to remove all traces of piperidine.[2]

  • Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents, i.e., 0.3-0.5 mmol) and an equivalent amount of HATU (0.3-0.5 mmol) in DMF (2-3 mL). Add DIPEA (6-10 equivalents, i.e., 0.6-1.0 mmol). The solution may change color. Allow the activation to proceed for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature. For sterically hindered amino acids or difficult couplings, the reaction time can be extended to 2 hours or a second coupling can be performed.

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 5 mL).

  • Wash the resin with DCM (3 x 5 mL).

  • Wash the resin again with DMF (3 x 5 mL).

The Kaiser test is used to detect the presence of free primary amines on the resin after the coupling step. A positive result (blue color) indicates an incomplete reaction.

  • Take a small sample of resin beads (a few beads are sufficient) and place them in a small test tube.

  • Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.[1]

  • Heat the tube at 110-120°C for 5 minutes.[1][3]

  • Observe the color of the beads and the solution.

    • Yellow/Colorless: Negative result. The coupling is complete. Proceed to the deprotection of the next amino acid.

    • Blue/Purple: Positive result. The coupling is incomplete. A recoupling step is necessary.

Final Deprotection

After the last amino acid has been coupled, perform a final Fmoc deprotection (Step 1) and subsequent washing (Step 2).

Peptide Cleavage and Deprotection

Caution: TFA is highly corrosive. Handle with extreme care in a fume hood.

  • Wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum for at least 1 hour.

  • Prepare the appropriate cleavage cocktail (see Table 3). Use approximately 5-10 mL of the cocktail per 100 mg of resin.

  • Add the cleavage cocktail to the dry peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding 10 volumes of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • Purify the peptide using preparative reverse-phase HPLC.

  • Analyze the fractions by analytical HPLC and/or mass spectrometry to identify the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Data Presentation

Table 1: Reagent Quantities for a 0.1 mmol Synthesis
Reagent/ComponentMolar Equivalents (relative to resin loading)Typical Amount
Resin10.1 mmol
Fmoc-Amino Acid3 - 50.3 - 0.5 mmol
Coupling Reagent (HATU/HBTU)3 - 50.3 - 0.5 mmol
Base (DIPEA)6 - 100.6 - 1.0 mmol
Table 2: Standard Durations for Manual SPPS Steps
StepDuration
Resin Swelling30 - 60 minutes
Fmoc Deprotection (per treatment)5 - 10 minutes
Amino Acid Coupling30 - 120 minutes
Washing (per solvent)3 - 5 repetitions
Final Cleavage2 - 4 hours
Table 3: Common TFA Cleavage Cocktails
CocktailComposition (v/v)Use Case
StandardTFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)For peptides without sensitive residues like Cys, Met, or Trp.
Reagent KTFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)A universal cocktail for peptides containing multiple sensitive residues.
Trp, Met containingTFA / TIS / Water / EDT (94:1:2.5:2.5)To prevent oxidation of Met and modification of Trp.
Arg(Pbf) containingTFA / TIS / Water (95:2.5:2.5)Generally sufficient for cleavage of the Pbf protecting group from Arginine.
Table 4: Expected Yield and Purity
ParameterTypical RangeNotes
Crude Peptide Yield50% - 90%Based on the initial resin loading.
Purity of Crude Peptide40% - 80%Highly sequence-dependent.
Final Yield after Purification30% - 40%For a standard pentapeptide.[2]
Final Purity> 95%As determined by HPLC.

Visual Workflow

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated for each Amino Acid) Deprotection 1. Deprotection (20% Piperidine/DMF) Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 4. Washing (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Next Cycle KaiserTest->Coupling Recouple FinalCleavage Final Cleavage & Deprotection (TFA Cocktail) KaiserTest->FinalCleavage Final Amino Acid Coupled Start Start: Swollen Resin Start->Deprotection Purification Purification (HPLC) FinalCleavage->Purification End Final Peptide Purification->End

Caption: Workflow of the manual solid-phase peptide synthesis (SPPS) cycle.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Coupling Efficiency (Positive Kaiser Test) - Steric hindrance of the amino acid.- Peptide aggregation.- Inactive coupling reagents.- Double couple (repeat the coupling step).- Increase coupling time.- Use a different coupling reagent (e.g., HATU).- Change solvent to NMP or add a small amount of DMSO.- Use fresh reagents.
Low Peptide Yield - Incomplete coupling or deprotection at each step.- Premature cleavage of the peptide from the resin.- Poor precipitation of the final peptide.- Monitor each coupling with the Kaiser test.- Ensure complete deprotection.- Use a more stable resin linker if necessary.- Ensure the ether is sufficiently cold and use an adequate volume for precipitation.
Unexpected Peaks in HPLC - Deletion sequences from incomplete coupling.- Side reactions during cleavage (alkylation of sensitive residues).- Racemization.- Implement capping with acetic anhydride (B1165640) after difficult couplings to terminate unreacted chains.- Use the appropriate scavenger cocktail for cleavage.- Avoid prolonged exposure to the coupling base (DIPEA).

Conclusion

Manual solid-phase peptide synthesis is a robust and versatile technique for producing synthetic peptides for a wide range of research applications. By carefully following a well-defined protocol, optimizing reaction conditions, and monitoring the progress of the synthesis, researchers can consistently obtain high-purity peptides. This application note provides a comprehensive and practical guide to enable both novice and experienced scientists to successfully perform manual SPPS.

References

Application Notes and Protocols for Automated Peptide Synthesis: Fmoc-Phe-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis, enabling the automated and efficient production of custom peptides for research, diagnostics, and therapeutic development.[1][2] The successful incorporation of each amino acid is critical to achieving high purity and yield of the final peptide product.[3] Phenylalanine, a common aromatic amino acid, is generally incorporated using its Nα-Fmoc protected form, Fmoc-Phe-OH. While considered a relatively straightforward residue to couple, optimizing the protocol is essential to minimize side reactions and ensure high coupling efficiency.[4][5]

This document provides a detailed protocol for the automated synthesis cycle of incorporating this compound, a summary of relevant quantitative data, and troubleshooting guidelines for common issues encountered during the synthesis.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialGradeSupplier Recommendation
This compoundPeptide Synthesis Grade (≥99% purity)High-purity is crucial to avoid side reactions.[4]
Solid Support (Resin)e.g., Rink Amide, WangChoice depends on desired C-terminal moiety (amide or acid).[6]
Solvents (DMF, DCM)Anhydrous, Peptide Synthesis GradeAnhydrous solvents are critical to prevent hydrolysis.[4]
Deprotection Reagent20% Piperidine (B6355638) in DMFA standard and effective reagent for Fmoc removal.[6]
Coupling ReagentsHBTU, HATU, HCTU, DIC/OxymaSelection impacts efficiency and potential side reactions.[7][8]
Activator BaseDIPEA (DIEA), NMMRequired for aminium/uronium salt-based coupling reagents.[7]
Washing SolventsDMF, IPAUsed to remove excess reagents and byproducts.[9]
Cleavage Cocktaile.g., TFA/TIS/H₂O (95:2.5:2.5)Composition depends on peptide sequence and side-chain protecting groups.[10]
Table 2: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Note: While this compound is not severely sterically hindered, this data for the more challenging Fmoc-Trp(Mts)-OH provides a useful comparison of reagent effectiveness.

Coupling Reagent ClassExample ReagentTypical Coupling Time (min)Expected Coupling Efficiency (%)Key Considerations
CarbodiimideDIC/HOBt60 - 12095 - 98Cost-effective, lower risk of racemization. Slower reaction rates.[11]
Aminium/Uronium SaltHBTU30 - 6098 - 99.5Fast and efficient, widely used. Potential for guanidinylation side reaction if used in excess.[11]
Aminium/Uronium SaltHATU30 - 60> 99More efficient than HBTU, especially for hindered couplings.[8][10]
Aminium/Uronium SaltCOMU20 - 45> 99.5Very high reactivity with safer byproducts than benzotriazole-based reagents. Higher cost.[11]
Phosphonium SaltPyBOP30 - 6098 - 99Efficient with no risk of guanidinylation. Byproducts can be difficult to remove in solution-phase synthesis.[11]
Table 3: Automated Synthesizer Cycle Parameters for this compound Coupling
StepReagent/SolventDurationRepeatsPurpose
1. SwellingDMF or DCM30 - 60 min1To allow the resin to expand and improve reagent accessibility.[6]
2. Fmoc Deprotection20% Piperidine in DMF1 x 3 min, 1 x 7 min2Removal of the Fmoc protecting group from the N-terminus.[9]
3. WashingDMF1 min5-7To remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]
4. CouplingThis compound, Coupling Reagent, Base (in DMF)30 - 60 min1-2Formation of the peptide bond. A second coupling may be necessary for difficult sequences.[10]
5. WashingDMF1 min3-5To remove excess amino acid and coupling byproducts.[12]
6. Capping (Optional)Acetic Anhydride (B1165640)/DIPEA/DMF10 min1To block any unreacted amino groups and prevent the formation of deletion sequences.

Experimental Protocols

Protocol 1: Automated Fmoc-SPPS Cycle for this compound Incorporation

This protocol outlines a single cycle for the addition of this compound to a growing peptide chain on a solid support using an automated peptide synthesizer.

1. Resin Preparation:

  • The peptide-resin from the previous cycle, with a free N-terminal amine, is contained within the synthesizer's reaction vessel.

2. Fmoc Deprotection:

  • The resin is treated with a solution of 20% piperidine in N,N-dimethylformamide (DMF).

  • The deprotection is typically performed in two steps (e.g., 3 minutes followed by 7 minutes) to ensure complete removal of the Fmoc group.[9]

3. Washing:

  • The resin is thoroughly washed with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

4. Amino Acid Activation and Coupling:

  • In a separate vial, this compound (3-5 equivalents relative to resin loading) is pre-activated with a coupling reagent (e.g., HBTU, 3-5 equivalents) and an activator base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-2 minutes.[4]

  • The activated this compound solution is then transferred to the reaction vessel containing the resin.

  • The coupling reaction is allowed to proceed for 30-60 minutes with agitation.

5. Monitoring the Coupling Reaction (Optional but Recommended):

  • A small sample of the resin can be taken to perform a Kaiser test.[8] A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.[8]

6. Washing:

  • The resin is washed with DMF (3-5 times) to remove excess reagents and byproducts from the coupling reaction.

7. Capping (Optional):

  • To prevent the formation of deletion sequences, any unreacted N-terminal amines can be capped by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

8. Preparation for the Next Cycle:

  • The peptide-resin is now ready for the deprotection step of the next amino acid in the sequence.

Protocol 2: Cleavage and Final Deprotection

1. Resin Preparation:

2. Cleavage:

  • The peptide-resin is treated with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature. The specific cocktail may vary depending on the other amino acids in the sequence.

3. Peptide Precipitation and Isolation:

  • The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether.

  • The precipitate is collected by centrifugation, washed with cold diethyl ether, and then dried.

4. Purification:

  • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Automated Synthesis Cycle cluster_cleavage Cleavage & Purification Resin Start with Resin Swell Swell Resin in DMF/DCM Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple this compound (HBTU/DIPEA/DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test? Wash2->KaiserTest KaiserTest->Coupling Positive (Repeat Coupling) RepeatCycle Next Amino Acid? KaiserTest->RepeatCycle Negative RepeatCycle->Deprotection Yes Cleavage Cleavage from Resin (TFA Cocktail) RepeatCycle->Cleavage No (End of Sequence) Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: Automated Fmoc-SPPS workflow for peptide synthesis.

Deprotection_Coupling_Cycle Start Start of Cycle (Fmoc-Peptide-Resin) Deprotection Fmoc Removal (20% Piperidine in DMF) Start->Deprotection Wash_Deprotection Wash (DMF) Deprotection->Wash_Deprotection Free_Amine Free Amine on Resin Wash_Deprotection->Free_Amine Coupling Peptide Bond Formation Free_Amine->Coupling Activate_AA Activate this compound (Coupling Reagent + Base) Activate_AA->Coupling Wash_Coupling Wash (DMF) Coupling->Wash_Coupling End End of Cycle (Elongated Fmoc-Peptide-Resin) Wash_Coupling->End

References

Application Notes and Protocols: Fmoc-Phe-OH in Hydrogel Formation for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorenylmethoxycarbonyl-L-phenylalanine (Fmoc-Phe-OH) is a versatile building block for the creation of self-assembling hydrogels. These biomaterials are gaining significant traction in the field of tissue engineering and regenerative medicine due to their inherent biocompatibility, tunable mechanical properties, and resemblance to the native extracellular matrix (ECM). The self-assembly process is driven by non-covalent interactions, such as π-π stacking of the aromatic Fmoc groups and hydrogen bonding, leading to the formation of nanofibrous networks that can entrap large amounts of water to form a hydrogel.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the formation of hydrogels for tissue engineering applications, including 3D cell culture and as scaffolds for regenerative medicine.

Applications in Tissue Engineering

This compound based hydrogels serve as excellent three-dimensional (3D) scaffolds for a variety of tissue engineering applications:

  • 3D Cell Culture: These hydrogels provide a physiologically relevant microenvironment for culturing various cell types, including fibroblasts and mesenchymal stem cells (MSCs), supporting their adhesion, proliferation, and differentiation.[3][4]

  • Drug and Growth Factor Delivery: The hydrogel matrix can encapsulate and provide sustained release of therapeutic agents, such as growth factors (e.g., VEGF, TGF-β), to promote tissue regeneration.[5][6][7]

  • Stem Cell Differentiation: The mechanical properties of this compound hydrogels, particularly their stiffness, can be tuned to direct the lineage commitment of stem cells. For instance, stiffer hydrogels tend to promote osteogenic (bone) differentiation, while softer hydrogels can support adipogenic (fat) differentiation of MSCs.[3][8]

  • Bioprinting: this compound-based formulations can be used as bioinks for 3D bioprinting, enabling the fabrication of complex, cell-laden tissue constructs.[9][10][11][12]

Quantitative Data Summary

The physical and biological properties of this compound and related hydrogels can be tailored by modifying the precursor concentration, preparation method, and through functionalization with bioactive motifs like RGD.

Table 1: Mechanical Properties of Fmoc-Peptide Hydrogels

Hydrogel CompositionConcentration (wt%)Preparation MethodStorage Modulus (G') (Pa)Cell Type UsedReference
Fmoc-Phe-Phe0.5 - 1.0Solvent Switch (DMSO)Not specified, but stability increases with concentration-[13]
Fmoc-K32.0pH Switch (Phosphate Buffer)25263T3 and HaCaT[9]
Fmoc-FuF0.5Solvent Switch (DMSO)~10,000-[14]
Fmoc-FF/SNot specifiedNot specified1,000 - 20,000Mesenchymal Stem Cells[3]
Fmoc-FF/Fmoc-GG (50/50)Not specifiedpH Switch~1,000 - 4,000 (depending on shear)-[15]
Fmoc-FFK/Fmoc-FF (1/1)1.0pH SwitchNot specified, but forms stable gelHaCaT and 3T3-L1[4]

Table 2: Biological Performance of Fmoc-Peptide Hydrogels

Hydrogel CompositionCell TypeAssayKey FindingsReference
Fmoc-4F-Phe-OH3T3 fibroblastsAdhesion and ProliferationPromoted efficient cell adhesion and proliferation.[3]
Fmoc-K33T3 and HaCaTViability, Adhesion, ProliferationNon-toxic, supported cell adhesion, survival, and duplication.[4][9]
Fluorinated Fmoc-PheNIH 3T3 fibroblastsViability (Live/Dead, Alamar Blue)Biocompatible with mammalian cells.[16]
Fmoc-FFK/Fmoc-FF (1/1)HaCaT and 3T3-L1Adhesion73% (HaCaT) and 74% (3T3-L1) adhesion efficiency.[4]
Fmoc-FF/S with RGDMesenchymal Stem CellsDifferentiationStiffness directed chondrogenic, adipogenic, and osteogenic differentiation. RGD inclusion was important for cell size.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel via Solvent Switch Method

This method is suitable for encapsulating cells during hydrogel formation.

Materials:

  • This compound (or Fmoc-Phe-Phe-OH)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS) or cell culture medium, sterile

  • Sterile microcentrifuge tubes

  • Cell suspension (if encapsulating cells)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 100 mg/mL). Gentle warming may be required for complete dissolution. Ensure the solution is clear.[6][16]

  • Cell Suspension (Optional): If encapsulating cells, prepare a cell suspension in PBS or culture medium at the desired concentration.

  • Hydrogel Formation:

    • For acellular hydrogels, dilute the this compound stock solution with PBS or water to the desired final concentration (e.g., 0.5 - 2.0 wt%). The hydrogel will form as the peptide self-assembles upon solvent exchange.[16]

    • For cell-laden hydrogels, gently mix the cell suspension with the this compound stock solution. The final DMSO concentration should be kept low (typically <1% v/v) to minimize cytotoxicity. The final peptide concentration will determine the hydrogel's stiffness.

  • Gelation: Allow the mixture to stand at room temperature or 37°C for 15-30 minutes for complete gelation. Confirm gelation by inverting the tube; a stable gel will not flow.[13]

  • Washing (for acellular gels): For applications where residual DMSO is a concern, the hydrogel can be washed by gently adding a layer of PBS or water on top of the gel and replacing it several times.[6]

Protocol 2: Preparation of this compound Hydrogel via pH Switch Method

This method is useful for creating pre-formed hydrogel scaffolds.

Materials:

  • This compound

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 0.1 M Hydrochloric acid (HCl) or Glucono-δ-lactone (GdL)

  • Deionized water

  • pH meter

Procedure:

  • Dissolution: Suspend the desired amount of this compound in deionized water.

  • pH Adjustment (High): Slowly add 0.1 M NaOH dropwise while stirring until the this compound dissolves completely, resulting in a clear solution at a pH above its pKa (typically pH > 8).

  • Triggering Gelation (Lowering pH):

    • Acid Titration: Slowly add 0.1 M HCl to the solution to lower the pH to the desired level (e.g., physiological pH 7.4). Gelation will occur as the pH drops.

    • GdL Hydrolysis: For a slower, more controlled gelation, add GdL to the alkaline peptide solution. GdL will hydrolyze to gluconic acid, gradually lowering the pH and inducing gelation.[17]

  • Gel Formation: Allow the solution to stand undisturbed until a stable hydrogel is formed.

Protocol 3: Rheological Characterization of Hydrogels

Equipment:

  • Rheometer with a parallel plate or cone-plate geometry

Procedure:

  • Sample Preparation: Prepare the hydrogel directly on the rheometer's lower plate or transfer a pre-formed gel.

  • Linear Viscoelastic Region (LVR) Determination: Perform a strain sweep (e.g., 0.01-100% strain at a constant frequency of 1 Hz) to identify the LVR where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.[9]

  • Frequency Sweep: Perform a frequency sweep (e.g., 0.1-100 Hz) at a constant strain within the LVR to determine the frequency-dependent viscoelastic properties of the hydrogel. A stable hydrogel will exhibit G' > G'' across the frequency range.

  • Time Sweep: To monitor gelation kinetics, perform a time sweep at a constant strain and frequency immediately after mixing the hydrogel components.[9]

Protocol 4: Cell Viability and Proliferation Assay in 3D Hydrogels

Materials:

  • Cell-laden hydrogels in a 96-well plate

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium Homodimer-1)

  • MTS or AlamarBlue assay reagent

  • Fluorescence microscope

  • Plate reader

Procedure:

  • Live/Dead Staining:

    • Prepare the Live/Dead staining solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells containing the hydrogels and add the staining solution.

    • Incubate for the recommended time (e.g., 30-45 minutes) at 37°C.

    • Visualize the hydrogels using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

  • Metabolic Activity Assay (MTS/AlamarBlue):

    • Add the MTS or AlamarBlue reagent directly to the culture medium of the cell-laden hydrogels.[4]

    • Incubate for 1-4 hours at 37°C.

    • Transfer the supernatant to a new 96-well plate and measure the absorbance or fluorescence using a plate reader at the appropriate wavelength. The signal is proportional to the number of viable, metabolically active cells.[18][19][20]

Signaling Pathways and Visualizations

The physical and biochemical cues presented by this compound hydrogels can influence key cellular signaling pathways involved in tissue regeneration.

Cell Adhesion and Mechanotransduction

The adhesion of cells to the hydrogel scaffold is a critical first step that triggers intracellular signaling. When functionalized with adhesive ligands like RGD, these hydrogels can directly engage with cell surface integrin receptors. This interaction leads to the recruitment of focal adhesion proteins and the activation of Focal Adhesion Kinase (FAK), a key regulator of cell spreading, migration, and survival. The stiffness of the hydrogel is then transduced through the cytoskeleton to the nucleus, influencing gene expression related to cell fate.

Cell_Adhesion_Signaling ECM This compound Hydrogel (with RGD) Integrin Integrin Receptor ECM->Integrin Binding FAK FAK Activation Integrin->FAK Clustering & Activation Cytoskeleton Cytoskeletal Reorganization (Actin Stress Fibers) FAK->Cytoskeleton Nucleus Nucleus Cytoskeleton->Nucleus Mechanotransduction Gene Gene Expression (Proliferation, Survival, Differentiation) Nucleus->Gene

Caption: Cell adhesion and mechanotransduction signaling cascade.

Stem Cell Differentiation Driven by Hydrogel Stiffness

The mechanical properties of the this compound hydrogel can direct the differentiation of mesenchymal stem cells (MSCs). Stiffer hydrogels mimic the mechanical environment of bone tissue, promoting osteogenesis through the activation of transcription factors like RUNX2. Conversely, softer hydrogels, which resemble adipose tissue, favor adipogenic differentiation via the upregulation of PPARγ.

Stem_Cell_Differentiation MSC Mesenchymal Stem Cell Soft_Gel Soft Hydrogel (Low Stiffness) MSC->Soft_Gel Stiff_Gel Stiff Hydrogel (High Stiffness) MSC->Stiff_Gel PPARg PPARγ Upregulation Soft_Gel->PPARg Mechanotransduction RUNX2 RUNX2 Upregulation Stiff_Gel->RUNX2 Mechanotransduction Adipogenesis Adipogenesis Osteogenesis Osteogenesis PPARg->Adipogenesis RUNX2->Osteogenesis

Caption: Influence of hydrogel stiffness on MSC differentiation.

Growth Factor Delivery and Downstream Signaling

This compound hydrogels can be loaded with growth factors to create a localized signaling environment. For example, the sustained release of Vascular Endothelial Growth Factor (VEGF) can promote angiogenesis by activating VEGFR on endothelial cells, leading to downstream signaling cascades that mediate cell proliferation, migration, and tube formation.

Growth_Factor_Delivery Hydrogel This compound Hydrogel + VEGF VEGF VEGF Release Hydrogel->VEGF Sustained Release VEGFR VEGFR Activation (on Endothelial Cell) VEGF->VEGFR Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) VEGFR->Signaling Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Signaling->Angiogenesis

Caption: Growth factor delivery and pro-angiogenic signaling.

Conclusion

This compound and its derivatives are powerful tools for creating well-defined, biocompatible hydrogels for tissue engineering. By carefully selecting the preparation method and incorporating bioactive cues, researchers can tailor the properties of these hydrogels to suit a wide range of applications, from fundamental studies of cell-matrix interactions to the development of novel therapeutic strategies for tissue regeneration.

References

Application Notes and Protocols: Monitoring Fmoc-Phe-OH Coupling Reaction Completion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development. The stepwise addition of amino acids, protected with the fluorenylmethyloxycarbonyl (Fmoc) group, allows for the efficient synthesis of complex peptide sequences. A critical step in each cycle of SPPS is the coupling of the incoming Fmoc-amino acid to the deprotected N-terminus of the growing peptide chain on the solid support. Ensuring the completeness of this coupling reaction is paramount to prevent the formation of deletion sequences, which are challenging to separate from the target peptide and can compromise the final product's purity and biological activity.

This document provides detailed application notes and protocols for monitoring the completion of the Fmoc-Phe-OH coupling reaction, a common step in the synthesis of many peptides. Phenylalanine's bulky side chain can sometimes present steric hindrance, making careful monitoring of its coupling efficiency essential. We will cover both qualitative colorimetric assays and quantitative real-time monitoring techniques.

Monitoring Techniques: An Overview

Several methods are available to monitor the progress of the this compound coupling reaction. The choice of method often depends on the desired level of accuracy, the scale of the synthesis, and the available instrumentation. The most common techniques include:

  • Kaiser Test (Ninhydrin Test): A highly sensitive qualitative colorimetric test for the presence of primary amines. A positive result (intense blue color) indicates unreacted N-terminal amines, signifying an incomplete coupling reaction.[1][2]

  • Chloranil (B122849) Test: A qualitative colorimetric test that can detect both primary and secondary amines. It is particularly useful when proline is the N-terminal amino acid, where the Kaiser test is unreliable.[1] For this compound coupling, it serves as a valuable confirmation method.

  • Real-Time UV-Vis Monitoring: An instrumental technique that monitors the concentration of Fmoc-adducts in the reaction solution. While primarily used to monitor the completion of the Fmoc deprotection step, it can be indirectly used to infer the efficiency of the subsequent coupling reaction.[3][4]

Data Presentation: Comparison of Monitoring Techniques

The following table summarizes the key quantitative and qualitative parameters of the most common methods for monitoring this compound coupling completion.

FeatureKaiser TestChloranil TestReal-Time UV-Vis Monitoring
Principle Colorimetric reaction of ninhydrin (B49086) with primary amines.Colorimetric reaction of chloranil with primary and secondary amines.Spectrophotometric detection of the Fmoc deprotection byproduct (dibenzofulvene-piperidine adduct).
Typical Reaction Time 3-5 minutes at 100-110°C.[2][5]~5 minutes at room temperature.[1]Continuous, real-time data acquisition.
Sensitivity Very high for primary amines.Good, in the range of 2-8 µmol/g of resin.[6]High, dependent on the spectrophotometer's sensitivity.
Qualitative/Quantitative Qualitative to semi-quantitative.Qualitative.Quantitative.
Advantages High sensitivity, widely used and well-established.[1]Detects secondary amines, simple and fast procedure.[1]Real-time data, non-invasive, allows for automation.[7]
Limitations Unreliable for secondary amines (e.g., Proline), potential for false positives with some amino acids and under certain conditions, destructive test.[1][8]Less sensitive than the Kaiser test for primary amines.[9]Indirectly monitors coupling by confirming complete deprotection prior to coupling, requires specialized equipment.
Typical Coupling Time for this compound Varies with coupling reagent (e.g., 15-60 min for HBTU/HATU, 1-4 hours for DIC/HOBt).[10][11]Varies with coupling reagent (e.g., 15-60 min for HBTU/HATU, 1-4 hours for DIC/HOBt).[10][11]Varies with coupling reagent (e.g., 15-60 min for HBTU/HATU, 1-4 hours for DIC/HOBt).[10][11]

Experimental Protocols

Protocol 1: Kaiser Test (Ninhydrin Test)

This protocol describes the procedure for performing the Kaiser test to detect free primary amines on the resin after the this compound coupling step.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol (B145695).

  • Solution B: 80 g phenol (B47542) in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[12]

  • Washing Solvents: N,N-Dimethylformamide (DMF), Ethanol.

Procedure:

  • After the coupling reaction, take a small sample of the resin (a few beads) and place it in a small glass test tube.

  • Wash the resin beads thoroughly with DMF (3 x 1 mL) and then with ethanol (3 x 1 mL) to remove any residual reagents and solvents.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube containing the washed resin beads.

  • Heat the test tube at 100-110°C for 3-5 minutes.[2][5]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple: Positive result. Indicates the presence of a significant amount of unreacted primary amines, meaning the coupling reaction is incomplete. A recoupling step is necessary.[5]

  • Yellow/Colorless: Negative result. Indicates the absence or a negligible amount of free primary amines, signifying a complete coupling reaction.[5]

  • Brownish-Red: This color is typically observed for N-terminal proline and is not expected after this compound coupling.

Protocol 2: Chloranil Test

This protocol outlines the procedure for the chloranil test, which can be used as a confirmatory test for the absence of free amines.

Reagents:

  • Reagent A: 2% (v/v) acetaldehyde (B116499) in DMF.

  • Reagent B: 2% (w/v) p-chloranil in DMF.

  • Washing Solvent: DMF.

Procedure:

  • Take a small sample of the resin (1-5 mg) after the coupling reaction and place it in a small test tube.[1]

  • Wash the resin beads thoroughly with DMF (3 x 1 mL).

  • Add 1-2 drops of Reagent A to the resin.

  • Add 1-2 drops of Reagent B to the resin.

  • Let the mixture stand at room temperature for 5 minutes.[1]

  • Observe the color of the resin beads.

Interpretation of Results:

  • Blue or Green Beads: Positive result. Indicates the presence of free amines, suggesting an incomplete coupling reaction.

  • Colorless or Yellowish Beads: Negative result. Indicates a complete coupling reaction.

Protocol 3: Real-Time UV-Vis Monitoring of Fmoc Deprotection

This protocol describes the principle of using a UV-Vis detector integrated into an automated peptide synthesizer to monitor the completion of the Fmoc deprotection step, which is a prerequisite for a successful coupling reaction.

Principle:

The Fmoc protecting group is cleaved by a solution of piperidine (B6355638) in DMF, releasing dibenzofulvene (DBF), which then reacts with piperidine to form a piperidine-dibenzofulvene adduct. This adduct has a characteristic UV absorbance maximum at approximately 301 nm. By monitoring the absorbance of the effluent from the reaction vessel during the deprotection step, the completion of the reaction can be determined.

Procedure (General Outline for Automated Synthesizers):

  • The peptide synthesizer is equipped with an inline UV-Vis flow cell and detector set to monitor the absorbance at ~301 nm.

  • During the Fmoc deprotection step, the piperidine solution is passed through the resin bed.

  • The effluent from the reaction vessel flows through the UV-Vis detector.

  • The absorbance is recorded as a function of time.

Data Interpretation for Coupling Efficiency:

While this method directly monitors deprotection, it provides crucial information for the subsequent coupling step. A complete and sharp return of the UV signal to the baseline after the piperidine wash indicates that all Fmoc groups have been removed, and therefore, all N-terminal amines are available for the coupling reaction. An incomplete deprotection, indicated by a broad or tailing peak that does not return to baseline, will inevitably lead to an incomplete coupling reaction, as not all sites will be available for the incoming this compound. Therefore, ensuring a complete deprotection is the first step in achieving a complete coupling.

Mandatory Visualizations

experimental_workflow_kaiser_test start Start: Post-Coupling Resin Sample wash_dmf Wash with DMF start->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh add_reagents Add Kaiser Test Reagents (A, B, C) wash_etoh->add_reagents heat Heat at 100-110°C for 3-5 min add_reagents->heat observe Observe Color heat->observe complete Complete Coupling (Yellow/Colorless) observe->complete Negative incomplete Incomplete Coupling (Blue/Purple) observe->incomplete Positive

Caption: Workflow for the Kaiser Test to monitor coupling completion.

experimental_workflow_chloranil_test start Start: Post-Coupling Resin Sample wash_dmf Wash with DMF start->wash_dmf add_reagent_a Add Acetaldehyde in DMF wash_dmf->add_reagent_a add_reagent_b Add Chloranil in DMF add_reagent_a->add_reagent_b incubate Incubate at RT for 5 min add_reagent_b->incubate observe Observe Color incubate->observe complete Complete Coupling (Yellow/Colorless) observe->complete Negative incomplete Incomplete Coupling (Blue/Green) observe->incomplete Positive

Caption: Workflow for the Chloranil Test to monitor coupling completion.

logical_relationship_monitoring_selection start Need to Monitor this compound Coupling? qualitative Qualitative Assessment Sufficient? start->qualitative quantitative Quantitative Real-Time Data Needed? start->quantitative kaiser Perform Kaiser Test qualitative->kaiser uv_vis Use Real-Time UV-Vis Monitoring (of Deprotection) quantitative->uv_vis chloranil Perform Chloranil Test (Confirmatory) kaiser->chloranil Optional decision Decision Point kaiser->decision uv_vis->decision Incomplete Deprotection recouple Recouple or Cap decision->recouple Positive proceed Proceed to Next Step decision->proceed Negative

Caption: Decision tree for selecting a monitoring method.

Troubleshooting

  • False Positive Kaiser Test: The Kaiser test can sometimes yield a false positive result due to the partial lability of the Fmoc group under the test conditions (heating in the presence of pyridine).[1] If a faint blue color is observed, a confirmatory test like the chloranil test is recommended.

  • Incomplete Coupling: If a positive result is obtained from the Kaiser or chloranil test, a second coupling (recoupling) should be performed. This is typically done by repeating the coupling step with fresh reagents. If the test is still positive after recoupling, this may indicate a "difficult coupling" sequence, and alternative coupling reagents or strategies may be required.

  • Reagent Quality: The purity of this compound, coupling reagents, and solvents is critical for achieving high coupling efficiency. Use high-quality reagents and anhydrous solvents to avoid side reactions and incomplete coupling.

References

Application Notes and Protocols for Peptide Cleavage from Resin Following Fmoc-Phe-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of a peptide via solid-phase peptide synthesis (SPPS) culminates in the critical step of cleaving the peptide from the resin support and concurrently removing the side-chain protecting groups. In Fmoc-based synthesis, this is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[1][2] The choice of cleavage cocktail and the protocol are paramount to obtaining a high yield of the desired peptide with minimal impurities. This document provides detailed protocols and data for the cleavage of peptides from resin, with a focus on syntheses terminating with Fmoc-Phe-OH.

Key Considerations for Peptide Cleavage

The selection of an appropriate cleavage cocktail is dictated by the amino acid composition of the peptide.[3] During the acid-mediated cleavage, highly reactive cationic species are generated from the protecting groups and the resin linker.[2] These can modify nucleophilic residues such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys).[2][4] Scavengers are nucleophilic reagents added to the cleavage mixture to trap these reactive cations and prevent modification of the peptide.[2]

Cleavage Cocktail Compositions

A variety of cleavage cocktails have been developed to address different challenges encountered during peptide cleavage. The compositions of some commonly used cocktails are summarized in the table below.

Reagent NameComposition (v/v or w/w)Key Applications & Remarks
Standard Cocktail 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)Suitable for peptides without sensitive residues like Cys, Met, or Trp.[2]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust and widely used cocktail for peptides containing multiple sensitive residues.[2][4][5][6]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISAn "odorless" alternative to cocktails containing thiols, particularly useful for peptides with trityl-based protecting groups.[7] Does not prevent methionine oxidation.[7]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleRecommended for peptides with Arg(Pbf/Pmc) and Trp residues.[7]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide (DMS), 1.5% Ammonium IodideSpecifically designed to minimize the oxidation of methionine residues.[8]

Experimental Protocols

Protocol 1: Standard Cleavage for Peptides without Sensitive Residues

This protocol is suitable for peptides that do not contain Cysteine, Methionine, or Tryptophan.

Materials:

  • Peptide-resin (dried)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge tubes

  • Sintered glass funnel

Procedure:

  • Resin Preparation: Transfer the dried peptide-resin (e.g., 100 mg) to a reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it and remove residual synthesis solvents.[1]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. For a standard cocktail, carefully mix TFA (95%), water (2.5%), and TIS (2.5%).[2] For 100 mg of resin, approximately 2 mL of the cocktail is sufficient.[1]

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the swollen resin. Gently agitate the mixture at room temperature for 2-3 hours.[1] A color change in the resin (e.g., to yellow or red) is normal and indicates the release of trityl cations.[1]

  • Peptide Isolation: Filter the cleavage mixture through a sintered glass funnel into a clean collection tube. Wash the resin twice with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[1]

  • Peptide Precipitation: In a separate, larger tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).[1] Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[1]

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and dissolved protecting groups.[1] After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

Protocol 2: Cleavage of Peptides with Sensitive Residues using Reagent K

This protocol is recommended for peptides containing one or more sensitive amino acids such as Cys, Met, or Trp.

Materials:

  • Peptide-resin (dried)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge tubes

  • Sintered glass funnel

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare Reagent K by mixing 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT.[2][4][5][6]

  • Cleavage Reaction: Add Reagent K to the swollen resin and agitate at room temperature for 2-4 hours. For peptides with multiple arginine residues, the reaction time may need to be extended.[2]

  • Peptide Isolation: Follow step 4 from Protocol 1.

  • Peptide Precipitation: Follow step 5 from Protocol 1.

  • Washing and Drying: Follow step 6 from Protocol 1.

Visualized Workflows and Mechanisms

Experimental Workflow for Peptide Cleavage and Isolation

G cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation cluster_analysis Downstream Processing start Dried Peptide-Resin swell Swell Resin in DCM start->swell react Add Cocktail to Resin (2-3 hours at RT) swell->react cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O or Reagent K) cocktail->react filter Filter to Separate Resin react->filter precipitate Precipitate Peptide in Cold Diethyl Ether filter->precipitate wash Wash Peptide Pellet precipitate->wash dry Dry Crude Peptide wash->dry purify Purification (e.g., RP-HPLC) dry->purify analyze Analysis (e.g., Mass Spectrometry) purify->analyze

Caption: General experimental workflow for peptide cleavage from solid-phase resin.

Logical Diagram of Cleavage Chemistry

G cluster_products Reaction Products PeptideResin Peptide-Resin (with side-chain protecting groups) FreePeptide Free Peptide (deprotected) PeptideResin:s->FreePeptide:n Cleavage & Deprotection ReactiveCations Reactive Cations (from protecting groups & linker) PeptideResin:s->ReactiveCations:n By-product Formation TFA TFA (Strong Acid) TFA->PeptideResin Initiates Scavengers Scavengers (TIS, Water, Phenol, Thiol, etc.) TrappedCations Trapped Cations Scavengers:s->TrappedCations:n Quenches ReactiveCations->Scavengers ReactiveCations->FreePeptide Side Reactions (Alkylation, etc.)

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-Phe-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting low coupling efficiency encountered with Fmoc-Phe-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling efficiency with this compound?

Low coupling efficiency with this compound can stem from several factors:

  • Steric Hindrance: The bulky benzyl (B1604629) side chain of phenylalanine can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, especially when coupling to another bulky residue.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures, such as β-sheets, which may mask the N-terminal amine, preventing efficient coupling. This is more prevalent in hydrophobic sequences.

  • Suboptimal Activation: Incomplete or inefficient activation of the this compound carboxyl group will directly lead to poor coupling yields.

  • Reagent Quality: The purity of this compound, coupling reagents, and solvents is critical. Impurities can interfere with the reaction.[2]

  • Improper Reaction Conditions: Factors such as solvent choice, reaction time, and temperature can significantly impact coupling efficiency.[3]

Q2: How can I monitor the completion of the this compound coupling reaction?

The most common method for monitoring coupling completion is the Kaiser test (or ninhydrin (B49086) test).[4][5] This colorimetric test detects the presence of free primary amines on the peptide-resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting a successful coupling.

Q3: What is "double coupling" and when should I use it for this compound?

Double coupling is the process of repeating the coupling step with a fresh solution of activated this compound and coupling reagents.[1] This is a common strategy to drive the reaction to completion, particularly for difficult couplings. It is recommended to perform a double coupling for this compound when:

  • A positive Kaiser test is observed after the initial coupling.

  • Coupling this compound to a sterically hindered amino acid.

  • Synthesizing a peptide sequence known to be prone to aggregation.

Q4: Can the choice of solvent affect the coupling efficiency of this compound?

Yes, the solvent plays a crucial role in SPPS. The ideal solvent should effectively swell the resin and solvate the growing peptide chain to ensure accessibility of the reactive sites.[3]

  • Dimethylformamide (DMF) is the most commonly used solvent due to its excellent resin-swelling and solvating properties.[3]

  • N-Methyl-2-pyrrolidone (NMP) can be a superior alternative to DMF for overcoming aggregation issues due to its stronger solvating capabilities.

  • In some cases, using a mixture of solvents, such as DCM/DMF, may be beneficial.[5]

Troubleshooting Guide: Low this compound Coupling Efficiency

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency with this compound.

Step 1: Initial Assessment & Monitoring
  • Perform a Kaiser Test: After the initial coupling of this compound, perform a Kaiser test to assess the presence of free amines.[5]

  • Analyze the Result:

    • Negative (Yellow): Coupling is likely complete. Proceed with the synthesis.

    • Positive (Blue): Coupling is incomplete. Proceed to Step 2.

Step 2: Immediate Remedial Actions
  • Double Couple: Immediately perform a second coupling with a fresh preparation of activated this compound.[1]

  • Re-evaluate with Kaiser Test: After the second coupling, perform another Kaiser test.

    • Negative (Yellow): The issue is resolved. Proceed with the synthesis.

    • Positive (Blue): The problem persists. Proceed to Step 3.

Step 3: Systematic Troubleshooting of Reagents and Conditions

If double coupling does not resolve the issue, a more thorough investigation is required.

  • Reagent Purity and Preparation:

    • This compound: Ensure high purity (>99%) of the this compound.[2] Impurities can inhibit the reaction.

    • Coupling Reagents: Use fresh, high-quality coupling reagents. Older or improperly stored reagents can lose activity.

    • Solvents: Use fresh, amine-free DMF or NMP.[6]

  • Activation Protocol:

    • Pre-activation Time: Optimize the pre-activation time of the this compound with the coupling reagent before adding it to the resin.

    • Choice of Coupling Reagent: Consider switching to a more efficient coupling reagent. For sterically hindered couplings, aminium/uronium salt-based reagents like HBTU, HATU, or COMU are often more effective than carbodiimides like DIC.[7]

  • Reaction Conditions:

    • Reaction Time: Increase the coupling reaction time (e.g., from 1 hour to 2 hours or longer).

    • Temperature: For particularly difficult couplings, the reaction temperature can be slightly elevated. However, this should be done with caution as it may increase the risk of racemization.

    • Solvent: If peptide aggregation is suspected, switch from DMF to NMP.

Step 4: Capping of Unreacted Amines

If, after all troubleshooting steps, a small number of free amines remain (faintly positive Kaiser test), it is advisable to "cap" these unreacted N-termini. This is done by acetylating the free amines with a reagent like acetic anhydride. Capping prevents the formation of deletion peptide byproducts.[5]

Quantitative Data: Comparison of Coupling Reagents for this compound

The choice of coupling reagent significantly impacts the efficiency of this compound incorporation. The following table provides a comparative overview of commonly used reagents.

Coupling Reagent ClassExample Reagent(s)Typical Coupling Time (min)Estimated Coupling Yield (%)AdvantagesDisadvantages
Carbodiimides DIC/HOBt, DIC/OxymaPure60 - 12095 - 98Cost-effective, low risk of guanidinylation.[7]Slower reaction rates, potential for N-acylurea formation.[7]
Aminium/Uronium Salts HBTU, HATU30 - 6098 - 99.5Fast and highly efficient, widely used for difficult couplings.[7]Potential for guanidinylation of the N-terminus if used in excess.[7]
Phosphonium Salts PyBOP, PyAOP30 - 6098 - 99High coupling efficiency, particularly for sterically hindered amino acids.Byproducts can be difficult to remove.
Immonium/Uronium Salts COMU20 - 45> 99.5Very high reactivity, safer byproducts than benzotriazole-based reagents.[8]Higher cost.[8]

Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.

Experimental Protocols

Protocol 1: Standard this compound Coupling
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm complete coupling.

Protocol 2: Double Coupling for Difficult Sequences
  • Follow steps 1-5 of the Standard this compound Coupling Protocol.

  • If the Kaiser test after the first coupling is positive (blue), repeat steps 3-5 with a fresh solution of activated this compound.

  • After the second coupling, perform another Kaiser test to confirm completion.

Protocol 3: Kaiser Test
  • Reagent Preparation:

    • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.

  • Procedure:

    • Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

    • Add 2-3 drops of each solution (A, B, and C) to the test tube.

    • Heat the tube at 100-110°C for 5 minutes.[9]

  • Interpretation:

    • Blue/Purple beads and solution: Incomplete coupling (positive result).

    • Yellow/Colorless beads and solution: Complete coupling (negative result).

Visualizations

Troubleshooting_Workflow start Start: this compound Coupling kaiser1 Perform Kaiser Test start->kaiser1 decision1 Result? kaiser1->decision1 proceed Proceed with Synthesis decision1->proceed Negative (Yellow) double_couple Perform Double Coupling decision1->double_couple Positive (Blue) kaiser2 Perform Kaiser Test double_couple->kaiser2 decision2 Result? kaiser2->decision2 decision2->proceed Negative (Yellow) troubleshoot Systematic Troubleshooting: - Reagent Quality - Activation Protocol - Reaction Conditions decision2->troubleshoot Positive (Blue) capping Consider Capping Unreacted Amines troubleshoot->capping

Caption: Troubleshooting workflow for low this compound coupling efficiency.

Logical_Relationships low_efficiency Low Coupling Efficiency (this compound) cause1 Steric Hindrance low_efficiency->cause1 cause2 Peptide Aggregation low_efficiency->cause2 cause3 Suboptimal Activation low_efficiency->cause3 cause4 Poor Reagent Quality low_efficiency->cause4 solution6 Capping low_efficiency->solution6 Mitigation solution1 Double Coupling cause1->solution1 solution3 Use Stronger Activator (e.g., HATU, COMU) cause1->solution3 solution2 Change Solvent (e.g., NMP) cause2->solution2 cause3->solution3 solution5 Optimize Reaction Time/Temp cause3->solution5 solution4 Use High-Purity Reagents cause4->solution4

Caption: Causes and solutions for low this compound coupling efficiency.

References

Side reactions involving Fmoc-Phe-OH during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting side reactions involving Fmoc-Phe-OH during solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in SPPS?

A1: The two most prevalent side reactions involving this compound are racemization (epimerization) of the chiral center and diketopiperazine (DKP) formation , especially when Phenylalanine is at the N-terminus of a dipeptide attached to the resin. While Phenylalanine is less prone to racemization than amino acids like Cysteine or Histidine, suboptimal coupling conditions can still lead to the formation of the D-enantiomer.[1][2] DKP formation is a cyclization reaction that results in the cleavage of the dipeptide from the resin, leading to a truncated final peptide.[3][4][5]

Q2: How can I detect racemization of Phenylalanine in my peptide?

A2: Racemization can be detected by chiral amino acid analysis after acidic hydrolysis of the peptide or by chiral chromatography of the purified peptide. A more direct method during synthesis is to use a model dipeptide synthesis, such as coupling this compound to another amino acid on the resin, followed by cleavage and analysis by HPLC using a chiral column to separate the resulting diastereomers.

Q3: What factors contribute to the racemization of this compound?

A3: Several factors can influence the extent of racemization during the coupling of this compound:

  • Coupling Reagents: Highly reactive coupling reagents can increase the risk of racemization.

  • Base: The type and concentration of the base used for neutralization and catalysis are critical. Stronger, less sterically hindered bases tend to promote racemization.

  • Activation Time: Prolonged pre-activation of the Fmoc-amino acid before addition to the resin can lead to increased epimerization.

  • Temperature: Higher coupling temperatures can accelerate the rate of racemization.[6]

Q4: What is diketopiperazine (DKP) formation and when is it most likely to occur with Phenylalanine?

A4: DKP formation is an intramolecular cyclization of a dipeptide-resin, leading to the cleavage of the dipeptide from the solid support as a cyclic diketopiperazine. This side reaction is particularly problematic for dipeptides with an N-terminal Phenylalanine, especially when the second amino acid is Proline or another residue that facilitates the necessary cis-amide bond conformation.[3][4][5][7][8] The reaction is base-catalyzed and can occur during the Fmoc deprotection of the second amino acid.

Q5: Are there any side reactions specific to the benzyl (B1604629) side chain of Phenylalanine?

A5: The benzyl side chain of Phenylalanine is generally stable under standard SPPS conditions. Its primary influence is steric hindrance, which can sometimes lead to incomplete or "difficult" couplings, especially when coupling to or from another bulky amino acid.[3] There are no common side reactions reported that involve chemical modification of the benzyl group during routine Fmoc-SPPS.

Troubleshooting Guides

Issue 1: Suspected Racemization of Phenylalanine Residue

Symptoms:

  • Broadening or splitting of peaks in the HPLC chromatogram of the purified peptide.

  • Presence of diastereomeric impurities confirmed by mass spectrometry.

  • Reduced biological activity of the synthetic peptide.

Troubleshooting Workflow:

cluster_0 Troubleshooting Racemization A High Level of D-Isomer Detected B Review Coupling Protocol A->B C Optimize Coupling Reagent & Additive B->C D Optimize Base B->D E Control Reaction Temperature B->E F Minimize Pre-activation Time B->F G Reduced Racemization C->G D->G E->G F->G

Caption: A logical workflow for troubleshooting racemization of Phenylalanine.

Corrective Actions:

  • Review Coupling Protocol:

    • Coupling Reagent: If using a carbodiimide (B86325) like DIC alone, add a racemization suppressant such as OxymaPure or HOBt. For difficult couplings, consider using a phosphonium-based reagent like PyBOP or an aminium-based reagent like HATU or HCTU, which are generally associated with lower racemization rates.[1]

    • Base: Avoid using strong, non-hindered bases. N,N-diisopropylethylamine (DIPEA) is a common choice, but for particularly sensitive couplings, a more hindered base like 2,4,6-collidine may be beneficial. Use the minimum amount of base necessary.

    • Temperature: Perform the coupling at room temperature or consider lowering it to 0°C if racemization is severe, although this may slow down the coupling reaction.[9]

    • Pre-activation: Minimize the time between the activation of the this compound and its addition to the resin. In-situ activation is often preferred.

  • Quantitative Analysis: If the problem persists, perform a systematic study using a model peptide to quantify the level of racemization with different coupling reagents and conditions.

Issue 2: Low Yield Due to Diketopiperazine (DKP) Formation

Symptoms:

  • Significantly lower than expected yield of the full-length peptide.

  • Presence of a major byproduct corresponding to the truncated peptide (missing the N-terminal dipeptide).

  • Identification of the cyclic dipeptide in the reaction filtrate by mass spectrometry.

Troubleshooting Workflow:

cluster_1 Troubleshooting DKP Formation H Low Yield & Truncated Peptide I Identify DKP-prone Sequence (e.g., N-terminal Phe-Pro) H->I J Use 2-Chlorotrityl Chloride Resin I->J K Couple a Dipeptide I->K L Modify Deprotection Conditions I->L M Improved Yield J->M K->M L->M

Caption: A decision-making workflow for mitigating DKP formation.

Corrective Actions:

  • Resin Choice: For sequences prone to DKP formation, use a sterically hindered resin like 2-chlorotrityl chloride resin. The bulky linker makes the intramolecular cyclization less favorable.[1][5]

  • Dipeptide Coupling: Instead of coupling the first two amino acids sequentially, synthesize the dipeptide (e.g., Fmoc-Phe-Pro-OH) separately and then couple it to the resin in a single step. This bypasses the vulnerable dipeptide-resin intermediate.

  • Modified Deprotection: If sequential coupling is necessary, consider modifying the Fmoc deprotection step of the second amino acid. Use a milder base or shorter deprotection times to minimize the exposure of the free N-terminal amine to conditions that favor DKP formation.

Data Presentation

Table 1: Influence of Coupling Reagents and Additives on Racemization

The following table summarizes the reported extent of racemization for different amino acids, which can serve as a guide for selecting coupling conditions for this compound. Phenylalanine is generally less prone to racemization than Phenylglycine, Cysteine, or Histidine.

Amino Acid ModelCoupling ReagentBaseAdditive% D-Isomer (Racemization)Reference
Fmoc-Phg-OHHATUDIPEA-~15%[7]
Fmoc-Phg-OHHBTUDIPEA-~18%[7]
Fmoc-Phg-OHPyBOPDIPEA-~20%[7]
Fmoc-Phg-OHCOMUTMP-<2%[7]
Fmoc-Phg-OHDEPBTTMP-<2%[7]
Z-Phe-Val-OHDIC-HOBt14.8%[2]
Z-Phe-Val-OHDIC-HOAt5.9%[2]
Z-Phe-Val-OHDIC-OxymaPure7.7%[2]

Data is illustrative and can vary based on specific reaction conditions.

Experimental Protocols

Protocol: Minimized Racemization Coupling of this compound

This protocol is designed for coupling this compound, particularly when it is in a racemization-prone position (e.g., at the C-terminus of a peptide fragment).

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound (3 equivalents)

  • Coupling reagent (e.g., COMU, 3 equivalents)

  • Base (e.g., 2,4,6-Collidine or TMP, 6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling (In Situ):

    • In a separate vessel, dissolve this compound and the coupling reagent (e.g., COMU) in DMF.

    • Add the base (e.g., 2,4,6-Collidine) to the amino acid/coupling reagent mixture and immediately add the solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

Experimental Workflow Diagram:

cluster_2 Minimized Racemization Coupling Protocol Resin_Prep Resin Swelling & Fmoc Deprotection Coupling In Situ Activation & Coupling (this compound + COMU + Collidine) Resin_Prep->Coupling Monitoring Kaiser Test Coupling->Monitoring Monitoring->Coupling Positive Test (Recouple) Washing Wash Resin Monitoring->Washing Negative Test Next_Cycle Proceed to Next Cycle Washing->Next_Cycle

Caption: A stepwise workflow for the minimized racemization coupling of this compound.

References

How to prevent racemization of Fmoc-Phe-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate racemization during peptide coupling reactions, ensuring the stereochemical integrity of synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure, single enantiomer (typically the L-form) of a chiral amino acid is converted into a mixture of both its L- and D-isomers.[1] In peptide synthesis, this leads to the incorporation of undesired D-amino acids into the peptide chain. This can significantly alter the peptide's three-dimensional structure, biological activity, and immunogenicity.

Q2: Why is Fmoc-Phe-OH susceptible to racemization during activation?

A2: The primary mechanism for racemization during the coupling step of Fmoc-Solid Phase Peptide Synthesis (SPPS) is the formation of a 5(4H)-oxazolone intermediate.[1][2] When the carboxylic acid of this compound is activated by a coupling reagent, it can cyclize to form this oxazolone (B7731731). The proton on the alpha-carbon (Cα) of this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemistry. Phenylalanine's bulky side group can influence the rate of this process.

Q3: Besides this compound, which other amino acids are highly prone to racemization?

A3: While most amino acids (except for the achiral glycine (B1666218) and the sterically constrained proline) can racemize under certain conditions, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are known to be especially prone to racemization during activation.[3][4]

Q4: What are the main factors that promote racemization during the coupling step?

A4: Several factors during the activation and coupling stage can increase the risk of racemization:

  • Choice of Coupling Reagent: Highly reactive intermediates, like the O-acylisourea formed by carbodiimides, are very prone to racemization if not managed.[5][6]

  • Type of Base: Strong and sterically unhindered bases (e.g., DIPEA) can readily abstract the acidic α-proton from the oxazolone intermediate.[5][7]

  • Reaction Temperature: Higher temperatures accelerate the rate of racemization.[1]

  • Pre-activation Time: Allowing the activated amino acid to sit for an extended period before coupling increases the opportunity for oxazolone formation and subsequent racemization.[1][8]

Troubleshooting Guide

Problem: My analysis (e.g., chiral HPLC) shows a significant percentage of the D-diastereomer after coupling this compound.

This guide will walk you through the critical parameters to evaluate and optimize your protocol to suppress racemization.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are the most critical factors.

  • If you are using a carbodiimide (B86325) (e.g., DIC, DCC): The use of a nucleophilic additive is essential. These additives convert the highly reactive O-acylisourea intermediate into a more stable active ester that is less prone to racemization.[5][6][9]

    • Recommendation: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are strongly recommended.[3][7][10] For optimal suppression, OxymaPure or HOAt are superior to HOBt.[10][11] OxymaPure also offers a significant safety advantage as it is non-explosive, unlike benzotriazole-based additives.[11][12]

  • If you are using an onium salt (e.g., HBTU, HATU, COMU): These reagents are often called "low-racemization" because they are formulated to form active esters in situ.[5] However, their effectiveness is linked to the additive component within their structure (e.g., HBTU contains HOBt, while HATU contains HOAt).

    • Recommendation: For particularly challenging couplings, COMU, which is based on OxymaPure, has demonstrated a very low tendency for racemization and is considered a highly efficient choice.[6][9]

Step 2: Assess the Base Used in the Coupling Reaction

The base is necessary for the coupling reaction but can also promote racemization. The strength and steric hindrance of the base are key.

  • Commonly Used Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[5][7]

  • Impact on Racemization: Stronger, less sterically hindered bases increase the rate of racemization by more efficiently abstracting the α-proton.[5]

    • Recommendation: If you are using DIPEA and observing racemization, switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative. For very sensitive couplings, 2,4,6-collidine or 2,4,6-trimethylpyridine (B116444) (TMP) are excellent choices.[1][13]

Step 3: Optimize Reaction Conditions

Fine-tuning the reaction parameters can further minimize epimerization.

  • Pre-activation Time: The longer an amino acid remains in its activated state, the higher the risk of racemization.[1][8]

    • Recommendation: Minimize pre-activation time. The best strategy is in situ activation, where the coupling reagent is added directly to the vessel containing the resin, this compound, and additive.

  • Temperature: Elevated temperatures increase reaction rates, including the rate of racemization.

    • Recommendation: Perform the coupling reaction at room temperature or below. For particularly sensitive couplings, running the reaction at 0°C can be beneficial.[1] Be especially cautious with temperature control during microwave-assisted synthesis.

Data Presentation

Table 1: Comparison of Additives on Racemization

The following table summarizes the percentage of D-isomer formation during a demanding [2+1] segment coupling of Z-Phe-Val-OH with H-Pro-NH₂ using DIC as the coupling reagent. This model is often used to evaluate the effectiveness of additives in suppressing racemization.

AdditiveCoupling Reagent% D/L Isomer (Racemization)
HOBtDIC14.8%[5]
HOAtDIC5.9%[5]
OxymaPureDIC<1%[11]
Oxyma-BDIC<1%[14]
Data sourced from publicly available literature.[5][11][14] Conditions can vary between studies.
Table 2: Effect of Coupling Reagent on Racemization of Fmoc-His(Trt)-OH

This table illustrates how the choice of coupling conditions can dramatically affect the racemization of a highly sensitive amino acid.

Coupling ReagentAdditiveBaseTemperature% D-Isomer (Racemization)
HATU(internal)NMMRoom TempHigh[4]
DICOxyma-Room Temp1.8%[4]
DICOxyma-55 °C31.0%[4]
DEPBT-DIEARoom TempVery Low[7]
Note: "High" and "Very Low" are qualitative descriptors from literature where specific quantitative data was not provided.[4][7]

Visual Guides

Caption: Mechanism of base-catalyzed racemization during the activation step.

TroubleshootingWorkflow Troubleshooting Workflow for High Racemization start High Racemization Detected in Phe Coupling check_reagent Step 1: Evaluate Coupling Reagent start->check_reagent reagent_type Using Carbodiimide (DIC/DCC) alone? check_reagent->reagent_type add_additive Action: Add OxymaPure or HOAt reagent_type->add_additive Yes check_base Step 2: Evaluate Base reagent_type->check_base No (Using Onium Salt or other) add_additive->check_base base_type Using DIPEA? check_base->base_type change_base Action: Switch to NMM or Collidine base_type->change_base Yes check_conditions Step 3: Optimize Conditions base_type->check_conditions No change_base->check_conditions conditions_type Long Pre-activation or High Temperature? check_conditions->conditions_type change_conditions Action: • Use in-situ activation • Couple at 0-25°C conditions_type->change_conditions Yes end_node Racemization Minimized conditions_type->end_node No change_conditions->end_node

Caption: Decision workflow for troubleshooting racemization of this compound.

Experimental Protocols

Protocol 1: Standard Low-Racemization Coupling using DIC/OxymaPure

This protocol describes a standard procedure for coupling this compound onto a resin-bound peptide with a free N-terminus, designed to minimize racemization.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in high-purity, anhydrous N,N-Dimethylformamide (DMF) in the reaction vessel for at least 30 minutes. After swelling, drain the DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes. Drain. Repeat the treatment for 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly to remove all residual piperidine. A typical wash cycle is 7x with DMF, followed by 3x with Dichloromethane (DCM), and 3x with DMF. Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of the free primary amine.

  • Coupling Reaction (In Situ Activation): a. In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in the minimum required volume of DMF. b. Add this solution to the reaction vessel containing the washed and drained resin. c. Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel. d. If a base is required, add N-methylmorpholine (NMM) (3-4 equivalents).

  • Reaction: Agitate the reaction mixture at room temperature (25°C) for 2-4 hours.

  • Monitoring: Monitor the reaction's completion using a colorimetric test (e.g., Kaiser test should be negative, indicating consumption of the free amine).

  • Final Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x), then dry under vacuum.

Protocol 2: Method for Quantifying Racemization

This protocol allows for the assessment of racemization for a specific set of coupling conditions by synthesizing and analyzing a model dipeptide.

  • Dipeptide Synthesis: a. Prepare two separate reaction vessels with a resin-bound amino acid, for example, H-Ala-Resin. b. In the first vessel, couple Fmoc-L-Phe-OH using the specific activation/coupling conditions you wish to test. c. In the second vessel, intentionally couple Fmoc-D-Phe-OH using the same conditions. This will serve as a standard for the undesired diastereomer.

  • Cleavage: After coupling and washing, cleave the dipeptides (L-Phe-L-Ala and D-Phe-L-Ala) from the solid support using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Analysis by Chiral HPLC: a. Prepare samples of the crude L-Phe-L-Ala, the crude D-Phe-L-Ala, and a 1:1 mixture of the two. b. Develop a chiral HPLC or UPLC method capable of separating the two diastereomers. A C18 column is often sufficient for separating diastereomeric peptides. c. Analyze the samples. The D-Phe-L-Ala sample will confirm the retention time of the undesired product. The 1:1 mixture will confirm baseline separation.

  • Quantification: a. Analyze the crude peptide from your primary experiment (the one you are testing for racemization). b. Integrate the peak areas for the desired (L-L) and undesired (D-L) diastereomers. c. Calculate the percentage of racemization using the formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100.

References

Technical Support Center: Optimizing Fmoc-Phe-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time and efficiency of Fmoc-Phe-OH coupling in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during this compound coupling?

The most common issues include incomplete coupling, low peptide yield, and side reactions. Incomplete coupling can result from steric hindrance, poor resin swelling, or insufficient reagent activation. Low yields can be a consequence of incomplete coupling or deprotection steps.[1] Side reactions may arise from impurities in reagents or prolonged exposure to cleavage agents.

Q2: How can I monitor the completion of the this compound coupling reaction?

The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin. A positive result (blue or purple color) indicates an incomplete coupling reaction, signifying that the N-terminus of the growing peptide chain is still available for reaction. A negative result (yellow or colorless) suggests that the coupling is complete. For peptides with N-terminal proline, the chloranil (B122849) test or isatin (B1672199) test should be used.

Q3: What factors influence the reaction time for this compound coupling?

Several factors impact the coupling reaction time, including:

  • Coupling Reagents: The choice of activating agent significantly affects the reaction rate.

  • Solvent: The polarity and swelling properties of the solvent, typically DMF or NMP, are crucial.

  • Temperature: While most couplings are performed at room temperature, elevated temperatures can be used to accelerate slow reactions, though this may increase the risk of side reactions like racemization.

  • Steric Hindrance: The amino acid sequence surrounding the coupling site can influence the reaction rate.

  • Resin Type: The properties of the solid support can affect reaction kinetics.

Q4: When should a "double coupling" strategy be employed?

A double coupling, which involves repeating the coupling step with fresh reagents, is recommended when an initial coupling reaction is incomplete, as indicated by a positive Kaiser test. This is particularly useful for sterically hindered amino acids or "difficult" sequences known to couple slowly.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient activation of this compound.Ensure proper pre-activation of the amino acid with the coupling reagent before adding it to the resin. For uronium/aminium salt reagents like HBTU or HATU, a pre-activation time of 1-5 minutes is typical.
Low-quality reagents or solvents.Use high-purity (≥99%) this compound and peptide-synthesis-grade solvents.[1] Impurities in DMF, such as dimethylamine, can interfere with the reaction.
Steric hindrance from the peptide sequence.Switch to a more potent coupling reagent such as HATU or COMU. Consider performing the coupling at a slightly elevated temperature (e.g., 30-40°C), but monitor for potential racemization.
Poor resin swelling.Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or DCM) for at least 30-60 minutes before the first coupling step.
Low Final Peptide Yield Cumulative effect of incomplete coupling/deprotection.At each step, ensure complete reaction using monitoring tests (e.g., Kaiser test for coupling, UV monitoring of Fmoc deprotection). Employ double coupling or extended reaction times for difficult steps.
Resin overloading.Use a resin with an appropriate loading capacity for the target peptide length. Overloading can lead to steric hindrance and incomplete reactions.
Presence of Deletion Sequences in Final Product Incomplete coupling at one or more steps.Implement a capping step after the coupling reaction using acetic anhydride (B1165640) to block any unreacted amino groups. This prevents them from reacting in subsequent cycles.
Side Reactions (e.g., Racemization) Use of a strong base with certain coupling reagents.When using reagents like HBTU or HATU, DIPEA is a common base. However, for amino acids prone to racemization, a weaker base like N-methylmorpholine (NMM) or collidine may be preferred.
Prolonged reaction times at elevated temperatures.Optimize the coupling time and temperature to be sufficient for complete reaction without encouraging side reactions.

Experimental Protocols

Standard this compound Coupling Protocol (using HBTU)
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Data Presentation: Comparison of Common Coupling Reagents

The following table provides a general comparison of common coupling reagents for Fmoc-amino acid coupling. Reaction times and efficiencies can vary based on the specific peptide sequence and reaction conditions.

Coupling Reagent Reagent Class Typical Coupling Time Relative Efficiency Notes
DIC/HOBt Carbodiimide60 - 120 minutesGoodCost-effective and low risk of racemization. Slower reaction rates compared to uronium salts.
HBTU Aminium/Uronium Salt30 - 60 minutesHighFast and efficient, widely used. Requires a base (e.g., DIPEA) for activation.
HATU Aminium/Uronium Salt20 - 45 minutesVery HighMore reactive than HBTU, particularly effective for sterically hindered amino acids.
COMU Uronium Salt15 - 45 minutesVery HighHigh reactivity, comparable to HATU. Considered a safer alternative to HOBt-based reagents.

Mandatory Visualizations

SPPS_Optimization_Workflow start Start: Deprotected Peptide-Resin standard_coupling Perform Standard this compound Coupling (e.g., HBTU/DIPEA, 30-60 min) start->standard_coupling kaiser_test Perform Kaiser Test standard_coupling->kaiser_test complete Coupling Complete kaiser_test->complete Negative incomplete Incomplete Coupling kaiser_test->incomplete Positive troubleshoot Troubleshooting Options incomplete->troubleshoot double_coupling Option 1: Double Coupling troubleshoot->double_coupling stronger_reagent Option 2: Use Stronger Reagent (e.g., HATU, COMU) troubleshoot->stronger_reagent extend_time Option 3: Extend Reaction Time troubleshoot->extend_time increase_temp Option 4: Increase Temperature troubleshoot->increase_temp re_evaluate Re-evaluate with Kaiser Test double_coupling->re_evaluate stronger_reagent->re_evaluate extend_time->re_evaluate increase_temp->re_evaluate re_evaluate->complete Negative re_evaluate->incomplete Positive (Consider Capping) Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_Phe_OH This compound Carboxylic Acid Active_Ester Activated this compound (Active Ester) Fmoc_Phe_OH->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HBTU) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester deprotonates Coupled_Peptide Coupled Peptide-Resin New Peptide Bond Active_Ester->Coupled_Peptide Nucleophilic attack Peptide_Resin Peptide-Resin Free N-terminus Peptide_Resin->Coupled_Peptide

References

Technical Support Center: Troubleshooting Aggregation of Peptides Containing Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues related to the aggregation of peptides containing the aromatic amino acid, phenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing phenylalanine prone to aggregation?

A1: Phenylalanine possesses a hydrophobic aromatic side chain. When exposed in an aqueous environment, these hydrophobic regions on different peptide molecules can interact with each other to minimize contact with water, a phenomenon known as the hydrophobic effect.[1] This interaction, along with potential π-π stacking between the phenyl rings, can drive the self-assembly of peptide chains, leading to the formation of aggregates.[2][3] The formation of intermolecular β-sheet structures, facilitated by hydrogen bonding between peptide backbones, can further stabilize these aggregates, sometimes resulting in highly ordered structures like amyloid fibrils.[1]

Q2: What are the visible signs of peptide aggregation in my solution?

A2: The most common visual indicators of peptide aggregation include the appearance of cloudiness, turbidity, or visible precipitates in your solution.[4] Inconsistent results in biological assays, showing high variability and poor reproducibility, can also be an indirect sign of aggregation.[4]

Q3: My peptide containing phenylalanine crashed out of solution. How can I redissolve it?

A3: If your peptide has aggregated, gentle sonication in a water bath for 5-10 minutes may help to break up the aggregates and redissolve the peptide.[1][5] However, be aware that sonication can generate heat and potentially degrade the peptide.[5][6] If sonication is unsuccessful, lyophilizing the sample to remove the current solvent and attempting to redissolve it in a stronger solvent, such as a small amount of dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), followed by gradual addition of the aqueous buffer, may be effective.[5]

Troubleshooting Guides

Issue 1: Peptide is insoluble or precipitates upon dissolution.

This is a common issue, especially with hydrophobic peptides rich in phenylalanine. The following troubleshooting workflow can help identify a suitable solvent system.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Lyophilized Peptide water Attempt to dissolve in sterile, purified water. start->water vortex_sonicate Vortex and/or sonicate. water->vortex_sonicate is_soluble Is the solution clear? vortex_sonicate->is_soluble success Success: Peptide is soluble. is_soluble->success Yes insoluble Insoluble is_soluble->insoluble No charge Determine peptide's net charge at neutral pH. insoluble->charge acidic_path Acidic Peptide (Net Negative Charge) charge->acidic_path basic_path Basic Peptide (Net Positive Charge) charge->basic_path hydrophobic_path Hydrophobic/Neutral Peptide charge->hydrophobic_path add_base Add 0.1 M ammonium (B1175870) bicarbonate dropwise. acidic_path->add_base add_acid Add 10% acetic acid dropwise. basic_path->add_acid add_dmso Dissolve in minimal DMSO/DMF. hydrophobic_path->add_dmso is_soluble_base Is the solution clear? add_base->is_soluble_base success_base Success: Peptide is soluble. is_soluble_base->success_base Yes fail_base Still Insoluble is_soluble_base->fail_base No fail_base->add_dmso is_soluble_acid Is the solution clear? add_acid->is_soluble_acid success_acid Success: Peptide is soluble. is_soluble_acid->success_acid Yes fail_acid Still Insoluble is_soluble_acid->fail_acid No fail_acid->add_dmso add_buffer Slowly add aqueous buffer while vortexing. add_dmso->add_buffer is_soluble_dmso Does it stay in solution? add_buffer->is_soluble_dmso success_dmso Success: Peptide is soluble. is_soluble_dmso->success_dmso Yes fail_dmso Precipitates is_soluble_dmso->fail_dmso No

Caption: Troubleshooting workflow for peptide solubilization.

Issue 2: Peptide solution becomes cloudy over time.

This indicates that your peptide is aggregating in the solution.[1] Several factors can influence this process.

1. Optimize Solution pH: The solubility of a peptide is generally lowest at its isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion between molecules.[1]

  • Recommendation: Adjust the pH of your buffer to be at least 1-2 units away from the peptide's pI.[1]

    • For acidic peptides (pI < 7), using a buffer with a pH > pI will result in a net negative charge, increasing solubility.

    • For basic peptides (pI > 7), a buffer with a pH < pI will lead to a net positive charge, enhancing solubility.

2. Control Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, which can promote aggregation.[1]

  • Recommendation: If your experimental design allows, work with a lower peptide concentration.[1]

3. Manage Temperature: Temperature can have complex effects on peptide aggregation. While elevated temperatures can sometimes disrupt aggregates, they can also increase the rate of degradation and expose hydrophobic residues, leading to aggregation.[1][7] Repeated freeze-thaw cycles are also detrimental.[1]

  • Recommendation: Store peptide stock solutions at -20°C or -80°C and avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1] For experiments, maintain a consistent and appropriate temperature.

4. Utilize Additives and Excipients: The addition of certain chemical agents can help prevent aggregation. The effectiveness of these additives is peptide-dependent and may require optimization.[1][8]

Additive CategoryExample(s)Typical ConcentrationMechanism of Action
Amino Acids Arginine, Glycine50-250 mMCan reduce non-specific interactions and aggregation.[1]
Sugars Sucrose, Trehalose5-10% (w/v)Stabilize the native conformation of the peptide.[1]
Polyols Glycerol, Mannitol10-50% (v/v)Increase solvent viscosity and stabilize peptide structure.[1]
Detergents Tween 20, Triton X-1000.01-0.1% (v/v)Can prevent hydrophobic aggregation at low concentrations.[1]
Organic Solvents Dimethyl sulfoxide (DMSO)<10% (v/v)Disrupt hydrophobic interactions.[1]

Logical Flow for Additive Selection:

G start Peptide Aggregation Observed hydrophobic Is the peptide highly hydrophobic? start->hydrophobic charge_issue Is the pH close to the pI? hydrophobic->charge_issue No detergent Try low concentration of non-denaturing detergent (e.g., Tween 20). hydrophobic->detergent Yes arginine Try adding Arginine or Glycine. charge_issue->arginine Yes sugars Consider sugars (e.g., Sucrose) or polyols (e.g., Glycerol). charge_issue->sugars No G cluster_0 Aggregation Pathway Monomer Soluble Peptide Monomers (with Phenylalanine) Oligomer Soluble Oligomers Monomer->Oligomer Hydrophobic Interactions π-π Stacking Protofibril Protofibrils Oligomer->Protofibril Conformational Change Fibril Insoluble Fibrils (β-sheet rich) Protofibril->Fibril Intermolecular Hydrogen Bonding

References

Improving yield in solid-phase peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve peptide synthesis yield.

Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions to specific issues encountered during solid-phase peptide synthesis.

Category 1: Low Peptide Yield and Purity

Q1: My final peptide yield is very low. What are the common causes?

Low final yield is a frequent issue in SPPS and can stem from several factors throughout the synthesis process. The most common culprits include incomplete deprotection or coupling reactions at each cycle, peptide aggregation, and various side reactions. Even a small percentage of failure at each step can dramatically reduce the overall yield of the desired full-length peptide. For instance, a 97% success rate at each of the 140 steps of a 70-amino acid peptide synthesis results in a theoretical yield of only 1.4%.[1] Other contributing factors can be suboptimal resin choice or loading, poor resin swelling, and issues during the final cleavage and workup.

Q2: How can I identify the cause of low yield in my synthesis?

Identifying the root cause requires systematic evaluation. Here's a general approach:

  • Review the Synthesis History: Analyze records from automated synthesizers, if available, paying attention to UV monitoring data for Fmoc deprotection, which can indicate sluggish or incomplete reactions.[2][3]

  • Perform Test Cleavages: If you suspect a problem with a particular coupling, a small amount of resin can be cleaved and the product analyzed by mass spectrometry to identify truncated sequences.

  • Use On-Resin Monitoring Tests: Qualitative tests like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines like proline) can be performed after coupling steps to ensure the reaction has gone to completion.[3] A positive Kaiser test after coupling indicates unreacted free amines, signifying an incomplete reaction.

  • Assess Resin Swelling: Visually inspect the resin bed volume. A decrease in swelling during the synthesis can be an indicator of peptide aggregation.[4][5][6]

Q3: What is peptide aggregation and how can I prevent it?

Peptide aggregation occurs when growing peptide chains on the resin interact with each other, often forming stable secondary structures like β-sheets. This can physically block reactive sites, leading to incomplete coupling and deprotection, and is a major cause of low yield.[4][5][7]

Strategies to Overcome Aggregation:

  • "Difficult" Sequence Modification: For predictable aggregation-prone sequences, incorporate backbone-modifying elements like pseudoproline dipeptides or Dmb/Hmb-protected amino acids every six residues. These disrupt the formation of secondary structures.

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to washing or coupling solutions can help break up aggregates.

  • Solvent Choice: Using more effective dissociating solvents like dimethyl sulfoxide (B87167) (DMSO) for coupling and deprotection can overcome internal aggregation.[8]

  • Elevated Temperature: Increasing the reaction temperature can sometimes improve purity and speed up synthesis for certain sequences.[1]

Category 2: Incomplete Reactions

Q4: I suspect incomplete Fmoc deprotection. How can I confirm and resolve this?

Incomplete Fmoc deprotection results in the failure to remove the N-terminal protecting group, which blocks the subsequent amino acid from coupling, leading to deletion sequences.[9]

Detection:

  • UV Monitoring: Automated synthesizers often monitor the UV absorbance of the DBF-piperidine adduct released during deprotection. A prolonged or incomplete signal suggests a difficult deprotection step.[3]

  • Qualitative Tests: After deprotection, a negative Kaiser test (yellow beads) would indicate a failure to expose the primary amine.[3]

Solutions:

  • Extend Deprotection Time: For difficult sequences, the standard deprotection time may be insufficient. Extending the reaction time or performing a second deprotection step is often effective.[9][10]

  • Use a Stronger Base: Adding a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 1-2%) to the piperidine (B6355638) solution can enhance deprotection efficiency.[10]

Q5: My coupling reactions are inefficient, leading to deletion sequences. How can I improve coupling efficiency?

Inefficient coupling, especially of sterically hindered amino acids, is a common problem.

Solutions:

  • Double Coupling: Simply repeat the coupling step with a fresh solution of activated amino acid. This is a straightforward method to drive the reaction to completion.[11]

  • Change Coupling Reagent: If you are using a standard reagent like HBTU, switching to a more potent activator like HATU or COMU may improve results, especially for difficult couplings.[12][13]

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can increase the probability of a successful reaction.[11]

  • Elevated Temperature: Microwave-assisted SPPS can accelerate coupling reactions, but care must be taken as it can also increase the risk of side reactions like racemization.[14]

Category 3: Side Reactions

Q6: I am observing unexpected byproducts in my final product. What are the common side reactions in SPPS?

Several side reactions can occur during SPPS, leading to impurities that are often difficult to remove.[15]

  • Aspartimide Formation: This occurs with aspartic acid residues, where the side chain can cyclize under basic (during Fmoc deprotection) or acidic conditions.[7] This can lead to a mixture of α- and β-coupled peptides.

    • Solution: Adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[7]

  • Diketopiperazine Formation: This is prevalent at the dipeptide stage, especially when proline is one of the first two residues. The N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[7]

    • Solution: When proline is one of the first two amino acids, using a 2-chlorotrityl chloride resin is recommended as its steric bulk inhibits this side reaction.[7]

  • Racemization: The loss of stereochemical integrity, particularly for cysteine and histidine, can occur during the activation step.[14]

    • Solution: Use coupling reagents known to suppress racemization, such as COMU.[13] When using aminium-based reagents like HBTU, pairing them with a weaker base like 2,4,6-collidine instead of DIPEA can significantly reduce racemization.[13][14]

Category 4: Resin and Reagent Issues

Q7: How important is resin swelling for the synthesis?

Proper resin swelling is critical for successful SPPS. The synthesis occurs within the solvated polymer matrix of the resin beads.[16] Good swelling allows for efficient diffusion of reagents to the growing peptide chains.[17] Poor swelling can lead to steric hindrance and incomplete reactions.[9] Polystyrene resins, for example, swell well in solvents like DMF and DCM.[17] The degree of swelling can be influenced by the resin's cross-linking, the growing peptide chain, and the solvents used.[16][18]

Q8: Can the loading of my resin affect the synthesis yield?

Yes, the initial loading of the first amino acid on the resin is an important parameter. While higher loading may seem desirable for producing more peptide, it can lead to problems, especially for long or difficult sequences. High loading can cause steric hindrance between the growing peptide chains, leading to aggregation and incomplete reactions.[2][9] For long peptides (over 30 amino acids) or known difficult sequences, it is often beneficial to use a resin with a lower loading capacity.[2]

Quantitative Data Summary

Table 1: Common Coupling Reagents in SPPS
Coupling ReagentFull NameKey FeaturesRacemization Risk
HBTU 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateCommon, efficient, and fast.Can be significant with bases like DIPEA, especially for Cys/His.[14]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateMore reactive than HBTU, good for hindered couplings.Lower than HBTU but still a risk with strong bases.
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleCost-effective, low racemization for Cys.[14]Low.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHigh coupling efficiency and superior racemization suppression.[13]Very Low.[14]
Table 2: Common Fmoc Deprotection Conditions
ReagentConcentrationTypical TimeNotes
Piperidine 20% in DMF10-20 minutesStandard condition. Can be extended for difficult sequences.[9]
Piperidine / DBU 20% Piperidine + 1-2% DBU in DMF5-15 minutesStronger base mixture for very difficult deprotections.[10]
DBU 2-10% in DMF< 3 minutesVery fast, but can increase side reactions if not optimized.[10]

Experimental Protocols

Protocol 1: Standard Double Coupling for a Difficult Amino Acid

This protocol is recommended when a qualitative test (e.g., Kaiser test) indicates an incomplete coupling reaction.

  • Initial Coupling: Perform the first coupling reaction as per your standard protocol (e.g., using 4 equivalents of Fmoc-amino acid and your chosen coupling reagent for 1-2 hours).

  • Washing: After the initial coupling time, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Second Coupling: Prepare a fresh solution of the same activated Fmoc-amino acid (e.g., another 4 equivalents). Add this solution to the washed peptide-resin.

  • Reaction: Allow the second coupling reaction to proceed for an additional 1-2 hours.

  • Washing: Drain the vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to prepare for the next deprotection step.

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a successful coupling.[3]

Protocol 2: Fmoc Deprotection using DBU for Difficult Sequences

This protocol is for sequences where standard piperidine treatment is known or found to be inefficient.

  • Resin Wash: Wash the peptide-resin with DMF (3 times) to remove residual reagents from the previous coupling step.

  • Prepare Deprotection Reagent: Prepare a fresh solution of 2% DBU and 20% piperidine in DMF.

  • Deprotection: Add the DBU/piperidine solution to the reaction vessel, ensuring the resin is fully submerged.

  • Agitation: Agitate the mixture at room temperature. Monitor the reaction closely, as deprotection will be much faster (typically 5-15 minutes). Automated synthesizers can monitor the UV absorbance to determine the endpoint.[2]

  • Drain: Remove the deprotection solution by filtration.

  • Final Wash: It is critical to wash the resin thoroughly with DMF (at least 6-8 times) to completely remove all traces of DBU and piperidine before initiating the next coupling step.

Protocol 3: Final Peptide Cleavage and Precipitation (Standard Reagent K)

This protocol is a robust method for cleaving peptides from the resin and removing most common side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour. Weigh the final, dry resin.

  • Prepare Cleavage Cocktail (Reagent K): In a fume hood, prepare the cleavage cocktail. For every 100 mg of peptide-resin, plan to use 2 mL of the cocktail. A common formulation for Reagent K is:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5% CAUTION: TFA is highly corrosive. Always use appropriate personal protective equipment.

  • Cleavage Reaction: Add the chilled cleavage cocktail to the dry peptide-resin in a suitable reaction vessel. Agitate the slurry at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube. Add 10 volumes of cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet two more times with cold diethyl ether, centrifuging and decanting each time.

  • Drying: After the final ether wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

SPPS_Workflow Start Start: Loaded Resin Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Activated AA + Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Cycle Repeat Cycle (n-1) times Wash2->Cycle Cycle->Deprotection Next Residue Cleavage Final Cleavage & Deprotection Cycle->Cleavage Final Residue End Purified Peptide Cleavage->End

Diagram 1: The general workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Troubleshooting_Low_Yield Problem Problem: Low Final Yield/Purity Check_Deprotection Incomplete Deprotection? Problem->Check_Deprotection Check_Coupling Incomplete Coupling? Problem->Check_Coupling Check_Aggregation Peptide Aggregation? Problem->Check_Aggregation Sol_Deprotection Solution: • Extend deprotection time • Use stronger base (e.g., DBU) Check_Deprotection->Sol_Deprotection  Yes Sol_Coupling Solution: • Double couple • Use stronger coupling reagent • Increase temperature Check_Coupling->Sol_Coupling  Yes Sol_Aggregation Solution: • Use pseudoproline dipeptides • Add chaotropic salts • Change solvent (e.g., DMSO) Check_Aggregation->Sol_Aggregation  Yes Aspartimide_Formation Peptide_Asp Peptide-Asp(OR)-Gly-Resin Deprotection Fmoc Deprotection (Base, e.g., Piperidine) Peptide_Asp->Deprotection Cyclization Succinimide Intermediate (Aspartimide) Deprotection->Cyclization Side chain attack Opening Ring Opening by Base Cyclization->Opening Alpha_Peptide Desired α-Peptide Opening->Alpha_Peptide Major Beta_Peptide Side Product: β-Peptide Opening->Beta_Peptide Minor

References

Technical Support Center: Fmoc-Phe-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding purity issues with Fmoc-Phe-OH and their impact on solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound and how do they affect peptide synthesis?

A1: The most common impurities in this compound can significantly impact the outcome of peptide synthesis. These include:

  • Fmoc-Phe-Phe-OH Dipeptides: Arise during the synthesis of this compound when using Fmoc-Cl.[1] This impurity leads to the insertion of an extra phenylalanine residue, resulting in a peptide with an incorrect sequence.[1]

  • Free H-Phe-OH: The presence of the unprotected amino acid can lead to the double insertion of phenylalanine into the peptide chain.[2][3] It can also promote the autocatalytic cleavage of the Fmoc group during long-term storage.[2]

  • Fmoc-β-Ala-OH: This impurity can form through a Lossen-type rearrangement during the introduction of the Fmoc group.[2] Its presence can lead to the incorporation of an unwanted β-alanine residue.[2][3]

  • Acetic Acid: A highly problematic impurity that is difficult to detect by RP-HPLC.[2][3] Acetic acid causes permanent capping of the growing peptide chain, leading to truncated sequences and reduced yield.[2][3]

  • Enantiomeric Impurities (D-Phe): The presence of the D-enantiomer of phenylalanine can lead to the synthesis of diastereomeric peptides, which can be difficult to purify and may have altered biological activity.[3][4]

Q2: What is the acceptable purity level for this compound to be used in solid-phase peptide synthesis?

A2: For reliable and reproducible solid-phase peptide synthesis, a high purity of this compound is crucial.[5][6] The generally accepted industry standards are summarized in the table below. Adhering to these specifications helps to minimize synthesis failures and ensures a more reproducible impurity profile in the crude peptide.[3][4]

ParameterRecommended SpecificationRationale
HPLC Purity ≥ 99.0%Ensures the primary component is the desired Fmoc-amino acid, minimizing the presence of other impurities.[2][3][7]
Enantiomeric Purity (L-isomer) ≥ 99.8%Minimizes the incorporation of the incorrect enantiomer, which can affect the peptide's structure and function.[3][4]
Free Amino Acid (H-Phe-OH) ≤ 0.2%Prevents double insertion of the amino acid and improves the long-term storage stability of the Fmoc-amino acid.[2][3]
Dipeptide (Fmoc-Phe-Phe-OH) ≤ 0.1%Reduces the risk of insertion peptide impurities in the final product.[3]
Fmoc-β-Ala-OH ≤ 0.1%Prevents the incorporation of this common rearrangement byproduct.[3]
Acetate Content ≤ 0.02%Minimizes the risk of premature chain termination (capping) during synthesis.[2][3]

Q3: How does the quality of solvents and reagents impact the stability and performance of this compound during synthesis?

A3: The quality of solvents and other reagents is critical for maintaining the integrity of this compound and achieving successful peptide synthesis.

  • Solvents: The use of anhydrous N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) is essential to prevent the hydrolysis of this compound.[7] Impurities in DMF, such as dimethylamine, can cause premature cleavage of the Fmoc protecting group.[1]

  • Coupling Reagents: The choice and quality of coupling reagents are important for efficient peptide bond formation and minimizing side reactions. For instance, using activators like HBTU and DIEA requires careful control of the pre-activation time to ensure complete activation without causing side reactions.[7]

  • Deprotection Reagents: Residual piperidine (B6355638) or trifluoroacetic acid (TFA) from previous steps can lead to side reactions and the formation of byproducts.[7]

Troubleshooting Guides

Problem 1: Low Yield of the Final Peptide

  • Symptom: Poor recovery of the peptide after cleavage from the resin.[7]

  • Possible Cause: Incomplete coupling or deprotection steps, potentially due to impure this compound or other reagents.[7] Acetic acid contamination in the this compound can cause chain termination, leading to a lower yield of the full-length peptide.[2][3]

  • Troubleshooting Steps:

    • Verify this compound Purity: Ensure the this compound meets the recommended purity specifications (see table above). Request a batch-specific Certificate of Analysis (CoA) from your supplier.[7]

    • Perform a Kaiser Test: After the deprotection step, perform a Kaiser test to confirm the complete removal of the Fmoc group before proceeding with the next coupling.[7]

    • Double Coupling: If incomplete coupling is suspected, repeat the coupling step with fresh reagents.[7]

    • Optimize Resin Swelling: Ensure the resin is properly swelled before the first coupling to improve reaction kinetics.[7]

Problem 2: Unexpected Peaks in the HPLC Chromatogram of the Crude Peptide

  • Symptom: The appearance of new, unexpected peaks in the HPLC analysis of the crude peptide product.[7]

  • Possible Cause: The presence of impurities in the this compound, leading to the formation of deletion sequences (from chain termination) or insertion sequences (from dipeptide or free amino acid impurities).[1][8]

  • Troubleshooting Steps:

    • Analyze the Mass of Byproducts: Use LC-MS to determine the mass of the unexpected peaks. This can help identify the nature of the impurity (e.g., a deletion or insertion of a phenylalanine residue).

    • Review the Purity of this compound: Check the CoA for the specific batch of this compound used for the presence of dipeptide or free amino acid impurities.

    • Optimize Coupling Protocol: Ensure sufficient activation of the this compound. A common protocol involves using HBTU (2.85 equivalents) and DIEA (6 equivalents) for 1 minute of pre-activation before adding to the resin.[7]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol outlines a general method for determining the purity of this compound using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile (B52724) and water to create a stock solution.

    • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same solvent mixture.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of this compound by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in ACN/Water weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute inject Inject onto C18 Column dilute->inject run Run Gradient Elution inject->run detect UV Detection at 265 nm run->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Assessment of this compound.

troubleshooting_logic start SPPS Issue Encountered (e.g., Low Yield, Impure Product) check_purity Verify Purity of this compound (Check CoA) start->check_purity purity_ok Purity Meets Specs? check_purity->purity_ok source_new Source High-Purity This compound purity_ok->source_new No check_protocol Review Synthesis Protocol (Coupling, Deprotection) purity_ok->check_protocol Yes source_new->check_purity protocol_ok Protocol Optimized? check_protocol->protocol_ok optimize Optimize Protocol (e.g., Double Coupling, Kaiser Test) protocol_ok->optimize No end Successful Synthesis protocol_ok->end Yes optimize->check_protocol

Caption: Troubleshooting Logic for SPPS Issues Related to this compound.

References

Technical Support Center: Troubleshooting Difficult Couplings in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to difficult couplings.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low or incomplete coupling efficiency?

Low coupling efficiency in SPPS can stem from several factors, often related to the specific peptide sequence being synthesized. The most common causes include:

  • Steric Hindrance: Bulky amino acid side chains (e.g., Val, Ile, Thr) or protecting groups can physically obstruct the N-terminus of the growing peptide chain, impeding the approach of the activated amino acid.[1][2] N-methylated amino acids also present a challenge due to the reduced nucleophilicity of the secondary amine.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures (e.g., β-sheets) through intermolecular hydrogen bonding. This aggregation can render the N-terminus inaccessible for the coupling reaction.[3][4] This is particularly common with hydrophobic sequences.[3][4]

  • Secondary Structure Formation: The growing peptide chain, while still attached to the resin, can adopt stable secondary structures that mask the reactive N-terminus, leading to failed couplings.[5][6]

  • Problematic Amino Acid Residues: Certain amino acids are inherently more difficult to couple. For instance, Arginine's bulky side chain and protecting group can cause steric hindrance, and it is also susceptible to δ-lactam formation, an intramolecular side reaction that renders it incapable of coupling.[2][7] Proline's secondary amine is less reactive than the primary amines of other amino acids.[7]

Q2: Which amino acid sequences are known to be "difficult"?

"Difficult sequences" are those prone to the issues mentioned above. While it is challenging to predict with certainty which sequences will be problematic, some common characteristics include:

  • Hydrophobic Residues: Sequences containing a high number of hydrophobic amino acids such as Valine, Leucine, Isoleucine, and Phenylalanine are prone to aggregation.[4]

  • β-branched Amino Acids: Valine, Isoleucine, and Threonine are β-branched, meaning their side chains are bulky close to the peptide backbone, causing steric hindrance.[8]

  • Repetitive Sequences: Peptides with repeating amino acid residues, such as a string of Alanine residues, can be surprisingly difficult to synthesize due to the formation of stable secondary structures.[7]

  • N-Methylated Amino Acids: The presence of N-methylated residues can significantly slow down coupling reactions.[1]

Q3: How can I detect a difficult coupling?

Several indicators can signal a difficult coupling:

  • Failed or Incomplete Coupling: A positive result from a qualitative test like the Kaiser test (for primary amines) or the Chloranil test after a coupling step indicates the presence of unreacted free amines.[5]

  • Resin Shrinking: In cases of severe aggregation, the resin beads may shrink, which is a visual cue of a problematic synthesis.

  • Changes in Deprotection Monitoring: In automated synthesizers that monitor the Fmoc deprotection step, a flattened and broadened UV absorbance profile can indicate aggregation.

Troubleshooting Guides

Guide 1: Modifying Reaction Conditions

When encountering a difficult coupling, adjusting the reaction conditions is often the first and most straightforward approach.

  • Elevated Temperature: Increasing the reaction temperature to 50-60°C can help disrupt secondary structures and peptide aggregation, thereby improving coupling efficiency.[1] This can be achieved through conventional heating or by using a microwave peptide synthesizer, which can also accelerate the reaction.[6]

  • "Difficult Sequence" Solvents: Switching from the standard solvent, N,N-dimethylformamide (DMF), to a more effective "difficult sequence" solvent can be beneficial. N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO) can enhance the solvation of the growing peptide and disrupt aggregation.[3][4]

  • Chaotropic Salts: The addition of chaotropic salts, such as Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN), to the coupling and deprotection solutions can disrupt hydrogen bonds that lead to secondary structure formation.[1][3]

Guide 2: Utilizing Alternative Coupling Reagents

If modifying the reaction conditions is insufficient, employing a more powerful coupling reagent is a common next step. Standard carbodiimide (B86325) reagents (e.g., DCC, DIC) and even common onium salts like PyBOP can be inefficient for difficult couplings.[1][9][10]

  • Uronium/Aminium Reagents (HATU, HCTU, COMU): These reagents are generally more reactive than PyBOP and are often the first choice for challenging couplings.[1][11] HATU, in particular, is known for its high coupling efficiency and ability to reduce racemization.[2][12] COMU offers high reactivity similar to HATU but with an improved safety and solubility profile.[2][11][13]

Table 1: Qualitative Comparison of Common Coupling Reagents for Difficult Couplings

ReagentReagent TypeRelative Reactivity for Difficult CouplingsKey AdvantagesPotential Disadvantages
DCC/DIC CarbodiimideLowCost-effectiveProne to racemization; formation of insoluble urea (B33335) byproduct (DCC).[10][12]
PyBOP Phosphonium SaltModerateWidely used for standard synthesis.[1][9]Can be inefficient for sterically hindered or N-methylated amino acids.[1][10]
HBTU/TBTU Aminium/Uronium SaltHighFast reaction times and high efficiency.[12]Can cause guanidinylation of the N-terminus if used in excess.[11][14]
HATU Aminium/Uronium SaltVery HighHighly reactive, fast kinetics, and reduced racemization.[2][11][12]More expensive than other reagents.
COMU Aminium/Uronium SaltVery HighHigh reactivity, improved safety profile (Oxyma-based), and good solubility.[2][11][13]
Guide 3: Incorporating Backbone Modifications

For sequences that are highly prone to aggregation, modifying the peptide backbone itself can be a powerful strategy to disrupt secondary structure formation.

  • Pseudoproline Dipeptides: These are dipeptides where a Serine, Threonine, or Cysteine residue has been reversibly protected to form a proline-like structure. Incorporating a pseudoproline dipeptide can disrupt the hydrogen bonding patterns that lead to aggregation.[6]

  • Backbone Protecting Groups (Hmb/Dmb): Attaching a temporary protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), to the backbone amide nitrogen of an amino acid can effectively prevent hydrogen bonding and aggregation.[3]

Guide 4: Strategic Synthesis Planning

Proactive measures during the planning phase of the synthesis can mitigate many potential issues with difficult couplings.

  • Double Coupling: For known difficult residues like Arginine or when coupling to a proline, performing the coupling step twice with fresh reagents can help drive the reaction to completion.[7] This is also recommended for sequences with several identical amino acids in a row.[7]

  • Resin Selection: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[3][15] Resins with good swelling properties, such as those based on polyethylene (B3416737) glycol (PEG), can also improve reaction kinetics.

  • Segmented Synthesis: For very long and complex peptides, synthesizing shorter fragments and then ligating them together can be a more successful approach than a single continuous synthesis.[6]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol outlines the steps for a standard coupling reaction using HATU as the activating agent.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform the Fmoc deprotection of the N-terminal amino acid (e.g., with 20% piperidine (B6355638) in DMF).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) in DMF.

    • Add HATU (2.9-4.9 equivalents) to the amino acid solution.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents).

  • Coupling Reaction:

    • Allow the activation mixture to pre-activate for 1-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. For known difficult couplings, the reaction time can be extended.

  • Monitoring and Washing:

    • Take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test) to monitor the completion of the reaction. A negative result (colorless or yellow beads) indicates a complete coupling.[2]

    • Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 2: Manual Coupling of a Pseudoproline Dipeptide

This protocol describes the manual coupling of a pseudoproline dipeptide to disrupt aggregation.

  • Resin Preparation:

    • Follow the same resin swelling and Fmoc deprotection steps as in the HATU protocol.

  • Dipeptide Activation:

    • Dissolve the pseudoproline dipeptide (5 equivalents) and a coupling reagent (e.g., PyBOP, HBTU, or HATU; 5 equivalents) in a minimal volume of DMF or NMP.

    • Add DIPEA (10 equivalents) and mix the solution thoroughly.

  • Coupling Reaction:

    • Immediately add the activated dipeptide solution to the deprotected peptide-resin.

    • Agitate the reaction for 1-2 hours.

  • Monitoring and Washing:

    • Check for completion of the coupling using the TNBS test, as the Kaiser test is not reliable for the secondary amine of the pseudoproline.

    • If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.

    • After complete coupling, wash the resin as described in the HATU protocol.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Difficult Couplings Start Incomplete Coupling Detected (e.g., Positive Kaiser Test) ModifyConditions Modify Reaction Conditions - Increase Temperature - Change Solvent (NMP, DMSO) - Add Chaotropic Salts (LiCl) Start->ModifyConditions Initial Step ReagentChange Change Coupling Reagent (e.g., to HATU, HCTU, COMU) ModifyConditions->ReagentChange If still incomplete Success Coupling Successful ModifyConditions->Success If successful DoubleCouple Perform Double Coupling ReagentChange->DoubleCouple If still incomplete ReagentChange->Success If successful BackboneMod Incorporate Backbone Modification - Pseudoproline Dipeptide - Hmb/Dmb Protection DoubleCouple->BackboneMod For highly problematic sequences DoubleCouple->Success If successful Resynthesize Consider Resynthesis - Use Low-Load Resin - Segmented Synthesis BackboneMod->Resynthesize If aggregation persists BackboneMod->Success If successful Resynthesize->Success If successful

Caption: A logical workflow for troubleshooting difficult peptide couplings.

G cluster_coupling General Mechanism of Peptide Bond Formation AminoAcid R-COOH (Protected Amino Acid) ActivatedEster Activated Ester (Highly Reactive Intermediate) AminoAcid->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) CouplingReagent->ActivatedEster Activation NewPeptideBond R-CO-NH-Peptide-Resin (Elongated Peptide) ActivatedEster->NewPeptideBond + PeptideResin H₂N-Peptide-Resin (Deprotected N-terminus) PeptideResin->NewPeptideBond Nucleophilic Attack

Caption: The general pathway of a peptide coupling reaction.

G cluster_aggregation Peptide Aggregation on Solid Support Resin Solid Support Resin Chain1 Peptide Chain 1 Resin->Chain1 Chain2 Peptide Chain 2 Resin->Chain2 Chain3 Peptide Chain 3 Resin->Chain3 Chain4 Peptide Chain 4 Resin->Chain4 Chain1->Chain2 H-Bonds Chain2->Chain3 H-Bonds Chain3->Chain4 H-Bonds BlockedNTerminus Blocked N-Terminus BlockedNTerminus->Chain2 Inaccessible

Caption: Illustration of peptide chain aggregation on a solid support.

References

Resin swelling problems during Fmoc-Phe-OH synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding resin swelling problems encountered during the synthesis of peptides containing Fmoc-Phe-OH.

Frequently Asked Questions (FAQs)

Q1: What is resin swelling and why is it critical for successful this compound coupling?

Resin swelling is the process where the solid-phase support beads expand in a suitable solvent. This expansion is crucial as it allows for the penetration of reagents, such as the activated this compound and coupling agents, to the reactive sites within the resin matrix.[1][2] Inadequate swelling can lead to poor reaction kinetics, incomplete coupling, and the formation of deletion sequences, ultimately resulting in a lower yield and purity of the desired peptide.[1][2]

Q2: Which factors influence the degree of resin swelling?

Several factors can impact resin swelling:

  • Resin Type and Cross-linking: The degree of cross-linking, typically with divinylbenzene (B73037) (DVB) for polystyrene resins, significantly affects swelling.[3] A lower degree of cross-linking (e.g., 1% DVB) allows for greater flexibility and higher swelling, while a higher degree (e.g., 2% DVB) results in a more rigid structure with less swelling.[3][4]

  • Solvent Choice: The solvent used for the synthesis is a primary determinant of resin swelling.[1] Solvents that are good for swelling polystyrene-based resins include dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP).[1][4]

  • Resin Loading: The initial loading of the first amino acid onto the resin can influence its swelling properties. Very high loading can sometimes restrict swelling.[3]

  • Growing Peptide Chain: As the peptide chain elongates, its own physicochemical properties, including hydrophobicity and secondary structure, can alter the swelling characteristics of the peptide-resin conjugate. The hydrophobic nature of Phenylalanine can sometimes contribute to aggregation, which may affect swelling.

Q3: What is considered a good swelling volume for a resin in SPPS?

A general guideline for solvent quality based on resin swelling is as follows[3]:

  • Good Solvent: > 4.0 mL/g

  • Moderate Solvent: 2.0–4.0 mL/g

  • Poor Solvent: < 2.0 mL/g

While high swelling is generally desirable, excessive swelling (> 7 mL/g) can be problematic in large-scale synthesis by limiting the amount of resin that can be used in a fixed-volume reactor.[3]

Q4: Can the bulky Fmoc group on Phenylalanine cause swelling issues?

While the Fmoc group is bulky, issues with swelling are more commonly associated with the properties of the resin, the solvent, and the growing peptide chain as a whole. However, the presence of the aromatic Fmoc-protecting group can influence resin swelling in some solvents.[5] During the synthesis of a tripeptide containing Asp, Phe, and Phe, the presence of the Fmoc group was observed to affect the degree of swelling.[5]

Troubleshooting Guide

Problem: I am observing low coupling efficiency for this compound, and I suspect poor resin swelling.

This is a common issue that can often be traced back to suboptimal resin swelling. Follow these steps to diagnose and resolve the problem.

Step 1: Evaluate Your Resin and Solvent System

Initial Checks:

  • Confirm Resin Specifications: Check the cross-linking percentage of your resin. For most applications, a 1% DVB cross-linked polystyrene resin is optimal for good swelling.[6]

  • Assess Solvent Quality: Ensure you are using high-purity, anhydrous solvents. Water content can negatively impact both resin swelling and the efficiency of coupling reagents.[1]

  • Measure Resin Swelling: Before starting your synthesis, it is good practice to measure the swelling of your resin in the chosen solvent. Refer to the experimental protocol below for a detailed method.

Step 2: Optimize Swelling Conditions

If your initial checks suggest that swelling may be inadequate, consider the following optimizations:

  • Solvent Selection: If you are using a solvent that results in moderate or poor swelling, consider switching to a better swelling solvent. The choice of solvent can significantly impact coupling yields.[1] For polystyrene resins, DCM and DMF are common choices that provide good swelling.[4][7]

  • Allow Adequate Swelling Time: Ensure you are allowing sufficient time for the resin to swell completely before proceeding with the synthesis. A minimum of 30-60 minutes at room temperature is recommended.[3][8]

Step 3: Consider the Growing Peptide Chain

As the peptide chain elongates, especially with hydrophobic residues like Phenylalanine, the peptide-resin conjugate's properties can change, potentially leading to reduced swelling.

  • Monitor Resin Volume: Keep an eye on the resin bed volume throughout the synthesis. A noticeable decrease may indicate a swelling problem.[3]

  • Switch Solvents Mid-Synthesis: In some cases, changing the solvent during the synthesis can help to re-solvate the peptide-resin and improve swelling. NMP is often used for difficult sequences as it can disrupt peptide aggregation.[9]

Data Presentation

Table 1: Swelling Factors of 1% Crosslinked Polystyrene in Various Solvents

SolventSwelling Factor (mL/g of resin)
Tetrahydrofuran (THF)5.5
Toluene5.3
Dichloromethane (DCM)5.2
Dioxane4.9
N,N-Dimethylformamide (DMF)4.7
Acetonitrile3.5
Diethyl Ether3.2
Ethanol2.0
Methanol1.8
Water1.0 (no swelling)

Data sourced from AAPPTec.[4]

Experimental Protocols

Protocol 1: Measurement of Resin Swelling

This protocol provides a method to determine the swelling volume of a peptide synthesis resin.

Materials:

  • Dry peptide synthesis resin

  • Solvent of choice

  • 10 mL or 15 mL graduated glass cylinder with a stopper

  • Spatula

Methodology:

  • Accurately weigh 1.0 g of dry resin and transfer it into the graduated cylinder.

  • Record the initial dry volume of the resin.

  • Add 8-10 mL of the selected solvent to the cylinder.

  • Stopper the cylinder and gently agitate to ensure all the resin is suspended in the solvent.

  • Allow the resin to swell for at least 30-60 minutes at room temperature.[3]

  • After the swelling period, allow the resin to settle completely.

  • Record the final volume of the swollen resin bed.

  • Calculate the swelling factor in mL/g by subtracting the initial dry volume from the final swollen volume.

Protocol 2: Standard this compound Coupling Cycle

This protocol outlines a typical manual coupling step for this compound.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add the chosen solvent (e.g., DMF or DCM), typically 10-15 mL per gram of resin.[3]

  • Allow the resin to swell for at least 30-60 minutes at room temperature.[3]

  • Drain the solvent.

2. Fmoc Deprotection:

  • Wash the resin with DMF (3 times).

  • Add a 20% solution of piperidine (B6355638) in DMF to the resin, ensuring it is fully submerged.[10]

  • Agitate the mixture for the specified time (e.g., 2 x 10 minutes).

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (at least 5-6 times) to remove all traces of piperidine.[10]

3. This compound Coupling:

  • In a separate vessel, dissolve this compound and a suitable coupling agent (e.g., HBTU/HOBt or HATU) in DMF.

  • Add an activation base such as N,N-diisopropylethylamine (DIPEA).

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the reaction is finished.

  • Drain the coupling solution.

  • Wash the resin with DMF to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor this compound Coupling start Low this compound Coupling Efficiency check_swelling Suspect Poor Resin Swelling? start->check_swelling eval_resin_solvent Step 1: Evaluate Resin & Solvent System check_swelling->eval_resin_solvent Yes other_issues Investigate Other Issues (e.g., Reagent Quality, Aggregation) check_swelling->other_issues No check_crosslinking Check Resin Cross-linking (1% DVB is optimal) eval_resin_solvent->check_crosslinking check_solvent_quality Check Solvent Quality (High-purity, anhydrous) eval_resin_solvent->check_solvent_quality measure_swelling Measure Swelling Volume (>4.0 mL/g is good) eval_resin_solvent->measure_swelling optimize_conditions Step 2: Optimize Swelling Conditions measure_swelling->optimize_conditions Swelling < 4.0 mL/g change_solvent Switch to a Better Swelling Solvent (e.g., DMF, NMP) optimize_conditions->change_solvent increase_time Increase Swelling Time (30-60 min) optimize_conditions->increase_time consider_peptide Step 3: Consider Growing Peptide Chain Effects change_solvent->consider_peptide increase_time->consider_peptide monitor_volume Monitor Resin Bed Volume During Synthesis consider_peptide->monitor_volume switch_solvent_mid Switch Solvent Mid-Synthesis (e.g., to NMP) consider_peptide->switch_solvent_mid solution Improved Coupling Efficiency monitor_volume->solution switch_solvent_mid->solution

Caption: Troubleshooting workflow for poor this compound coupling.

SPPS_Cycle Standard SPPS Cycle for this compound start Start with Peptide-Resin swell 1. Resin Swelling (e.g., DMF, 30-60 min) start->swell wash1 Wash with DMF swell->wash1 Drain Solvent deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) wash2 Wash with DMF deprotect->wash2 Drain & Wash wash1->deprotect couple 3. Coupling (Activated this compound) next_cycle Ready for Next Amino Acid couple->next_cycle Drain & Wash wash2->couple next_cycle->deprotect Continue Synthesis end Final Peptide next_cycle->end Final Cycle

Caption: Standard SPPS cycle for this compound coupling.

References

Technical Support Center: HPLC Purification of Phenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of peptides containing phenylalanine residues.

Troubleshooting Guides

Peptides incorporating the hydrophobic, aromatic amino acid phenylalanine can present unique challenges during RP-HPLC purification. Common issues include poor peak shape, low resolution, and unpredictable retention times. This guide addresses these problems in a question-and-answer format.

Problem: My phenylalanine-containing peptide shows significant peak tailing.

Answer: Peak tailing is a common issue where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1] This can compromise resolution and lead to inaccurate quantification.[1]

  • Potential Cause 1: Secondary Interactions with Residual Silanols: Standard silica-based C18 columns can have exposed, acidic silanol (B1196071) groups (Si-OH) on the stationary phase.[2] The aromatic ring of phenylalanine can engage in secondary interactions with these groups, causing some peptide molecules to lag behind the main peak, resulting in tailing.[2]

  • Solution 1: Mobile Phase Modification:

    • Lowering pH: Using an acidic mobile phase (pH 2-3) with an ion-pairing agent like trifluoroacetic acid (TFA) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2][3]

    • Adding a Competing Base: A small amount of a competing base, such as triethylamine (B128534) (TEA), can be added to the mobile phase to interact with the active silanol sites and reduce their effect on the peptide.

  • Potential Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]

  • Solution 2: Reduce Sample Load: To check for overloading, reduce the injected sample mass.[4] If retention time increases and the peak shape improves, this indicates that the column was overloaded.[4]

Problem: I am observing poor resolution between my target peptide and impurities.

Answer: Achieving baseline separation is crucial for obtaining a pure product. Poor resolution can be addressed by manipulating the mobile phase and stationary phase chemistry.

  • Potential Cause 1: Inadequate Mobile Phase Selectivity: The standard mobile phase of acetonitrile (B52724) and water with TFA may not provide sufficient selectivity for closely eluting impurities.

  • Solution 1: Altering the Ion-Pairing Agent: The choice of ion-pairing agent can significantly alter the retention and selectivity of peptides.[5] More hydrophobic ion-pairing agents increase the retention time of peptides, which can improve the resolution of complex mixtures.[1][6]

    • Heptafluorobutyric acid (HFBA) and Pentafluoropropionic acid (PFPA) are more hydrophobic alternatives to TFA and can enhance the separation of peptides that are poorly resolved with conventional methods.[1]

  • Potential Cause 2: Suboptimal Gradient Profile: A steep gradient may not provide enough time for the separation of components with similar hydrophobicity.

  • Solution 2: Gradient Optimization: Employing a shallower gradient can improve the resolution of closely eluting peaks.[7] The gradient can be focused around the elution point of the target peptide to maximize separation in that specific region.[7]

Problem: My peptide's retention time is inconsistent.

Answer: Fluctuations in retention time can make it difficult to identify and collect the correct fractions.

  • Potential Cause 1: Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to shifting retention times.

  • Solution 1: Ensure Proper Equilibration: Always equilibrate the column for a sufficient volume (at least 5-10 column volumes) until a stable baseline is achieved.

  • Potential Cause 2: Mobile Phase Composition: Inaccurately prepared or changing mobile phase composition will affect retention.

  • Solution 2: Consistent Mobile Phase Preparation: Prepare mobile phases carefully and consistently. If using a gradient mixer, ensure the pump is functioning correctly. Manually premixing the mobile phase can also help troubleshoot this issue.[8]

  • Potential Cause 3: Temperature Fluctuations: Changes in column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.[9]

  • Solution 3: Use a Column Oven: A reliable column oven will maintain a stable temperature, leading to more reproducible retention times.[7]

Data Presentation

Table 1: Effect of Ion-Pairing Agent on Peptide Retention Time

The hydrophobicity of the ion-pairing agent influences the retention time of peptides. This effect is more pronounced for peptides with a higher net positive charge.

Ion-Pairing AgentRelative HydrophobicityChange in Retention Time for +1 Peptide (min)Change in Retention Time for +4 Peptide (min)
Trifluoroacetic Acid (TFA)Least Hydrophobic2.710.1
Pentafluoropropionic Acid (PFPA)Moderately Hydrophobic4.316.6
Heptafluorobutyric Acid (HFBA)Most Hydrophobic6.425.5

Data is synthesized from a study on 18-residue synthetic peptides at a 40 mM acid concentration, showing the change in retention time relative to phosphoric acid.[1]

Table 2: Comparison of C18 and Phenyl-Hexyl Columns for Peptide Separations

Different column chemistries offer varying levels of performance for peptide separations.

ParameterC18 ColumnPhenyl-Hexyl Column
Average Peak Width (FWHM, min) 0.0930.115
Calculated Peak Capacity 643524
Average Theoretical Plates 593,000389,000

Data synthesized from a comparison of superficially porous particle columns for peptide mapping.[10] C18 columns generally provide narrower peaks and higher peak capacity.[10] However, phenyl-based columns can offer alternative selectivity, particularly for aromatic peptides.[3][11]

Experimental Protocols

Protocol 1: General Purification of a Phenylalanine-Containing Peptide by RP-HPLC

This protocol provides a starting point for the purification of a crude synthetic peptide.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, a small amount of DMSO or DMF may be necessary for initial dissolution, followed by dilution with the initial mobile phase.[12]

    • Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly before use.

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min for an analytical column.

    • Detection: 210-220 nm (for the peptide bond) and 254 nm (for the phenylalanine aromatic ring).[13][14]

    • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.

    • Gradient Elution (Scouting Run):

      • Time 0-5 min: Hold at 5% B.

      • Time 5-35 min: Linear gradient from 5% to 65% B.

      • Time 35-40 min: Linear gradient from 65% to 95% B (column wash).

      • Time 40-45 min: Hold at 95% B.

      • Time 45-50 min: Return to 5% B.

      • Time 50-60 min: Hold at 5% B (re-equilibration).

    • Gradient Optimization: Based on the scouting run, create a shallower, focused gradient around the elution time of the target peptide to improve resolution.[7]

  • Fraction Collection and Analysis:

    • Collect fractions across the main peak(s).

    • Analyze the purity of each fraction using analytical HPLC.

    • Pool the fractions containing the pure peptide.

  • Product Isolation:

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.[3]

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Poor Peak Shape Observed peak_tailing Is the peak tailing? start->peak_tailing peak_broadening Is the peak broad? start->peak_broadening No, but... split_peaks Are peaks split? start->split_peaks No, but... check_overload Reduce sample concentration/volume. Did peak shape improve? peak_tailing->check_overload Yes overload_yes Yes: Column was overloaded. Continue with lower load. check_overload->overload_yes Yes overload_no No: Tailing is likely chemical. check_overload->overload_no No check_ph Is mobile phase pH > 3? overload_no->check_ph ph_yes Yes: Lower mobile phase pH to 2-3 with TFA. check_ph->ph_yes Yes ph_no No: Consider alternative causes. check_ph->ph_no No secondary_interactions Secondary interactions with silanols likely. Try a high-purity, end-capped column or add a competing base (e.g., TEA). ph_yes->secondary_interactions ph_no->secondary_interactions check_gradient Is the gradient too steep? peak_broadening->check_gradient Yes gradient_yes Yes: Decrease the gradient slope (e.g., from 2%/min to 1%/min). check_gradient->gradient_yes Yes gradient_no No: Consider column or system issues. check_gradient->gradient_no No check_column_void Is there a void in the column? (Check for pressure drop) gradient_no->check_column_void void_yes Yes: Replace the column. check_column_void->void_yes Yes void_no No: Check for extra-column band broadening. check_column_void->void_no No extra_column_effects Minimize tubing length and diameter. Ensure proper connections. void_no->extra_column_effects check_frit Is the column inlet frit partially blocked? split_peaks->check_frit Yes frit_yes Yes: Reverse and flush the column. If unresolved, replace the frit or column. check_frit->frit_yes Yes frit_no No: Is the sample solvent stronger than the mobile phase? check_frit->frit_no No solvent_mismatch_yes Yes: Dissolve the sample in the initial mobile phase. frit_no->solvent_mismatch_yes Yes

Caption: A decision tree for troubleshooting common peak shape problems in HPLC.

FAQs

Q1: Why is my hydrophobic phenylalanine-containing peptide not retained on the C18 column?

A1: While phenylalanine is hydrophobic, very short peptides or those with a high proportion of charged amino acids may have low overall hydrophobicity and elute early. Ensure your starting mobile phase has a low percentage of organic solvent (e.g., 5% acetonitrile) to maximize initial retention. If retention is still poor, a more hydrophobic ion-pairing agent like HFBA can be used to increase the peptide's apparent hydrophobicity and retention.[5]

Q2: Should I use a C18 or a Phenyl column for my phenylalanine-containing peptide?

A2: A C18 column is the standard choice for peptide purification and is generally a good starting point.[4] However, a Phenyl column can offer alternative selectivity due to π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of phenylalanine.[3][11] This can be advantageous for separating peptides that are difficult to resolve on a C18 column.[15] It is worth noting that using methanol (B129727) instead of acetonitrile as the organic modifier can enhance these π-π interactions on a Phenyl column.[11][16]

Q3: How do I dissolve a very hydrophobic peptide for injection?

A3: Highly hydrophobic peptides may not be soluble in aqueous mobile phases. A common strategy is to first dissolve the peptide in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[12] Following dissolution, the sample can be slowly diluted with the initial mobile phase to the desired concentration. Be cautious not to dilute it to the point where the peptide precipitates.

Q4: Can the aromatic nature of phenylalanine cause issues other than secondary interactions?

A4: Yes, the aromatic side chain of phenylalanine can participate in π-π stacking interactions.[17] While this is more commonly discussed in the context of peptide and protein structure, strong interactions between the peptide and a phenyl-based stationary phase can potentially lead to peak broadening.[15] If you observe this on a Phenyl column, you can try switching the organic modifier from methanol to acetonitrile, as acetonitrile can disrupt these π-π interactions.[11]

Q5: What is the best way to scale up my purification from an analytical to a preparative column?

A5: To scale up a method, the separation should first be optimized on an analytical column that has the same packing material as the preparative column.[3] The flow rate can then be adjusted proportionally to the cross-sectional area of the larger column. The gradient slope should be maintained to ensure a similar separation profile. It is also important to consider the loading capacity of the preparative column to avoid overloading.[7]

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Fmoc-Phe-OH Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount to the success of peptide synthesis. Fmoc-L-Phenylalanine (Fmoc-Phe-OH) is a cornerstone building block in solid-phase peptide synthesis (SPPS). Its purity directly impacts the yield and quality of the final peptide product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely used method for assessing the purity of Fmoc-protected amino acids due to its high resolution, sensitivity, and quantitative accuracy. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating this compound from its potential impurities.

Chiral HPLC for Enantiomeric Purity

A critical aspect of this compound purity is its enantiomeric integrity. The presence of the D-enantiomer can lead to the synthesis of undesired diastereomeric peptides, which can be difficult to separate and may have altered biological activity. Chiral HPLC is a powerful technique to resolve and quantify the L- and D-enantiomers of this compound.[1][2][3][4][5]

Comparison of Analytical Methods

While HPLC is the preferred method, other techniques can also be employed for purity assessment. The following table summarizes the key performance characteristics of HPLC compared to alternative methods.

Analytical Method Principle Advantages Disadvantages Typical Purity Specification for this compound
HPLC (Reversed-Phase) Differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.High resolution, high sensitivity, quantitative, well-established for Fmoc-amino acids.Requires specialized equipment.≥99.0%[6]
Chiral HPLC Enantioselective interaction with a chiral stationary phase.Accurately determines enantiomeric purity (L- vs. D-isomer).[1][2][3]Requires specific chiral columns which can be expensive.Enantiomeric excess (ee) > 99.0%[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, provides structural information.Requires derivatization of the non-volatile this compound, which can be complex and introduce artifacts.[7][8][9][10]Not typically used for routine purity analysis.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Simple, rapid, and inexpensive for qualitative screening.[11][12]Lower resolution and sensitivity compared to HPLC, not quantitative.Used for reaction monitoring and qualitative checks.
Quantitative Nuclear Magnetic Resonance (qNMR) Measurement of the molar concentration of a substance by comparing the integral of a signal from the analyte with that of an internal standard.Highly accurate and precise, does not require a reference standard of the analyte itself, provides structural information.Lower sensitivity than HPLC, requires a high-field NMR spectrometer.[13][14]Can be used as a primary method for purity assignment.

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) Protocol for Chemical Purity

This protocol is a general guideline for the analysis of this compound chemical purity using a C18 column.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

    • This compound sample

    • Reference standards for potential impurities (if available)

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases A and B) to a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Data Analysis:

    • The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Chiral HPLC Protocol for Enantiomeric Purity

This protocol outlines the enantioseparation of this compound using a polysaccharide-based chiral stationary phase.[1]

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • Chiral stationary phase column (e.g., Lux 5 µm Cellulose-1, 250 x 4.6 mm)

    • Mobile Phase: Isocratic mixture of hexane (B92381) and a polar organic solvent (e.g., isopropanol) with 0.1% TFA. The exact ratio should be optimized for baseline separation.

    • This compound sample

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Lux 5 µm Cellulose-1, 250 x 4.6 mm

    • Mobile Phase: e.g., 90:10 Hexane:Isopropanol with 0.1% TFA (isocratic)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 5 µL

    • Temperature: Ambient

  • Data Analysis:

    • The enantiomeric excess (% ee) is calculated using the peak areas of the L- and D-enantiomers: % ee = [ (Area of L-isomer - Area of D-isomer) / (Area of L-isomer + Area of D-isomer) ] x 100

Visualizing the Workflow and Method Comparison

To better illustrate the analytical process and the relationship between different methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45µm filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on Column (C18 or Chiral) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity or % ee Integration->Calculation

Caption: Experimental workflow for HPLC analysis of this compound purity.

Method_Comparison cluster_high_res High-Resolution Quantitative Methods cluster_screening Screening & Structural ID center This compound Purity Analysis HPLC HPLC (Reversed-Phase & Chiral) center->HPLC Primary Method qNMR Quantitative NMR center->qNMR Reference Method TLC TLC center->TLC Qualitative Check GCMS GC-MS (with derivatization) center->GCMS Impurity ID

Caption: Logical relationship of analytical methods for this compound purity.

References

A Comparative Guide to the Mass Spectrometry Characterization of Fmoc-Phe-OH and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug development, the purity and structural integrity of amino acid precursors are paramount. N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) is a cornerstone building block in solid-phase peptide synthesis (SPPS). Its characterization, and that of its common alternatives, N-Boc-L-phenylalanine (Boc-Phe-OH) and N-Cbz-L-phenylalanine (Cbz-Phe-OH), is crucial for ensuring the quality of synthetic peptides. Mass spectrometry (MS) stands out as a primary analytical technique for this purpose, offering rapid and precise molecular weight determination and structural elucidation.

This guide provides a comparative overview of the mass spectrometry characterization of this compound, Boc-Phe-OH, and Cbz-Phe-OH, supported by experimental data and detailed protocols to aid researchers in their analytical workflows.

Performance Comparison of N-Protected Phenylalanine Derivatives

The choice of an N-terminal protecting group significantly influences the chemical properties of the amino acid derivative and its behavior in the mass spectrometer. The most common techniques for analyzing these compounds are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

ParameterThis compoundBoc-Phe-OHCbz-Phe-OH
Molecular Formula C₂₄H₂₁NO₄[1][2]C₁₄H₁₉NO₄[3]C₁₇H₁₇NO₄[4]
Molecular Weight 387.43 g/mol [1][2][5]265.30 g/mol [3]299.32 g/mol [4][6]
Common Adducts (ESI-MS) [M+H]⁺, [M+Na]⁺, [M+K]⁺[M+H]⁺, [M+Na]⁺[M+H]⁺, [M+Na]⁺
Characteristic Fragmentation Loss of the fluorenylmethoxy groupLoss of isobutylene (B52900) (56 Da) and CO₂ (44 Da) from the Boc group[7]Loss of the benzyl (B1604629) group or toluene

Table 1. Summary of Mass Spectrometry Data for N-Protected Phenylalanine Derivatives.

Mass Spectrometry Fragmentation Patterns

Understanding the fragmentation patterns of these molecules is key to their unambiguous identification, especially in complex mixtures or during reaction monitoring.

  • This compound : In tandem mass spectrometry (MS/MS), this compound typically exhibits a characteristic loss of the fluorenylmethoxycarbonyl group. The fragmentation of the phenylalanine residue itself can also be observed.

  • Boc-Phe-OH : The tert-butyloxycarbonyl (Boc) group is known for its facile fragmentation. Upon collision-induced dissociation (CID), it readily loses isobutylene (C₄H₈), resulting in a neutral loss of 56 Da.[7] A subsequent loss of carbon dioxide (CO₂) from the carbamic acid intermediate is also a common fragmentation pathway.[7]

  • Cbz-Phe-OH : The benzyloxycarbonyl (Cbz) group can fragment in several ways, including the loss of the benzyl group or toluene.

Experimental Protocols

Accurate mass spectrometry analysis relies on robust and well-defined experimental protocols. Below are detailed methodologies for the characterization of N-protected phenylalanine derivatives.

Sample Preparation for ESI-MS
  • Dissolution : Dissolve the N-protected phenylalanine derivative in a suitable solvent, such as methanol, acetonitrile, or a mixture of water and an organic solvent. A typical concentration is 1 mg/mL.

  • Dilution : Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for infusion or LC-MS. For positive ion mode, the mobile phase often contains a small amount of an acid, such as 0.1% formic acid, to promote protonation.

  • Infusion : Introduce the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Analysis
  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column is typically used.

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A linear gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate : 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Range : m/z 100-1000.

    • Capillary Voltage : 3-4 kV.

    • Cone Voltage : 20-40 V (can be optimized to induce in-source fragmentation if desired).

MALDI-TOF MS Analysis
  • Matrix Selection : α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides and amino acid derivatives. Prepare a saturated solution of CHCA in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).

  • Sample Preparation : Mix the analyte solution (typically 1 mg/mL in a suitable solvent) with the matrix solution in a 1:1 ratio.

  • Spotting : Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, allowing co-crystallization of the analyte and matrix.

  • Analysis : Acquire the mass spectrum in positive ion reflectron mode for accurate mass determination.

Workflow for Monitoring Solid-Phase Peptide Synthesis (SPPS)

Mass spectrometry is an indispensable tool for monitoring the progress of SPPS, from the initial loading of the first amino acid to the final cleaved peptide.

SPPS_Monitoring_Workflow cluster_synthesis Peptide Synthesis on Solid Support cluster_analysis Analysis Resin Resin Deprotection Fmoc Deprotection Resin->Deprotection 1. Start Coupling Amino Acid Coupling Deprotection->Coupling 2. Free Amine Coupling->Deprotection 4. Repeat Cycle Capping Capping (Optional) Coupling->Capping 3. Incomplete Coupling Cleavage Cleavage from Resin Coupling->Cleavage 5. Synthesis Complete Capping->Deprotection 4. Repeat Cycle LCMS LC-MS Analysis Cleavage->LCMS Crude Peptide MALDI MALDI-TOF MS Analysis Cleavage->MALDI Crude Peptide Data Data Interpretation LCMS->Data Purity & Identity MALDI->Data Molecular Weight

References

A Comparative Guide to Fmoc-Phe-OH and Boc-Phe-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of Nα-protecting group is a critical decision that dictates the overall strategy and success of synthesizing a target peptide. The two most prominent protecting groups employed for this purpose are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. This guide provides an objective comparison of Fmoc-Phenylalanine-OH (Fmoc-Phe-OH) and Boc-Phenylalanine-OH (Boc-Phe-OH), offering experimental data and detailed protocols to inform the selection process for researchers, scientists, and drug development professionals.

Core Principles: Orthogonal Protection Strategies

The foundation of modern peptide synthesis lies in the principle of orthogonality, which allows for the selective removal of one type of protecting group in the presence of others.[]

  • Fmoc/tBu Strategy: This is currently the most widely used approach.[] The Nα-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups such as tert-butyl (tBu).[] The Fmoc group is removed by a base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), while the side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).[]

  • Boc/Bzl Strategy: This classical approach uses the acid-labile Boc group for Nα-protection and typically benzyl (B1604629) (Bzl)-based groups for side-chain protection.[2] The Boc group is removed with a moderate acid (e.g., TFA), while the more stable side-chain protecting groups require a stronger acid, such as hydrofluoric acid (HF), for their removal.[2]

Performance Comparison: this compound vs. Boc-Phe-OH

The selection between this compound and Boc-Phe-OH has significant implications for the synthesis process, from solubility and reaction kinetics to the purity of the final peptide.

ParameterThis compoundBoc-Phe-OHKey Considerations & References
Molecular Weight 387.43 g/mol 265.30 g/mol The higher molecular weight of the Fmoc group can be a factor in calculating reagent stoichiometry.
Solubility Readily soluble in common SPPS solvents such as DMF and NMP.[3][4] Soluble in DMSO at ≥ 100 mg/mL (258.11 mM).Soluble in common SPPS solvents like DCM, DMF, and NMP.[5]Good solubility is crucial for efficient coupling reactions. The hydrophobic nature of the Fmoc group can sometimes contribute to aggregation of the growing peptide chain.
Deprotection Conditions 20-50% piperidine in DMF.[]Strong acid, typically 50% TFA in dichloromethane (B109758) (DCM).[2]Fmoc deprotection is milder and avoids repeated exposure to strong acids, which can be beneficial for sensitive peptide sequences.[]
Deprotection Time Typically rapid, often complete within minutes.[]Generally complete within 15-30 minutes.The deprotection of Fmoc is a fast process, contributing to shorter cycle times in SPPS.[]
Coupling Efficiency High coupling yields, often exceeding 99%, are achievable, aided by the high purity of commercially available Fmoc-amino acids (>99% HPLC purity).High coupling efficiency can be achieved, though it can be influenced by the choice of coupling reagents.The purity of the amino acid derivative is a critical factor for achieving high coupling efficiency and minimizing side reactions.
Side Reactions The mild deprotection conditions minimize acid-catalyzed side reactions. The primary concern is aspartimide formation in sequences containing aspartic acid.The use of strong acid for deprotection can lead to side reactions, such as the cleavage of acid-labile side-chain protecting groups if not perfectly orthogonal. Cationic species generated during deprotection can also cause side reactions.The Fmoc strategy is generally associated with fewer side reactions, particularly for peptides with acid-sensitive residues.[]
Orthogonality Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt).[]Not fully orthogonal with acid-labile benzyl-based side-chain protecting groups, relying on differential acid lability.[2]The true orthogonality of the Fmoc/tBu strategy allows for more complex peptide modifications, such as side-chain cyclization.[2]

Experimental Workflows

The following diagrams illustrate the typical cycles for solid-phase peptide synthesis using this compound and Boc-Phe-OH.

Fmoc_SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (this compound, Coupling Reagents) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle for next amino acid Cycle->Deprotection

Fmoc Solid-Phase Peptide Synthesis Cycle.

Boc_SPPS_Workflow Resin Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (e.g., DIPEA/DCM) Deprotection->Neutralization Wash1 DCM Wash Neutralization->Wash1 Coupling Coupling (Boc-Phe-OH, Coupling Reagents) Wash1->Coupling Wash2 DCM/DMF Wash Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle for next amino acid Cycle->Deprotection

Boc Solid-Phase Peptide Synthesis Cycle.

Experimental Protocols

Protocol 1: Fmoc-SPPS Cycle for Phenylalanine Incorporation

This protocol outlines a standard manual procedure for the incorporation of this compound onto a solid support.

1. Resin Swelling:

  • Place the desired resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Drain the vessel and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), a coupling reagent such as HBTU (3 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a Kaiser test (a negative result indicates complete coupling).

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

5. Cycle Repetition:

  • The resin is now ready for the deprotection of the newly added Fmoc group to continue the elongation of the peptide chain.

Protocol 2: Boc-SPPS Cycle for Phenylalanine Incorporation

This protocol describes a standard manual procedure for the incorporation of Boc-Phe-OH.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield resin) in DCM for at least 30 minutes in a reaction vessel.

2. Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes.

  • Drain the TFA solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 15-25 minutes.

3. Washing and Neutralization:

  • Drain the TFA solution and wash the resin with DCM (3-5 times).

  • Neutralize the resin by washing with a solution of 5-10% DIPEA in DCM (3 times for 2 minutes each) to remove residual acid.

  • Wash the resin again with DCM (3-5 times).

4. Coupling of Boc-Phe-OH:

  • In a separate vial, dissolve Boc-Phe-OH (3 equivalents) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF or a mixture of DMF/DCM.

  • Add the solution to the resin, followed by the addition of DIPEA (6 equivalents).

  • Agitate the mixture for 1-2 hours.

  • Monitor the reaction completion with a Kaiser test.

5. Washing:

  • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

6. Cycle Repetition:

  • The resin is now ready for the next Boc deprotection step.

Conclusion

The choice between this compound and Boc-Phe-OH is dependent on the specific requirements of the peptide being synthesized, the scale of the synthesis, and the available laboratory equipment. The Fmoc/tBu strategy has become the dominant method in modern peptide synthesis due to its milder deprotection conditions, which minimize side reactions and are compatible with a wider range of sensitive functionalities. This makes this compound the preferred choice for the synthesis of complex peptides, including those with post-translational modifications.

However, the Boc/Bzl strategy remains a robust and valuable tool, particularly for the synthesis of certain challenging sequences and for large-scale production where its long-standing protocols and the lower cost of some reagents can be advantageous. Ultimately, a thorough understanding of the chemical principles and practical considerations of both strategies, as presented in this guide, will enable researchers and drug development professionals to make an informed decision that best suits their synthetic goals.

References

A Comparative Guide to Analytical Techniques for Peptide Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of peptide purity is a critical requirement in research, biotechnology, and pharmaceutical development to ensure experimental reliability, therapeutic efficacy, and safety.[1][2] Impurities, which can include truncated sequences, deletion sequences, or byproducts from the synthesis process, can significantly impact the biological activity and immunogenicity of a peptide.[3] This guide provides a comprehensive comparison of the primary analytical techniques used for peptide purity assessment, offering objective performance data and detailed experimental protocols.

Core Analytical Techniques: A Head-to-Head Comparison

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is considered the gold standard for determining peptide purity.[1][4] It is often coupled with Mass Spectrometry (MS) to provide definitive identification of the target peptide and its impurities.[3] Other powerful techniques include Capillary Electrophoresis (CE) for high-resolution separations and Amino Acid Analysis (AAA) for determining the net peptide content.[4][5]

Technique Principle of Separation/Detection Primary Application Typical Purity Requirement (Research) Typical Purity Requirement (Clinical) Key Advantages Limitations
RP-HPLC Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity.[6]Quantifying the percentage of the target peptide relative to impurities.[7]>90%[2]≥98%[2]High precision, reproducibility, and robustness.[1]May not separate peptides with very similar hydrophobic properties.[3]
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of MS.[3]Identifying the molecular weight of the target peptide and impurities.[3][4]N/A (used for confirmation)N/A (used for confirmation)High sensitivity and specificity; provides structural information.[3]Can be more complex to operate and maintain than HPLC alone.
Capillary Electrophoresis (CE) Separation of charged molecules in an electric field based on their electrophoretic mobility.[5]High-resolution separation of peptides, especially those with small structural differences.[8]N/A (complementary to HPLC)N/A (complementary to HPLC)High efficiency, speed, and requires minimal sample volume.[5]Lower loading capacity compared to HPLC; sensitivity can be an issue for low concentration samples.[8]
Amino Acid Analysis (AAA) Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.[4][9]Determining the net peptide content and amino acid composition.[4][10]N/A (determines content, not purity)N/A (determines content, not purity)Provides an absolute measure of peptide quantity.[9]Destructive to the sample; does not provide information on sequence-related impurities.[11]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To quantify the purity of a peptide sample by separating it from its impurities based on hydrophobicity.[12]

Methodology:

  • Sample Preparation: Dissolve the peptide sample in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water or acetonitrile (B52724).[2] The sample should be filtered through a 0.22 µm or 0.45 µm membrane to remove any particulate matter.[6]

  • Column Selection: A C18 reversed-phase column is commonly used for peptide analysis.[4]

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A gradient is run from a low to a high percentage of Mobile Phase B over a set period (e.g., 5% to 60% acetonitrile over 20 minutes) to elute peptides of increasing hydrophobicity.[2]

  • Detection: The peptide backbone absorbs UV light strongly at 214-220 nm, which is the standard wavelength range for detection.[7][13]

  • Data Analysis: Peptide purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.[2][6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the target peptide and identify impurities separated by HPLC.

Methodology:

  • LC Separation: The peptide sample is first separated using an RP-HPLC method as described above.

  • Ionization: As the separated components elute from the HPLC column, they are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique used for peptides.[3]

  • Mass Analysis: The mass spectrometer separates the ionized peptides based on their mass-to-charge ratio (m/z).[14]

  • Data Analysis: The resulting mass spectrum is analyzed to confirm that the molecular weight of the main peak corresponds to the theoretical mass of the target peptide. The masses of minor peaks can be used to identify potential impurities.[12]

Capillary Electrophoresis (CE)

Objective: To achieve high-resolution separation of peptides based on their charge and size.[5]

Methodology:

  • Capillary Preparation: A fused silica (B1680970) capillary is flushed with a sodium hydroxide (B78521) solution, followed by water and then the electrolyte solution (running buffer).[5]

  • Electrolyte Solution: A common buffer for peptide analysis is a low pH phosphate (B84403) buffer (e.g., 0.1 M phosphate buffer, pH 2.5).[8]

  • Sample Injection: The peptide sample, dissolved in a low ionic strength buffer, is introduced into the capillary by electromigration or hydrodynamic injection.[8]

  • Separation: A high voltage is applied across the capillary, causing the charged peptides to migrate at different velocities.[5]

  • Detection: Peptides are typically detected by UV absorbance as they pass through a window in the capillary.

  • Data Analysis: The resulting electropherogram shows peaks corresponding to the separated peptides.

Amino Acid Analysis (AAA)

Objective: To determine the amino acid composition and net peptide content of a sample.[4]

Methodology:

  • Hydrolysis: The peptide is hydrolyzed into its individual amino acids, typically by heating in 6N hydrochloric acid.[15]

  • Derivatization: The freed amino acids are often derivatized with a reagent to make them detectable by UV or fluorescence.[16]

  • Chromatographic Separation: The derivatized amino acids are separated using ion-exchange chromatography or reversed-phase HPLC.[17]

  • Quantification: The amount of each amino acid is determined by comparing its peak area to that of a known standard.[16]

  • Data Analysis: The amino acid composition is used to confirm the peptide's identity and the total amount of amino acids is used to calculate the net peptide content.[4]

Visualizing the Workflow and Principles

Peptide_Purity_Workflow cluster_synthesis Peptide Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Assessment cluster_final Final Product Crude_Peptide Crude Peptide Product Preparative_HPLC Preparative HPLC Crude_Peptide->Preparative_HPLC RP_HPLC RP-HPLC (Purity %) Preparative_HPLC->RP_HPLC LC_MS LC-MS (Identity Confirmation) Preparative_HPLC->LC_MS CE Capillary Electrophoresis (High-Resolution Separation) Preparative_HPLC->CE AAA Amino Acid Analysis (Net Peptide Content) Preparative_HPLC->AAA Final_Product Purified Peptide with Certificate of Analysis RP_HPLC->Final_Product LC_MS->Final_Product CE->Final_Product AAA->Final_Product

Caption: General workflow for peptide purification and purity analysis.

HPLC_MS_Principle cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Peptide Mixture HPLC_Column RP-HPLC Column (Separation by Hydrophobicity) Sample->HPLC_Column Injection UV_Detector UV Detector (Quantification) HPLC_Column->UV_Detector Elution Ion_Source Ion Source (ESI) HPLC_Column->Ion_Source Elution Data_Analysis Data Analysis (Purity & Identity) UV_Detector->Data_Analysis Mass_Analyzer Mass Analyzer (m/z Separation) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Detector->Data_Analysis

Caption: Principle of coupled HPLC-MS for peptide purity and identity analysis.

References

A Comparative Guide to Fmoc-Phe-OH and Modified Phenylalanine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the incorporation of the aromatic amino acid phenylalanine is crucial for the structure, function, and therapeutic efficacy of many peptide-based drugs. While Fmoc-L-phenylalanine (Fmoc-Phe-OH) serves as the foundational building block, the use of its modified derivatives offers a powerful strategy to enhance peptide properties such as stability, binding affinity, and biological activity. This guide provides an objective comparison of this compound with key modified phenylalanine derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building blocks for their synthetic needs.

Introduction to this compound and Its Modified Derivatives

This compound is an essential N-α-Fmoc-protected amino acid widely used in solid-phase peptide synthesis (SPPS).[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is base-labile, allowing for its removal under mild conditions that are compatible with a wide range of peptide sequences and modifications.[2] Phenylalanine's hydrophobic side chain plays a significant role in peptide folding and receptor interactions.[1]

Modified phenylalanine derivatives are designed to introduce specific functionalities or conformational constraints into a peptide sequence. These modifications can range from simple substitutions on the phenyl ring to more complex alterations of the amino acid backbone. Such changes can profoundly impact the resulting peptide's pharmacological profile. This guide focuses on a selection of commonly used para-substituted derivatives: Fmoc-Phe(4-CN)-OH, Fmoc-Phe(4-NO2)-OH, and Fmoc-p-acetyl-L-phenylalanine.

Performance in Solid-Phase Peptide Synthesis

The efficiency of peptide synthesis is paramount for obtaining high-purity peptides in good yield. The performance of this compound and its modified counterparts can be evaluated based on several key parameters: coupling efficiency, the extent of racemization, and overall peptide yield.

Comparative Synthesis Data

The following table summarizes the performance of this compound and its modified derivatives in a model peptide synthesis. The data is compiled from various studies employing standard solid-phase peptide synthesis protocols.

Amino Acid DerivativeCoupling Efficiency (%)Racemization (%)Crude Peptide Purity (%)
This compound >99<1~95
Fmoc-Phe(4-CN)-OH 98<2~90
Fmoc-Phe(4-NO2)-OH 97<2~88
Fmoc-p-acetyl-L-phenylalanine 98<2~92

Note: The presented data are representative values and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful peptide synthesis. Below are standard protocols for key steps in Fmoc-based SPPS.

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual steps for a single coupling cycle using Fmoc/tBu chemistry.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.[3]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.[3]

  • Drain the solution and repeat the 20% piperidine treatment for another 15 minutes.[3]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

3. Amino Acid Coupling:

  • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., this compound or a modified derivative), 3 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., DIPEA) in DMF.[3]

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • An optional Kaiser test can be performed to check for complete coupling (a negative result indicates no free primary amines). If the test is positive, the coupling step can be repeated.[3]

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times) to prepare for the next cycle.[3]

5. Peptide Cleavage and Deprotection:

  • After the final Fmoc deprotection and washing, dry the resin.

  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[3]

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.[3]

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.[3]

Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., DMF or a mixture of acetonitrile (B52724) and water).

  • The solution is injected onto a C18 RP-HPLC column.

  • The peptide is eluted using a gradient of acetonitrile in water, both containing 0.1% TFA.

  • Fractions are collected and analyzed for purity.

  • Pure fractions are pooled and lyophilized to obtain the final peptide product.[4]

Visualization of Synthesis and Application Workflows

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_cleavage Final Steps Resin Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Final_Deprotection Final Fmoc Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Precipitation Precipitation (Cold Ether) Purification Purification (RP-HPLC) Lyophilization Lyophilization Final_Peptide Pure Peptide

Impact of Phenylalanine Modifications on Peptide Structure and Function

The introduction of substituents on the phenyl ring of phenylalanine can significantly alter the electronic and steric properties of the amino acid, leading to changes in peptide conformation and biological activity.

  • Fmoc-Phe(4-CN)-OH : The electron-withdrawing cyano group can influence pi-pi stacking interactions and may alter receptor binding affinity.[5]

  • Fmoc-Phe(4-NO2)-OH : The nitro group is also strongly electron-withdrawing and can serve as a spectroscopic probe or a precursor for further chemical modifications.[6]

  • Fmoc-p-acetyl-L-phenylalanine : The acetyl group can introduce a keto-functionality for bioconjugation or act as a hydrogen bond acceptor, potentially influencing peptide secondary structure.[7]

A key application area for modified phenylalanine derivatives is in the development of Glucagon-like peptide-1 (GLP-1) analogs for the treatment of type 2 diabetes. Modifications to the native GLP-1 sequence, including the incorporation of unnatural amino acids, are employed to enhance the peptide's stability against enzymatic degradation and to improve its pharmacokinetic profile.

GLP1_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis SPPS of GLP-1 Analog (with modified Phe) Purification RP-HPLC Purification Synthesis->Purification Analysis Mass Spectrometry (Verification) Purification->Analysis Receptor_Binding GLP-1 Receptor Binding Assay Analysis->Receptor_Binding cAMP_Assay cAMP Accumulation Assay Analysis->cAMP_Assay Stability_Assay Enzymatic Stability Assay (DPP-IV) Analysis->Stability_Assay Animal_Model Animal Model of T2D (e.g., db/db mice) Stability_Assay->Animal_Model Glucose_Tolerance Glucose Tolerance Test Animal_Model->Glucose_Tolerance PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Animal_Model->PK_PD_Analysis Final_Outcome Lead Candidate Selection Glucose_Tolerance->Final_Outcome PK_PD_Analysis->Final_Outcome

Conclusion

The choice between this compound and its modified derivatives depends on the specific goals of the peptide synthesis project. While this compound remains the standard for incorporating the natural phenylalanine residue with high efficiency, modified derivatives provide a versatile toolkit for fine-tuning peptide properties. Researchers must consider the potential impact of these modifications on both the synthetic process and the final biological activity of the peptide. The data and protocols presented in this guide offer a starting point for making informed decisions in the design and synthesis of novel peptide therapeutics.

References

A Comparative Guide to Coupling Reagents for Fmoc-Phe-OH Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of peptide bonds is a critical step in solid-phase peptide synthesis (SPPS). The choice of coupling reagent can significantly impact reaction efficiency, yield, and the stereochemical integrity of the final peptide. This is particularly true for sterically hindered or racemization-prone amino acids like Phenylalanine (Phe). This guide provides an objective comparison of commonly used coupling reagents for the acylation of a peptide resin with Fmoc-Phe-OH, supported by experimental data and detailed protocols.

Performance Comparison of Common Coupling Reagents

The selection of a coupling reagent is a balance between reactivity, cost, and the potential for side reactions, most notably epimerization. Below is a summary of the performance of several widely used coupling reagents.

Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium SaltVery HighFast reaction times, high coupling efficiency, especially for difficult couplings.[1][2] Lower risk of epimerization compared to HBTU.[2]High cost. Can react with unprotected N-termini if used in excess.[3]
HBTU Uronium/Aminium SaltHighGood balance of reactivity and cost. Efficient for standard couplings.[4][5]Slower than HATU.[2] Higher risk of epimerization compared to HATU.[2]
HCTU Uronium/Aminium SaltVery HighSimilar to HATU in efficiency, often used for difficult couplings and rapid synthesis.[1]More cost-effective than HATU but still relatively expensive.
PyBOP Phosphonium SaltHighRapid and efficient coupling with low racemization.[4] Byproducts are less hazardous than those of its predecessor, BOP.[3]Can be less effective for extremely difficult couplings compared to HATU/HCTU.[1]
DIC/HOBt Carbodiimide/AdditiveModerateCost-effective.[4] Low racemization when HOBt is used as an additive.[3][6]Slower reaction times.[4] The byproduct of DIC, diisopropylurea, is soluble and needs to be washed away.[3][7]
COMU Uronium SaltVery HighGreater coupling efficiency and reduced epimerization compared to HBTU/HATU.[8] Requires only one equivalent of base.[3][8]Higher cost.
Experimental Data Summary

The following table summarizes typical experimental outcomes for the coupling of a generic Fmoc-amino acid. While specific results for this compound may vary depending on the sequence, these data provide a valuable baseline for comparison.

Coupling ReagentTypical Coupling TimeCrude Purity (%) (Model Peptides)Epimerization Risk
HATU 5 - 60 minHigh (often >90%)[1]Low[2][3]
HBTU 20 - 120 minHigh (generally >85%)[2]Moderate[2]
HCTU 5 - 60 minHigh (often >90%)[1]Low
PyBOP 20 - 120 minHigh (generally >85%)[1][4]Low[4][9]
DIC/HOBt 60 - 240 minGood (can be >80%)[4]Low to Moderate[3][6]
COMU 5 - 30 minVery High (often >95%)[1][8]Very Low[8]

Experimental Protocols

A standardized protocol is crucial for accurately comparing the performance of different coupling reagents. Below is a general methodology for the coupling of this compound to a resin-bound peptide.

General Protocol for this compound Coupling in SPPS

1. Resin Preparation:

  • Start with a pre-loaded resin (e.g., Rink Amide resin) with the N-terminal Fmoc group removed.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Wash the resin with DMF (3 x 10 mL/g resin).

2. Amino Acid Activation and Coupling:

  • For Uronium/Phosphonium Reagents (HATU, HBTU, HCTU, PyBOP, COMU):

    • Dissolve this compound (3 eq.), the coupling reagent (3 eq.), and an additive like HOBt or Oxyma (3 eq., if applicable) in DMF.[9]

    • Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution.[9]

    • Immediately add the activation mixture to the resin.

    • Agitate the reaction vessel for the recommended coupling time (see table above) at room temperature.

  • For Carbodiimide Reagents (DIC/HOBt):

    • Dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and allow it to pre-activate for 5-10 minutes.

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel for the recommended coupling time at room temperature.

3. Washing:

  • After the coupling reaction is complete, filter the resin and wash thoroughly with DMF (3 x 10 mL/g resin) and dichloromethane (B109758) (DCM) (3 x 10 mL/g resin) to remove excess reagents and byproducts.

4. Monitoring the Coupling Reaction:

  • A qualitative ninhydrin (B49086) (Kaiser) test can be performed to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

5. Fmoc Deprotection:

  • Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes.

  • Repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes.

  • Wash the resin with DMF (5 x 10 mL/g resin).

Visualizing the Process

General Workflow of a Coupling Reaction in SPPS

The following diagram illustrates the key steps in a single coupling cycle during Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow cluster_activation Activation Step Resin Resin with N-terminal Amine Coupling Coupling Reaction Resin->Coupling Fmoc_AA This compound Activation Activation Fmoc_AA->Activation Coupling_Reagent Coupling Reagent + Base Coupling_Reagent->Activation Activation->Coupling Activated This compound Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Next_Cycle Ready for Next Coupling Cycle Wash2->Next_Cycle

Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Mechanism of Action: Activation Pathways

The efficacy of a coupling reagent is determined by its mechanism of activation. The diagram below outlines the general pathways for the formation of the reactive species that participate in the amide bond formation.

Activation_Pathways cluster_Uronium Uronium/Aminium Reagents (HATU, HBTU) cluster_Phosphonium Phosphonium Reagents (PyBOP) cluster_Carbodiimide Carbodiimide Reagents (DIC/HOBt) Fmoc_Phe_COOH Fmoc-Phe-COOH Carboxylate Fmoc-Phe-COO- Fmoc_Phe_COOH->Carboxylate O_Acyl O-Acylisourea (highly reactive) Fmoc_Phe_COOH->O_Acyl Base Base (e.g., DIPEA) Base->Carboxylate Active_Ester_U Reactive OAt/OBt Ester Carboxylate->Active_Ester_U Attack on Uronium Salt Active_Ester_P Reactive OBt Ester Carboxylate->Active_Ester_P Attack on Phosphonium Salt Uronium HATU / HBTU Uronium->Active_Ester_U Phosphonium PyBOP Phosphonium->Active_Ester_P Carbodiimide DIC Carbodiimide->O_Acyl Active_Ester_C Reactive OBt Ester O_Acyl->Active_Ester_C HOBt HOBt HOBt->Active_Ester_C

Caption: Activation pathways for different classes of peptide coupling reagents.

References

A Comparative Guide to the Validation of Pe-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of peptides incorporating the N-α-Fmoc-protected phenylalanine (Fmoc-Phe-OH) is a cornerstone of modern therapeutic and research applications.[1][2] Its hydrophobicity and aromaticity are critical for peptide structure, stability, and biological interactions.[2] However, ensuring the fidelity of the final peptide sequence is paramount, as impurities or modifications can drastically alter its efficacy and safety.[2] This guide provides a comparative overview of the primary analytical techniques for validating peptide sequences containing this compound, complete with experimental protocols and data presentation to aid in selecting the most appropriate methods for your research needs.

Analytical Technique Comparison

The validation of a synthesized peptide is a multi-faceted process that typically involves a combination of chromatographic and spectrometric techniques to confirm purity, identity, and sequence. The choice of method depends on the specific information required, from routine purity checks to in-depth structural elucidation.

Analytical TechniqueInformation ProvidedResolution/SensitivityKey AdvantagesCommon Challenges
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, identification of impurities.[3][4][5][6]High resolution for separating closely related species. UV detection is sensitive for aromatic residues like Phenylalanine.Robust, reproducible, and widely available. Excellent for routine quality control.[7]Co-elution of impurities with similar properties to the main peptide can occur.[4] Does not directly confirm mass or sequence.
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification (via fragmentation), identification of post-translational modifications and impurities.[1][8]High sensitivity and mass accuracy.Provides definitive molecular weight information. Tandem MS (MS/MS) can confirm the amino acid sequence.[9]Ionization efficiency can vary between peptides. Complex spectra may require expert interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Three-dimensional structure, conformational analysis, sequence confirmation, and identification of subtle structural variations.[10][11]Provides detailed atomic-level structural information.Unambiguous structure determination and stereochemical analysis.Lower sensitivity requiring higher sample concentrations (>1mM).[10] Complex spectra for larger peptides.

Common Impurities in this compound Peptide Synthesis

The quality of the final peptide is highly dependent on the purity of the initial building blocks and the efficiency of the synthesis steps.[5][7] Impurities can arise from the this compound raw material or as side-products during solid-phase peptide synthesis (SPPS).[4][12][13]

Impurity TypeOriginPotential ImpactDetection Method
Dipeptide (Fmoc-Phe-Phe-OH) Impurity in the this compound starting material.[4][12]Insertion of an extra phenylalanine residue into the peptide sequence.HPLC, MS
Deletion Sequences Incomplete coupling or deprotection steps during SPPS.[5]Truncated peptide chains affecting biological activity.HPLC, MS
Racemization Epimerization of the L-phenylalanine to D-phenylalanine during synthesis.Altered peptide conformation and biological function.Chiral HPLC, NMR
Aspartimide Formation Side reaction involving adjacent aspartic acid residues, particularly Asp-Gly or Asp-Ser sequences.[14]Formation of α- and β-aspartyl peptides and other by-products.[4][14]HPLC, MS
Piperidinyl-alanine Formation A side reaction that can occur with C-terminal cysteine residues during Fmoc deprotection.[14]Addition of a piperidine (B6355638) adduct to the peptide.MS

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible validation data. The following are generalized protocols for the key analytical techniques.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the most common method for assessing the purity of synthetic peptides.

Protocol:

  • Sample Preparation: Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Mobile Phase A) to a concentration of 1 mg/mL.[15] Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[15]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Detection: UV absorbance at 220 nm and 280 nm.[15] Phenylalanine's aromatic ring absorbs at these wavelengths.

  • Gradient: A typical linear gradient is from 5% to 65% Mobile Phase B over 30 minutes.[15] This gradient should be optimized based on the hydrophobicity of the peptide.

  • Analysis: The purity of the peptide is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the synthesized peptide. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques.

Protocol (ESI-MS):

  • Sample Preparation: Dilute the peptide sample (from HPLC fraction or crude product) in a suitable solvent mixture, often 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of approximately 10-100 pmol/µL.

  • Instrumentation:

    • Ion Source: Electrospray Ionization (ESI).

    • Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the peptide.

  • Analysis: Deconvolute the resulting multi-charged ion series to determine the monoisotopic molecular weight of the peptide. Compare this experimental mass with the theoretical mass of the target peptide sequence. For sequence confirmation, perform tandem MS (MS/MS) by selecting the parent ion and inducing fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information but requires a higher concentration of a pure sample.

Protocol (1D and 2D NMR):

  • Sample Preparation: Dissolve at least 1 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture). The concentration should ideally be above 1 mM.[10]

  • Instrumentation:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[11]

  • Data Acquisition:

    • 1D ¹H NMR: Acquire a standard proton spectrum to observe the overall chemical environment of the protons.

    • 2D NMR: For sequence and structural information, acquire a set of 2D spectra, including:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.[10]

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.[10]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.

  • Analysis: The sequential assignment of resonances is performed by "walking" through the peptide backbone using the correlations observed in the 2D spectra. The chemical shifts and coupling constants provide information about the local conformation, and NOE patterns reveal the global fold.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for peptide synthesis and validation, and a simplified representation of a signaling pathway that could be studied using a synthetic peptide.

Peptide_Synthesis_Validation_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification_validation Purification & Validation Resin Solid Support Resin Coupling1 Couple this compound Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Next Fmoc-AA Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Chain_Elongation Repeat Coupling/ Deprotection Cycles Deprotection2->Chain_Elongation Cleavage Cleavage from Resin & Side-chain Deprotection Chain_Elongation->Cleavage Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide Purification Purification (HPLC) Crude_Peptide->Purification Purity_Check Purity Assessment (Analytical HPLC) Purification->Purity_Check Identity_Check Identity Confirmation (Mass Spectrometry) Purity_Check->Identity_Check Structure_Check Structural Analysis (NMR, CD Spectroscopy) Identity_Check->Structure_Check Final_Product Validated Peptide Structure_Check->Final_Product Signaling_Pathway_Example Peptide Synthetic Peptide (e.g., containing Phe) Receptor Cell Surface Receptor Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Transcription_Factor Transcription Factor (e.g., CREB) Kinase->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression

References

A Researcher's Guide to NMR Spectroscopy for the Characterization of Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and structural integrity of Fmoc-protected amino acids are paramount for successful solid-phase peptide synthesis (SPPS). Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful analytical technique for the unambiguous characterization of these crucial building blocks. This guide provides a comparative overview of NMR spectroscopy for Fmoc-amino acid analysis, supported by experimental data and detailed protocols.

Performance Comparison: NMR vs. Other Techniques

While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are valuable for assessing purity and molecular weight, NMR spectroscopy offers unparalleled insight into the chemical structure and conformation of Fmoc-protected amino acids. HPLC can indicate the presence of impurities, but it may not identify their specific nature.[1] MS provides accurate mass determination but does not yield detailed structural information. NMR, on the other hand, provides a detailed fingerprint of the molecule, allowing for the confirmation of the Fmoc group's presence and integrity, the identification of the specific amino acid, and the detection of any side-chain modifications or impurities.[2][3]

Quantitative Data Summary: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize characteristic ¹H and ¹³C NMR chemical shifts for the Fmoc protecting group and several common amino acids. These values, compiled from various sources, serve as a valuable reference for researchers.[4][5] Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The solvent used for the measurement is specified as it can influence the chemical shifts.

Table 1: Characteristic ¹H NMR Chemical Shifts (ppm) for the Fmoc Group

Proton AssignmentTypical Chemical Shift Range (ppm)Solvent
Aromatic Protons7.20 - 7.80CDCl₃, DMSO-d₆
CH (fluorenyl)4.10 - 4.30CDCl₃, DMSO-d₆
CH₂ (fluorenyl)4.30 - 4.50CDCl₃, DMSO-d₆

Table 2: Characteristic ¹³C NMR Chemical Shifts (ppm) for the Fmoc Group

Carbon AssignmentTypical Chemical Shift Range (ppm)Solvent
Carbonyl (C=O)155.0 - 157.0CDCl₃, DMSO-d₆
Aromatic Carbons120.0 - 145.0CDCl₃, DMSO-d₆
CH (fluorenyl)47.0 - 48.0CDCl₃, DMSO-d₆
CH₂ (fluorenyl)66.0 - 68.0CDCl₃, DMSO-d₆

Table 3: Representative ¹H NMR Chemical Shifts (ppm) for Fmoc-Protected Amino Acid Side Chains

Amino AcidSide Chain ProtonsTypical Chemical Shift (ppm)Solvent
Alanine (Ala)β-CH₃~1.40CDCl₃
Valine (Val)γ-CH₃~0.90 - 1.00CDCl₃
Leucine (Leu)δ-CH₃~0.90CDCl₃
Phenylalanine (Phe)Aromatic~7.20 - 7.30CDCl₃

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Key Experiment: ¹H and ¹³C NMR of an Fmoc-Protected Amino Acid

Objective: To acquire ¹H and ¹³C NMR spectra for the structural verification of an Fmoc-protected amino acid.

Materials:

  • Fmoc-protected amino acid sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube

  • NMR spectrometer (e.g., 300 or 400 MHz)[6]

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Fmoc-protected amino acid.

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical as it can affect chemical shifts. CDCl₃ is suitable for many Fmoc-amino acids, while DMSO-d₆ is a good alternative for less soluble compounds.

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a standard single-pulse experiment.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Integrate the resulting spectrum and reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-180 ppm).[2]

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis:

    • Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

    • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the Fmoc-amino acid structure. Compare the observed chemical shifts with the reference data in the tables above and in the literature.

Visualizing the Workflow

The following diagram illustrates the general workflow for the NMR analysis of Fmoc-protected amino acids.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification weigh Weigh Fmoc-AA dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C process Process Spectra (FT, Phasing) acquire_13C->process assign Assign Peaks process->assign compare Compare with Reference Data assign->compare verify Structure Verified compare->verify

Caption: Workflow for NMR analysis of Fmoc-amino acids.

This comprehensive guide provides a solid foundation for utilizing NMR spectroscopy for the critical task of characterizing Fmoc-protected amino acids. By following the outlined protocols and using the provided reference data, researchers can confidently verify the quality of their starting materials, leading to more reliable and successful peptide synthesis.

References

Stability Under Scrutiny: A Comparative Guide to Fmoc-Phe-OH Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the chemical stability of building blocks like Fmoc-Phe-OH is paramount to ensure the integrity and purity of synthesized peptides. This guide provides a comprehensive comparison of this compound stability under various conditions, supported by experimental data and detailed protocols for independent verification.

Data Presentation: Quantitative Stability Analysis

The stability of this compound is critically influenced by factors such as temperature, pH, and the solvent environment. The following tables summarize available quantitative data to provide a clear comparison of its performance.

Table 1: Thermal Stability of Fmoc-Amino Acids in Various Solvents

This table presents the percentage of Fmoc group cleavage after 15 minutes at 120°C in different solvents. This provides a comparative look at the thermal stability of the Fmoc group on different amino acid residues under harsh temperature conditions.

Fmoc-Amino AcidSolvent% Fmoc Cleavage
Fmoc-Pro-OHDMSO>95%
Fmoc-Pro-OHDMF>95%
Fmoc-Pro-OHNMP>95%
Fmoc-Pro-OHAcetonitrile (B52724)~60%
Fmoc-Pro-OHChloroform0%
Fmoc-Pro-OHMethanol0%
Fmoc-Pro-OHChlorobenzene0%

Data extrapolated from a study on the thermal cleavage of the Fmoc protection group. While not specific to this compound, it provides a strong indication of solvent effects on Fmoc group stability at elevated temperatures.

Table 2: Stability of this compound in Basic Conditions

The primary vulnerability of the Fmoc protecting group is its lability to basic conditions. The following data provides insight into its stability in the presence of a base.

ConditionObservation
pH 10.5 (aqueous)< 1% cleavage after 10 minutes

This data point is derived from a study on the self-assembly of Fmoc-diphenylalanine and provides a baseline for stability in a moderately basic aqueous environment.[1]

Table 3: Comparative Deprotection Kinetics with Piperidine in DMF

Piperidine Concentration (v/v in DMF)Time (minutes)% Fmoc Removal (Fmoc-Val-OH)
1%15.2%
1%333.4%
1%549.6%
2%112.9%
2%363.3%
2%587.9%
5%3>99%
20%3>99%

Data from a study on the analysis of Fmoc removal reaction kinetics through RP-HPLC.[2][3][4]

Experimental Protocols

To facilitate independent verification and further research, detailed methodologies for key experiments are provided below.

Protocol 1: Assessing the Thermal and Solvent Stability of this compound

This protocol outlines a method to determine the stability of this compound in various solvents at a given temperature.

Materials:

  • This compound

  • Solvents to be tested (e.g., DMF, NMP, Acetonitrile, DMSO, Chloroform)

  • Heating block or oil bath

  • HPLC system with a C18 column and UV detector

  • Vials suitable for heating

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • In separate vials, place a known volume of the solvents to be tested.

  • Add a precise amount of the this compound stock solution to each vial to achieve a final desired concentration.

  • Cap the vials tightly and place them in the heating block or oil bath set to the desired temperature (e.g., 25°C, 50°C, 75°C).

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each vial.

  • Immediately dilute the aliquot with the HPLC mobile phase to quench any further reaction.

  • Analyze the samples by RP-HPLC, monitoring the peak area of the intact this compound at a suitable wavelength (e.g., 265 nm).

  • Calculate the percentage of remaining this compound at each time point relative to the initial concentration (t=0).

Protocol 2: Determining the pH Stability of this compound

This protocol allows for the assessment of this compound stability across a range of pH values.

Materials:

  • This compound

  • A series of aqueous buffers with varying pH values (e.g., pH 4, 7, 8, 9, 10)

  • HPLC system with a C18 column and UV detector

  • Constant temperature incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or DMSO).

  • In separate vials, add a known volume of each pH buffer.

  • Add a small, precise amount of the this compound stock solution to each buffer to minimize the organic solvent content.

  • Incubate the vials at a constant temperature (e.g., 25°C).

  • At defined time points, take an aliquot from each vial.

  • Immediately neutralize the aliquot (if necessary) and dilute with the HPLC mobile phase.

  • Analyze the samples by RP-HPLC to quantify the amount of intact this compound.

  • Plot the percentage of remaining this compound against time for each pH value.

Visualizing Experimental and Chemical Processes

Experimental Workflow for Stability Assessment

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Test Conditions (Solvent/pH/Temp) prep_stock->aliquot incubate Incubate at Set Temperature aliquot->incubate sampling Sample at Time Intervals incubate->sampling quench Quench & Dilute sampling->quench hplc RP-HPLC Analysis quench->hplc data Quantify Peak Area hplc->data

Caption: Workflow for assessing the stability of this compound.

This compound Degradation Pathway in the Presence of Piperidine

degradation_pathway FmocPheOH This compound Intermediate1 Carbanion Intermediate FmocPheOH->Intermediate1 Proton Abstraction Piperidine Piperidine Piperidine->Intermediate1 Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct DBF Dibenzofulvene Intermediate1->DBF β-elimination PheOH Phenylalanine Intermediate1->PheOH CO2 CO2 Intermediate1->CO2 DBF->Adduct Michael Addition

Caption: Piperidine-mediated deprotection of this compound.

References

A Comparative Analysis of Manual vs. Automated Peptide Synthesis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide research and drug development, the synthesis of high-quality peptides is a critical first step. The two primary methodologies for solid-phase peptide synthesis (SPPS) are manual synthesis and automated synthesis. The choice between these approaches significantly impacts throughput, purity, cost, and the overall efficiency of the research workflow. This guide provides an objective comparison of manual and automated peptide synthesis, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions.

Quantitative Performance Comparison

The selection of a synthesis method is often dictated by the specific requirements of the project, including the number of peptides, the desired purity, and available resources. The following table summarizes key quantitative data comparing the two approaches.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step 95 - 99%> 99%
Final Crude Purity 70 - 90%85 - 98%[1]
Reagent Consumption Higher, due to manual dispensingOptimized and lower[1]
Reproducibility Operator-dependentHigh[1]
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses)[1]

Experimental Showdown: A Case Study

Direct experimental comparisons often highlight the practical differences between the two methods. In one study, the synthesis of a peptide with a high affinity for breast cancer cells, peptide 18-4, and its negative analog was attempted using both manual and automated techniques. The results demonstrated that while the automated synthesizer successfully produced the target peptides, the manually synthesized peptides were found to be missing one or two amino acids, likely due to a higher potential for human error.[2] This underscores the superior reliability of automated systems for complex sequences.

Conversely, another study developed a rapid manual synthesis method that yielded peptides of equivalent or even superior quality to those produced by an in-house microwave-assisted automated peptide synthesizer. The manual method resulted in an average crude purity of 70%, compared to 50% for the automated system.[3] This suggests that with optimized protocols, manual synthesis can remain a competitive option, particularly when high-end automated equipment is not available.

Experimental Protocols

The following are detailed protocols for performing Fmoc-based solid-phase peptide synthesis, both manually and with a generic automated synthesizer.

Manual Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines the manual synthesis of a peptide on a resin to yield a C-terminal amide.

Materials and Reagents:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection agent (20% piperidine (B6355638) in DMF)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents (e.g., DMF, DCM)

  • Reaction vessel with a sintered glass frit

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.[4]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain. Repeat for an additional 15 minutes to ensure complete removal of the Fmoc group.[1]

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[1]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.[1]

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines on the resin. A negative result indicates a complete reaction.[1]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).[1]

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the entire sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

Automated Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol describes a general procedure for an automated peptide synthesizer. Specific parameters will vary depending on the instrument manufacturer and model.

Setup:

  • Reagent Preparation: Prepare stock solutions of Fmoc-protected amino acids, coupling reagents, base, deprotection solution, and washing solvents.

  • Resin Loading: Place the appropriate amount of resin in the reaction vessel of the synthesizer.

  • Sequence Programming: Enter the desired peptide sequence and synthesis protocol into the synthesizer's software.

Automated Synthesis Cycle:

  • Resin Swelling: The instrument automatically swells the resin with a designated solvent (e.g., DMF).

  • Fmoc Deprotection: The synthesizer delivers the deprotection solution (e.g., 20% piperidine in DMF) to the reaction vessel, incubates for the programmed time, and drains the solution. This step is typically repeated.

  • Washing: The resin is automatically washed with specified solvents to remove residual deprotection reagents and by-products.[1]

  • Amino Acid Delivery and Activation: The synthesizer dispenses the required amounts of the next amino acid solution, coupling reagents, and base into the reaction vessel for in-situ activation.[1]

  • Coupling: The activated amino acid is coupled to the resin-bound peptide for a pre-programmed duration.[1]

  • Washing: The resin is washed again to remove excess reagents and soluble by-products.[1]

  • Cycle Repetition: The synthesizer repeats steps 2-6 for all amino acids in the programmed sequence.

  • Final Cleavage: Upon completion of the synthesis, the peptide-resin is typically removed from the synthesizer for manual cleavage and deprotection.

Visualizing the Workflows and Comparison

To better illustrate the processes, the following diagrams outline the workflows for both manual and automated peptide synthesis, as well as a logical comparison of the two methods.

Manual_Peptide_Synthesis_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (Piperidine in DMF) start->deprotection wash1 Washing (DMF & DCM) deprotection->wash1 activation_coupling Amino Acid Activation & Coupling wash1->activation_coupling monitoring Coupling Monitoring (e.g., Kaiser Test) activation_coupling->monitoring wash2 Washing (DMF & DCM) monitoring->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage & Deprotection repeat->final_cleavage No end End: Purified Peptide final_cleavage->end Automated_Peptide_Synthesis_Workflow start Start: Program Sequence & Load Reagents automated_cycle Automated Synthesis Cycle: - Deprotection - Washing - Activation & Coupling - Washing start->automated_cycle repeat Cycle for Each Amino Acid automated_cycle->repeat repeat->automated_cycle Next AA final_cleavage Manual Final Cleavage & Deprotection repeat->final_cleavage Sequence Complete end End: Purified Peptide final_cleavage->end Manual_vs_Automated_Comparison cluster_manual Manual Synthesis cluster_automated Automated Synthesis manual_node Manual Synthesis manual_adv Advantages: - Lower initial cost - Greater flexibility for  non-standard chemistry - Scalable to larger quantities manual_node->manual_adv manual_disadv Disadvantages: - Labor-intensive - Lower throughput - Operator-dependent  reproducibility - Higher reagent consumption manual_node->manual_disadv automated_node Automated Synthesis automated_adv Advantages: - High throughput & efficiency - High reproducibility - Reduced hands-on time - Optimized reagent usage automated_node->automated_adv automated_disadv Disadvantages: - High initial investment - Less flexibility for  uncommon modifications - Smaller typical scale  per vessel automated_node->automated_disadv spps Solid-Phase Peptide Synthesis (SPPS) spps->manual_node spps->automated_node

References

Safety Operating Guide

Safe Disposal of Fmoc-Phe-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical reagents like Fmoc-Phe-OH (N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine) are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, procedural information for researchers, scientists, and drug development professionals on the correct disposal of pure this compound and the associated waste streams generated during its use in solid-phase peptide synthesis (SPPS).

I. Core Principles of Chemical Waste Management

The fundamental principle for disposing of this compound is to treat it as a chemical waste, regardless of its formal hazard classification.[1] While Safety Data Sheets (SDS) for this compound often indicate it is not a classified hazardous substance under GHS, prudent laboratory practice dictates that it should not be disposed of in regular trash or down the drain.[2][3][4] The responsibility for proper waste identification and disposal lies with the waste generator.[4] All disposal activities must comply with local, regional, and national regulations.[4]

II. This compound: Key Safety and Handling Data

Before handling this compound for any purpose, including disposal, it is essential to be familiar with its properties and the necessary personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, inspected prior to use.[3][4]

  • Body Protection: A standard lab coat.[3]

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator or a type N95 dust mask is recommended.[4][5]

Summary of this compound Properties:

PropertyValueCitations
CAS Number 35661-40-6[2][4][5]
Molecular Formula C₂₄H₂₁NO₄[2][6]
Molecular Weight 387.43 g/mol [5][6]
Appearance Beige or white powder[2]
Melting Point 180 - 187 °C[2][5]
GHS Classification Not classified as hazardous[2][4]
Storage Class Code 11 - Combustible Solids[5]
Recommended Storage 2 - 8 °C in a dry, well-ventilated place[2][5][6]

III. Step-by-Step Disposal Protocol for Unused this compound

This procedure applies to the disposal of expired, unused, or non-contaminated solid this compound.

1. Preparation and PPE:

  • Handle the chemical in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[4][7]

  • Ensure all required PPE is worn correctly.

2. Containerization:

  • Collect all solid this compound waste in a designated, chemically compatible, and sealable hazardous waste container.[3][6] High-density polyethylene (B3416737) (HDPE) containers are a suitable option.[3]

  • This includes any contaminated consumables such as weighing paper, gloves, or pipette tips.[3]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[3]

  • The label must include the full chemical name: "this compound" and the date the waste was first added.[3]

4. Storage:

  • Keep the waste container tightly sealed when not in use.[3][6]

  • Store the container in a designated hazardous waste accumulation area that is cool, dry, and separate from incompatible materials.[3][6]

5. Final Disposal:

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]

IV. Disposal of Waste from Solid-Phase Peptide Synthesis (SPPS)

The use of this compound in SPPS generates multiple, distinct waste streams that are significantly more hazardous than the starting material. Proper segregation of these wastes is mandatory to prevent dangerous chemical reactions and to ensure compliant disposal.[8]

Experimental Protocol: Waste Segregation in Fmoc-SPPS

The typical Fmoc-SPPS workflow involves several key steps, each producing a specific type of waste:

  • Resin Swelling & Washing: Solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are used.[9][10]

  • Fmoc Deprotection: A basic solution, commonly 20% piperidine (B6355638) in DMF, is used to remove the Fmoc protecting group.[1][11]

  • Coupling: The next Fmoc-amino acid is coupled to the resin.

  • Washing: The resin is washed again with solvents like DMF and DCM.[10]

  • Cleavage: After the peptide is synthesized, it is cleaved from the resin using a highly acidic "cleavage cocktail," most commonly containing trifluoroacetic acid (TFA).[1][8]

Disposal Procedures for SPPS Waste Streams:

  • Halogenated Solvent Waste:

    • Content: Dichloromethane (DCM) and other halogenated solvents.

    • Procedure: Collect in a clearly labeled "Halogenated Waste" container.[8] This container should be stored separately from non-halogenated waste.

  • Non-Halogenated Solvent Waste:

    • Content: Dimethylformamide (DMF), N-methylpyrrolidinone (NMP), and other non-halogenated solvents.

    • Procedure: Collect in a designated "Non-Halogenated Waste" container.[8]

  • Basic Waste:

    • Content: Solutions containing piperidine in DMF from the Fmoc deprotection step.

    • Procedure: Collect in a separate, labeled "Basic Waste" or "Piperidine Waste" container. Do not mix with acidic waste.[8]

  • Acidic Waste:

    • Content: Trifluoroacetic acid (TFA) cleavage cocktails.

    • Procedure: This is a highly corrosive waste and must be collected in a designated, acid-resistant "Acidic Waste" or "TFA Waste" container.[8] Some institutional protocols may require neutralization of TFA waste before pickup. This is a hazardous procedure that generates heat and gas and must be performed with extreme caution in a fume hood, typically by slowly adding a base like sodium bicarbonate.[8] Follow your institution's specific guidelines.

  • Solid Waste:

    • Content: Used resin support after peptide cleavage and other contaminated consumables.

    • Procedure: Collect in the same manner as unused solid this compound, in a labeled container for solid hazardous waste.[8]

V. Process Visualization

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste related to this compound.

G cluster_source Source Material cluster_process Laboratory Process cluster_waste Waste Segregation & Disposal Source This compound Unused Unused / Expired This compound Source->Unused is used in SPPS Solid-Phase Peptide Synthesis (SPPS) Source->SPPS is used in SolidWaste Solid Chemical Waste Unused->SolidWaste SPPS->SolidWaste Used Resin & Consumables Halogenated Halogenated Solvent Waste SPPS->Halogenated DCM Washes NonHalogenated Non-Halogenated Solvent Waste SPPS->NonHalogenated DMF/NMP Washes Basic Basic Waste (Piperidine) SPPS->Basic Fmoc Deprotection Acidic Acidic Waste (TFA) SPPS->Acidic Peptide Cleavage Disposal Dispose via Institutional EHS / Licensed Contractor SolidWaste->Disposal Halogenated->Disposal NonHalogenated->Disposal Basic->Disposal Acidic->Disposal

References

Personal protective equipment for handling Fmoc-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Phe-OH (N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine). Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.

Hazard Identification and Precautionary Measures

While this compound is not classified as a hazardous substance under OSHA guidelines, it is crucial to handle it with care as the chemical, physical, and toxicological properties have not been thoroughly investigated.[1][2][3] Potential hazards include irritation upon contact with skin, eyes, or the respiratory tract if inhaled as a dust.[4] Therefore, implementing standard laboratory safety protocols is imperative.

Personal Protective Equipment (PPE) Recommendations

The following personal protective equipment should be worn when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[2][3] A face shield is recommended for larger quantities.To protect eyes from accidental splashes or airborne dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[2][3] Use proper glove removal technique to avoid skin contact.[2]To prevent direct skin contact with the chemical.
Body Protection A standard laboratory coat.[5] For larger scale operations, impervious clothing or a chemical-resistant apron may be necessary.[2][6]To protect skin and clothing from spills and contamination.
Respiratory Protection Not required for handling small quantities in a well-ventilated area.[3][7][8] A NIOSH-approved N95 or P1 type dust mask is recommended when handling large quantities or if dust is generated.[8][9]To prevent inhalation of airborne particles, which may cause respiratory tract irritation.[4][6]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is vital for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to minimize dust formation.[2][3]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, confirm that all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Avoid direct contact with skin and eyes.[2]

  • Minimize the formation of dust and aerosols during handling.[2]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • Keep the container tightly closed when not in use.[2][3]

3. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2]

  • Clean the work area and any equipment used.

  • Dispose of contaminated gloves and other waste in accordance with the disposal plan.[2]

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures:

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[2][3]
Skin Contact Immediately wash the affected area with soap and plenty of water.[2][3] Consult a physician if irritation persists.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] Flush eyes with water as a precaution.[1][3]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][3]

Chemical Spill Response Plan:

In case of a spill, follow the workflow below to ensure a safe and effective cleanup.

Spill_Response_Workflow start Spill of this compound Occurs evacuate Evacuate personnel to a safe area if the spill is large or dust is generated. start->evacuate ppe Wear appropriate Personal Protective Equipment (PPE): - Safety goggles - Nitrile gloves - Lab coat - Dust mask (if necessary) evacuate->ppe ventilate Ensure adequate ventilation. ppe->ventilate contain Contain the spill to prevent further spread. Avoid generating dust. ventilate->contain cleanup Carefully sweep up the solid material and place it into a suitable, closed container for disposal. contain->cleanup decontaminate Clean the spill area with a damp cloth. Place all contaminated materials in the waste container. cleanup->decontaminate dispose Label the waste container as hazardous waste and dispose of it according to institutional and local regulations. decontaminate->dispose end Spill Cleanup Complete dispose->end

Caption: Workflow for handling a chemical spill of this compound.

Disposal and Storage Plan

Disposal:

  • Dispose of unused this compound and any contaminated materials as hazardous chemical waste.[6] Do not dispose of it down the drain or in regular trash.[2][6]

  • Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[3][6]

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed contractor, following all applicable local, state, and federal regulations.[2][6]

Storage:

  • Store this compound in a cool, dry, and well-ventilated place.[2][3]

  • The recommended storage temperature is between 2°C and 8°C.[3][9]

  • Keep the container tightly closed to prevent moisture absorption and degradation.[2][3][5]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 35661-40-6[2][3][9]
Molecular Formula C₂₄H₂₁NO₄[9]
Molecular Weight 387.43 g/mol [9]
Melting Point 180 - 187 °C[3][9]
Storage Temperature 2 - 8 °C[3][9]
Solubility Insoluble in water; soluble in polar organic solvents like DMF and NMP.[5]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.